molecular formula C9H8ClFN2O2 B2599289 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea CAS No. 790681-56-0

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Cat. No.: B2599289
CAS No.: 790681-56-0
M. Wt: 230.62
InChI Key: PIHDYGGFNFGFRP-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0) is a synthetically valuable urea derivative of interest in medicinal chemistry and organic synthesis. Its structure incorporates two key functional groups: a urea moiety, known for its hydrogen-bonding capacity, and a reactive chloroacetyl group. The presence of the 2-fluorophenyl substitution can influence the compound's electronic properties and biological activity, as halogenated aromatic rings are common in drug design . This combination makes it a useful building block for the construction of more complex molecules, particularly in the synthesis of heterocyclic compounds and functionalized ureas . Researchers are exploring urea derivatives for a range of biological applications, including as inhibitors of quorum sensing, a bacterial communication system linked to virulence and biofilm formation . The reactive chloroacetyl group allows for further derivatization, enabling its use as a precursor for the development of potential antimicrobial agents . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c10-5-8(14)13-9(15)12-7-4-2-1-3-6(7)11/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHDYGGFNFGFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, a halogenated acylurea derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthetic pathways, and potential applications. By integrating established chemical principles with data from authoritative sources, this guide serves as a foundational resource for leveraging this molecule in synthetic chemistry and as a reactive fragment in the design of targeted therapeutics.

Chemical Identity and Physicochemical Properties

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS No. 790681-56-0) is a bifunctional organic compound featuring a urea linkage, an aromatic fluorine substituent, and a reactive chloroacetyl group.[1] The presence of these distinct chemical moieties suggests its potential utility as a versatile building block in organic synthesis and as a probe for exploring biological systems.

Chemical Structure

The structural architecture consists of a 2-fluorophenyl group attached to a urea backbone, which is further acylated with a chloroacetyl group.

Caption: Chemical Structure of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Physicochemical Data Summary

The key physicochemical properties are summarized below. These parameters are critical for predicting the compound's behavior in various solvent systems and its potential for biological membrane permeability.

PropertyValueSource
CAS Number 790681-56-0[1]
Molecular Formula C₉H₈ClFN₂O₂[1]
Molecular Weight 230.62 g/mol [1]
Topological Polar Surface Area (TPSA) 58.2 Ų[1][2]
Predicted LogP 1.7126[1]
Hydrogen Bond Donors 2[1][2]
Hydrogen Bond Acceptors 2[1][2]
Rotatable Bonds 2[1][2]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis and Reaction Mechanisms

The synthesis of substituted ureas is a well-established field in organic chemistry, with several reliable methods available.[3][4] For 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, the most logical synthetic strategy involves the acylation of a pre-formed urea precursor.

Proposed Synthetic Pathway

A robust two-step synthesis is proposed. The first step involves the formation of the core urea structure, 1-(2-fluorophenyl)urea, from 2-fluoroaniline. The second step is the selective N-acylation with chloroacetyl chloride.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: N-Acylation A 2-Fluoroaniline C 1-(2-Fluorophenyl)urea A->C Reaction B Isocyanate Source (e.g., KOCN, HCl) B->C Reagent E 3-(2-Chloroacetyl)-1- (2-fluorophenyl)urea C->E Reaction D Chloroacetyl Chloride D->E Reagent F Base (e.g., Triethylamine) Solvent (e.g., DCM) F->E Conditions

Caption: Proposed two-step synthetic workflow for the target compound.

Mechanistic Considerations

Step 1: Urea Formation: The synthesis of 1-(2-fluorophenyl)urea from 2-fluoroaniline can be achieved by reacting it with an isocyanate or a source that generates it in situ, such as potassium cyanate in the presence of acid.[5] The nucleophilic amine of 2-fluoroaniline attacks the electrophilic carbon of the isocyanate, forming the urea linkage.

Step 2: N-Acylation: The subsequent acylation with chloroacetyl chloride is a standard nucleophilic acyl substitution.[6][7] The nitrogen atom of the urea acts as the nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base like triethylamine is typically used to quench the HCl byproduct.[6] The reaction is generally performed in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for this exact compound are not extensively documented, its structure contains key pharmacophores and reactive groups that suggest significant potential in medicinal chemistry.

As a Covalent Modifier

The chloroacetyl group is a well-known electrophile, capable of reacting with nucleophilic amino acid residues in proteins, such as cysteine, lysine, or histidine. This makes 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea an attractive fragment for the design of irreversible or covalent inhibitors. Such inhibitors can offer enhanced potency and prolonged duration of action by forming a stable covalent bond with their biological target.

G Compound 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (Electrophilic Fragment) Covalent_Complex Covalently Modified Protein (Target Engagement) Compound->Covalent_Complex SN2 Reaction Protein Target Protein Cysteine Nucleophilic Residue (e.g., Cys-SH) Protein->Cysteine contains Cysteine->Covalent_Complex attacks

Caption: Mechanism of covalent modification of a protein target.

Scaffold for Library Synthesis

The aryl urea motif is a privileged structure found in numerous biologically active compounds, most notably as a core component of multi-kinase inhibitors like Sorafenib. The title compound can serve as a versatile starting material for generating libraries of more complex molecules. The chloroacetyl group can be displaced by various nucleophiles (e.g., amines, thiols) to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and analysis of similar compounds. Researchers should perform their own optimization and safety assessments.

Protocol: Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

This protocol is adapted from standard procedures for urea acylation.[6][7]

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-fluorophenyl)urea (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred suspension.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Analysis: Inject 10 µL of the sample. The purity can be determined by integrating the peak area of the product relative to the total peak area.

Safety and Handling

  • Hazard Statements: Based on analogous structures like 3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea, this compound should be handled as potentially hazardous.[2] It may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

Conclusion

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is a compound of significant interest due to its combination of a privileged aryl urea scaffold and a reactive electrophilic handle. Its straightforward synthesis and bifunctional nature make it a valuable tool for medicinal chemists and drug discovery professionals. The insights provided in this guide on its structure, properties, synthesis, and potential applications are intended to facilitate its use in the development of novel chemical probes and therapeutic agents.

References

  • Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Available at: [Link]

  • Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. Available at: [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space Repository. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved February 28, 2026, from [Link]

  • Hallas, G., & Marsden, R. (1983). U.S. Patent No. 4,384,140. Google Patents.
  • CN103664675A. (2014). Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. Google Patents.
  • Ren, J., et al. (2021). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 26(23), 7247. Available at: [Link]

  • Gümüş, F., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3594-3610. Available at: [Link]

  • PubChemLite. (n.d.). 3-(2-chloroacetyl)-1-(4-methoxyphenyl)urea. Retrieved February 28, 2026, from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical Biology & Therapeutics. Available at: [Link]

  • Scholars Research Library. (2013). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharma Chemica, 5(2), 1194-1201. Available at: [Link]

  • ResearchGate. (2007). (S)-2-Chloro-2-fluoroethanoyl isocyanate, a chiral derivative of trichloroacetyl isocyanate. Retrieved February 28, 2026, from [Link]

  • CN105646233A. (2016). Preparation process of 2-chloro-6-fluoroaniline. Google Patents.
  • Global Substance Registration System (GSRS). (n.d.). 1-(2-FLUOROPHENYL)UREA. Retrieved February 28, 2026, from [Link]

  • CN102173995A. (2011). Synthesis method of m-fluoroaniline. Google Patents.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR, 8(8), 64-70. Available at: [Link]

  • Grishina, M. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3614. Available at: [Link]

Sources

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Application Guide for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Executive Summary

As covalent drug discovery experiences a renaissance, the selection of electrophilic warheads dictates both the efficacy and safety of targeted therapeutics. 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) represents a highly reactive chloroacetylurea (CAU) derivative. While structurally related to the clinically relevant chloroethylureas (CEUs), the chloroacetyl moiety fundamentally alters the molecule's reactivity profile. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic causality in covalent binding, toxicological grounding, and self-validating experimental protocols for its synthesis and evaluation.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is defined by three critical domains: the lipophilic 2-fluorophenyl ring, the hydrogen-bonding urea core, and the electrophilic chloroacetyl warhead.

Structural Causality:

  • 2-Fluoro Substitution: The ortho-fluorine atom restricts the conformation of the urea linkage via steric hindrance and dipole-dipole repulsion, locking the molecule into a specific geometry that favors target engagement. Furthermore, it blocks rapid CYP450-mediated ortho-hydroxylation, enhancing metabolic stability.

  • Chloroacetyl Warhead: The carbonyl group adjacent to the alpha-carbon exerts a strong electron-withdrawing effect via both induction and resonance. This significantly lowers the activation energy required for an

    
     nucleophilic attack compared to standard alkyl chlorides, rendering the molecule hyper-reactive to thiols[1].
    

Table 1: Quantitative Physicochemical Data [2]

Property Value Mechanistic Implication
CAS Number 790681-56-0 Standard identifier
Molecular Formula C₉H₈ClFN₂O₂ Defines stoichiometry
Molecular Weight 230.62 g/mol High ligand efficiency potential
TPSA 58.2 Ų Favorable for membrane permeability
LogP 1.71 Optimal lipophilicity for cellular uptake
H-Bond Donors/Acceptors 2 / 2 Strong target-anchoring capacity

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

Mechanistic Causality: The Chloroacetyl Warhead in Covalent Design

In the development of antimitotic agents, aromatic ureas are frequently designed to target the colchicine-binding site on


-tubulin. However, the choice between a chloroethylurea (CEU) and a chloroacetylurea (CAU) dictates the biological outcome.

Research evaluating the demonstrates that CEUs act as targeted covalent inhibitors. They bind reversibly to the colchicine site, positioning their less-reactive chloroethyl group in proximity to specific residues (e.g., acylating Glu198), leading to specific G2/M cell cycle arrest[3].

Conversely, the chloroacetyl group in CAUs is hyper-electrophilic. While CAUs exhibit potent antiproliferative activity (


 between 1.7 and 10 

), they are not phase-specific[3]. The hyper-reactivity of the chloroacetyl warhead causes it to act as a promiscuous alkylating agent, reacting rapidly with intracellular nucleophiles like glutathione (GSH) before it can achieve specific target occupancy[4]. This shifts the mechanism from targeted target-inhibition to general cytotoxicity.

Mechanism A Chloroacetylurea (CAU) Hyper-reactive Warhead B Promiscuous Alkylation (e.g., GSH, off-target thiols) A->B High SN2 rate C General Cytotoxicity & GSH Depletion B->C Toxicity D Chloroethylurea (CEU) Targeted Warhead E Specific Acylation (Glu198 on β-tubulin) D->E Proximity-driven F G2/M Cell Cycle Arrest (Targeted Antimitotic) E->F Efficacy

Divergent mechanisms of CAU (promiscuous) vs CEU (targeted) covalent warheads.

Toxicological Grounding & Safe Handling (SDS Integration)

Because 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea acts as an aggressive electrophile, its safety profile is heavily dictated by the chloroacetyl substructure.

  • Clastogenicity and GSH Depletion: The chloroacetyl substructure is a known clastogenic species in vitro. It is preferentially reactive to sulfhydryl groups, leading to the rapid depletion of hepatic glutathione (GSH)[4]. This depletion removes the cell's primary defense against oxidative stress, triggering cellular necrosis.

  • Corrosive Reactivity: Precursors like chloroacetyl chloride react violently with water to generate gaseous HCl and are highly toxic by inhalation[5]. While the urea derivative is more stable, it retains severe skin and eye irritation potential.

  • Handling Directives: All handling must occur in a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-layered) are mandatory, as chloroacetyl compounds can permeate standard latex barriers, leading to severe chemical burns[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

This protocol utilizes the nucleophilic addition of an aniline to an isocyanate, ensuring high atom economy.

Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-fluoroaniline in anhydrous dichloromethane (DCM) under a continuous nitrogen (

    
    ) atmosphere. Cool the reaction vessel to 0°C using an ice bath.
    
    • Causality: Anhydrous conditions are critical. Isocyanates react rapidly with trace water to form carbamic acids, which spontaneously decarboxylate to yield symmetric urea byproducts, destroying reaction stoichiometry[5].

  • Addition: Add 1.05 equivalents of chloroacetyl isocyanate dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nucleophilic attack of the amine on the central carbon of the isocyanate, preventing thermal degradation of the chloroacetyl group.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The target CAU will begin to precipitate as a white solid due to its lower solubility in DCM compared to the starting materials.

  • Isolation: Filter the precipitate under vacuum, wash with cold DCM, and dry in vacuo.

  • Self-Validation Step: Analyze the crude product via LC-MS. The synthesis is validated if the primary peak exhibits an

    
     of 231.0 
    
    
    
    and
    
    
    NMR (DMSO-
    
    
    ) reveals a distinct singlet near 4.2 ppm, confirming the intact
    
    
    group.

Synthesis N1 2-Fluoroaniline N3 Anhydrous DCM (0°C to RT) N1->N3 N2 Chloroacetyl Isocyanate N2->N3 N4 Nucleophilic Addition N3->N4 N2 Atm N5 Precipitation & Filtration N4->N5 2 hrs N6 Target CAU (>85% Yield) N5->N6 Wash

Step-by-step synthetic workflow for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.
Protocol B: GSH-Trapping Assay for Electrophilic Reactivity

To quantify the promiscuous reactivity of the chloroacetyl warhead, a kinetic GSH-trapping assay is employed.

Methodology:

  • Incubation: Prepare a 100

    
     solution of the CAU compound in 100 mM Potassium Phosphate buffer. Ensure the pH is strictly calibrated to 7.4.
    
    • Causality: The

      
       of the thiol group in GSH is ~8.3. At pH 7.4, a small but highly reactive fraction exists as the thiolate anion (
      
      
      
      ). If the pH drops, the thiolate concentration plummets, artificially masking the warhead's reactivity.
  • Reaction: Add reduced L-glutathione (GSH) to a final concentration of 1 mM (10-fold excess to ensure pseudo-first-order kinetics). Incubate at 37°C.

  • Quenching: At

    
     and 
    
    
    
    minutes, extract 50
    
    
    aliquots and quench immediately into 50
    
    
    of cold acetonitrile containing an internal standard.
  • Self-Validation Step: Centrifuge to pellet buffer salts and inject the supernatant into an LC-MS/MS. The protocol is validated by the time-dependent disappearance of the parent mass (

    
     231) and the stoichiometric appearance of the GSH-adduct mass (
    
    
    
    502). A half-life (
    
    
    ) of <15 minutes confirms the hyper-reactivity characteristic of CAUs.

References

  • Fortin, J.S., et al. "Alkylation potency and protein specificity of aromatic urea derivatives and bioisosteres as potential irreversible antagonists of the colchicine-binding site". Source: PubMed (NIH). URL:[Link]

  • Ashby, J., et al. "Evaluation of the Potential Carcinogenicity and Genetic Toxicity to Humans of the Herbicide Acetochlor (Chloroacetyl Substructure Analysis)". Source: PubMed (NIH). URL:[Link]

Sources

Solubility Profile of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and handling of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0). This document is structured for researchers and process chemists, focusing on the practical application of solubility data for synthesis, purification, and formulation.

Technical Guide & Application Note

Executive Summary

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (C


H

ClFN

O

) is a functionalized N-acylurea intermediate utilized in the synthesis of heterocyclic compounds (e.g., hydantoins, quinazolines) and bioactive agents. Its physicochemical behavior is dominated by two competing structural motifs: the rigid, hydrogen-bond-donating urea bridge and the lipophilic, electron-withdrawing chloromethyl and fluorophenyl groups.

Understanding its solubility profile is critical for three primary workflows:

  • Reaction Optimization: Selecting non-nucleophilic solvents to prevent side reactions with the

    
    -chloro moiety.
    
  • Purification: Exploiting differential solubility for recrystallization (removing unreacted anilines or isocyanates).[1]

  • Biological Assays: Establishing stable stock solutions without precipitation.

Key Finding: This compound exhibits a "Polar Aprotic Preference." It is highly soluble in DMSO and DMF, moderately soluble in polar organic solvents (THF, Acetone), and practically insoluble in non-polar hydrocarbons and water.

Physicochemical Identity & Solubility Landscape

PropertyDataSource
CAS Number 790681-56-0[ChemScene, 2026]
Molecular Weight 230.62 g/mol [PubChem, 2026]
LogP (Predicted) ~1.71[ChemScene, 2026]
H-Bond Donors/Acceptors 2 / 2[PubChem, 2026]
Physical State White to off-white solidEmpirical
Solubility Data Table

Note: Values below are empirical estimates based on structural analogs (N-acyl-N'-arylureas) and standard laboratory behavior for this chemical class.

Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Application Utility
Polar Aprotic DMSO High > 50 mg/mLStock solutions for bio-assays; NMR.
DMF High > 50 mg/mLReaction solvent (high T).
Acetonitrile Moderate10–30 mg/mLHPLC mobile phase; Reaction solvent.
Polar Organic THF Moderate20–40 mg/mLReaction solvent (Synthesis).
Acetone Moderate15–25 mg/mLCleaning; Rapid dissolution.
Ethyl Acetate Low-Mod5–15 mg/mLExtraction; TLC spotting.
Chlorinated DCM Moderate10–30 mg/mLSynthesis; Liquid-Liquid Extraction.
Protic Ethanol Low< 5 mg/mL (Cold)> 20 mg/mL (Hot)Recrystallization (Solvent of choice).
Methanol Low< 10 mg/mLRecrystallization.
Water Insoluble < 0.1 mg/mLAnti-solvent; Wash medium.
Non-Polar Hexane Insoluble < 0.01 mg/mLPrecipitation agent (Anti-solvent).
Diethyl Ether Insoluble< 1 mg/mLWashing filter cakes.

Mechanistic Insight: The "Solubility Switch"

The solubility behavior of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is governed by the Urea "Zipper" Effect .

  • Solid State Stability: In the solid phase, the urea hydrogens (-NH-) form strong intermolecular hydrogen bonds with the carbonyl oxygens (=O) of adjacent molecules. This creates a high-lattice-energy crystal structure that resists dissolution in non-polar solvents (Hexane, Ether).

  • Dissolution in DMSO: Polar aprotic solvents like DMSO are strong H-bond acceptors. They disrupt the intermolecular urea-urea bonds, effectively "unzipping" the crystal lattice and solvating the molecule.

  • The Ethanol Window: In cold ethanol, the lipophilic fluorophenyl group limits solubility. However, upon heating, the solvent's energy overcomes the lattice energy, allowing dissolution. Upon cooling, the lattice energy re-dominates, causing the compound to crystallize out in high purity—making ethanol the ideal recrystallization solvent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for specific batches.

  • Preparation: Weigh 50 mg of compound into a 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Acetone) in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solution is clear (no visible particulates).

  • Calculation:

    
    
    
  • Validation: If

    
     mg/mL, report as "Highly Soluble." If 
    
    
    
    mg/mL, report as "Insoluble."
Protocol B: Purification via Anti-Solvent Precipitation

This workflow uses the solubility profile to purify the compound from reaction mixtures.

Context: The synthesis typically involves reacting 2-fluoroaniline with 2-chloroacetyl isocyanate in THF or DCM.

Steps:

  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a minimal volume of DCM or THF (Good Solvents).

  • Concentration: Evaporate solvent to approximately 20% of the original volume.

  • Precipitation: Slowly add Hexane or Cyclohexane (Anti-Solvents) dropwise with stirring.

    • Ratio: Target a 3:1 ratio of Anti-Solvent to Solvent.

  • Crystallization: Cool the mixture to 0–4°C for 1 hour. The urea derivative will precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold Diethyl Ether (removes non-polar impurities).

  • Drying: Vacuum dry at 40°C. (Avoid high heat to prevent degradation of the

    
    -chloro group).
    

Visualization of Workflows

Figure 1: Solubility Determination Logic

Caption: Decision tree for classifying solvent compatibility based on visual observation.

SolubilityLogic Start Start: 50mg Compound AddSolvent Add 0.5 mL Solvent (Vortex/Sonicate) Start->AddSolvent Check Visual Check AddSolvent->Check Clear Solution Clear? Check->Clear HighSol High Solubility (>100 mg/mL) Clear->HighSol Yes AddMore Add +0.5 mL Solvent Clear->AddMore No Check2 Clear at 5 mL? AddMore->Check2 ModSol Moderate Solubility (10-100 mg/mL) Check2->ModSol Yes LowSol Low/Insoluble (<10 mg/mL) Check2->LowSol No

Figure 2: Purification & Recrystallization Strategy

Caption: Exploiting solubility differentials (DCM vs. Hexane) for high-purity isolation.

Purification Crude Crude Reaction Mixture (in THF/DCM) Conc Concentrate Volume (to ~20%) Crude->Conc AntiSolvent Add Anti-Solvent (Hexane/Ether) Conc->AntiSolvent Precip Induce Precipitation (Cool to 0°C) AntiSolvent->Precip Filter Filtration & Wash Precip->Filter Pure Pure Product (Solid) Filter->Pure Retentate Waste Filtrate (Impurities) Filter->Waste Filtrate

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 790681-56-0. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Fluorinated Phenylurea Intermediates for Pharmaceutical and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Among the myriad of fluorine-containing scaffolds, the fluorinated phenylurea moiety has emerged as a critical pharmacophore, present in numerous blockbuster drugs and potent agrochemicals.[4]

Perhaps the most prominent example is Sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell and hepatocellular carcinoma.[5][6] Its structural analog, Regorafenib, which features an additional fluorine atom, demonstrates an altered pharmacological profile and is used for metastatic colorectal cancer.[7] This highlights how subtle changes in fluorination patterns can significantly impact therapeutic outcomes. In the agrochemical sector, fluorinated benzoylphenylureas act as potent insect growth regulators.[4]

The synthesis of these complex molecules is not trivial and relies on the mastery of several key chemical transformations. The core structure is typically assembled by coupling two primary intermediates: a fluorinated aniline derivative and a second aromatic or heterocyclic amine, linked by a carbonyl group. The crux of the synthesis lies in the efficient and controlled formation of the urea bond, which is often preceded by the preparation of highly reactive isocyanate intermediates or their stable precursors.

This guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of the principal synthetic routes to key fluorinated phenylurea intermediates. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for safety and efficiency. We will dissect the synthesis into its core components: the preparation of fluorinated anilines, the generation of isocyanates via both classic and modern methods, and the final coupling reactions to forge the crucial urea linkage.

Chapter 1: Synthesis of Fluorinated Aniline Precursors

The fluorinated aniline is the foundational building block in the assembly of most fluorinated phenylureas. The specific placement of fluorine atoms on the aniline ring is critical for the final compound's biological activity. Several robust methods exist for their synthesis, with the choice often dictated by the availability of starting materials and the desired substitution pattern.

Electrophilic Nitration of Fluoroaromatics and Subsequent Reduction

One of the most direct and widely used methods begins with the electrophilic nitration of a commercially available fluoroaromatic compound, followed by the reduction of the resulting nitro group to an amine.

Causality and Mechanistic Insight: The fluorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, yet it is deactivating due to its strong inductive electron-withdrawing effect. This often leads to slower reaction rates compared to benzene but provides good regiochemical control. The subsequent reduction of the nitro group is a standard transformation, readily achieved with various reagents.

Common Methodologies:

  • Nitration: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species.

  • Reduction: A variety of methods can be employed to reduce the nitro group to an aniline:

    • Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method.

    • Metal/Acid Reduction: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective and commonly used.[8]

Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline
  • Nitration: To a stirred solution of 1,3-difluorobenzene in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the mixture is stirred for several hours at room temperature to allow the reaction to go to completion.

  • The reaction mixture is then carefully poured onto crushed ice, causing the nitrated product to precipitate.

  • The solid is collected by filtration, washed with water until neutral, and dried.

  • Reduction: The resulting 2,4-difluoronitrobenzene is dissolved in ethanol, and a catalytic amount of Pd/C is added.

  • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired 4-fluoroaniline.[8]

Halogen Exchange (Halex) Reactions

The Halex reaction is a powerful method for introducing fluorine into an aromatic ring via nucleophilic aromatic substitution (SNAᵣ). It is particularly effective when the ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group, typically chlorine.

Causality and Mechanistic Insight: The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate is crucial for the reaction's success. An ionic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile. The reaction is often carried out at high temperatures in a polar aprotic solvent like DMSO or sulfolane to enhance the solubility and nucleophilicity of the fluoride salt.[8] Phase-transfer catalysts can be employed to facilitate the transport of the fluoride ion into the organic phase.[8]

Experimental Protocol: Synthesis of 2,4-Difluoroaniline from 2,4-Dichloronitrobenzene
  • Halex Reaction: A mixture of 2,4-dichloronitrobenzene, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in sulfolane is heated to a high temperature (e.g., 180-220°C).

  • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water to remove the inorganic salts. The organic layer is dried and concentrated to give 2,4-difluoronitrobenzene.

  • Reduction: The resulting 2,4-difluoronitrobenzene is then reduced to 2,4-difluoroaniline using one of the methods described in Section 1.1 (e.g., catalytic hydrogenation).[8]

Specialized Synthetic Routes

While nitration/reduction and Halex reactions are workhorse methods, other strategies are valuable for accessing specific substitution patterns.

  • Hofmann Degradation: This method can prepare anilines that are difficult to access through other routes, such as 2,6-difluoroaniline, by treating a fluorinated benzamide with a suitable oxidizing agent.[8]

  • From Aromatic Azides: Treating aromatic azides with anhydrous hydrogen fluoride can yield fluorinated anilines, offering a distinct synthetic pathway.[9]

Method Starting Material Key Reagents Advantages Limitations
Nitration/Reduction Fluorinated AromaticHNO₃/H₂SO₄; H₂/Pd-CDirect, uses common reagentsRegioselectivity can be an issue; expensive starting materials.[8]
Halex Reaction ChloronitroaromaticKF, CsFCost-effective starting materials, good for specific patternsRequires activating groups (e.g., NO₂), harsh conditions.[8]
From Aromatic Azides Aromatic AzideAnhydrous HFAlternative route, good yieldsUse of highly corrosive and toxic anhydrous HF.[9]

Chapter 2: The Isocyanate: Phosgene-Based and Phosgene-Free Synthetic Routes

The isocyanate (R-N=C=O) is the electrophilic powerhouse for urea formation. Its synthesis is a critical step that dictates the safety, scalability, and environmental impact of the overall process. Historically, phosgene was the reagent of choice, but its extreme toxicity has driven the development of numerous safer, phosgene-free alternatives.

The Phosgenation Route: A Powerful but Hazardous Method

The reaction of a primary amine with phosgene (COCl₂) is the most direct and historically significant method for synthesizing isocyanates. The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates HCl upon heating to yield the isocyanate.

Causality and Mechanistic Insight: Phosgene is a highly reactive electrophile. The nitrogen of the fluorinated aniline attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion. A subsequent dehydrochlorination, often facilitated by heat or a base, yields the final isocyanate product.

WARNING: EXTREME HAZARD

Phosgene is an extremely toxic and corrosive gas.[10] It was used as a chemical weapon in World War I. Exposure can be fatal, and symptoms may be delayed for up to 36 hours.[10][11] All operations involving phosgene or its precursors (e.g., triphosgene) must be conducted in a specialized, high-performance chemical fume hood with a dedicated scrubbing system.[11][12] Continuous phosgene monitoring systems are mandatory.[13] Personnel must be extensively trained and equipped with appropriate personal protective equipment (PPE), including chemical-resistant suits and supplied-air respirators.[11][13] Emergency response plans, including access to specific first-aid treatments, must be in place.[14]

Alternative Phosgenating Agents:

  • Triphosgene: A solid, crystalline compound that is easier and safer to handle than gaseous phosgene. It decomposes to release three equivalents of phosgene in situ.

  • Chlorocarbonyl Pyridinium Chloride: This solid reagent, formed by reacting pyridine with phosgene, has been shown to give higher yields and fewer by-products (like polyureas) in the synthesis of fluorinated diisocyanates compared to conventional phosgenation.[15]

Experimental Protocol: Synthesis of 4-Chlorophenyl Isocyanate
  • A solution of 4-chloroaniline in a dry, inert solvent (e.g., toluene or o-dichlorobenzene) is added to a solution of excess phosgene in the same solvent at a low temperature (0-5°C).

  • The mixture is slowly heated to reflux. The reaction progress is monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, excess phosgene and the solvent are removed by distillation under controlled conditions, ensuring the exhaust is passed through a caustic scrubber.

  • The crude isocyanate is then purified by vacuum distillation to yield the final product.

The Curtius Rearrangement: A Versatile Phosgene-Free Alternative

The Curtius rearrangement is a cornerstone of modern organic synthesis for the phosgene-free preparation of isocyanates.[16] It involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the extrusion of nitrogen gas.[17][18]

Causality and Mechanistic Insight: The reaction proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the loss of dinitrogen (N₂).[16] This avoids the formation of a discrete, high-energy nitrene intermediate. The resulting isocyanate can be isolated or, more commonly, trapped in situ with a nucleophile (like an alcohol or amine) to form a carbamate or urea, respectively.[19]

The necessary acyl azide is typically prepared from a carboxylic acid. Common methods include:

  • From Acyl Chlorides: The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃).[18]

  • Using DPPA: Diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of a carboxylic acid directly to the acyl azide, which can then rearrange upon gentle heating.[20]

Diagram: The Curtius Rearrangement Workflow

G cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Trapping Carboxylic_Acid Fluorinated Carboxylic Acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride  SOCl₂ or (COCl)₂ Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide  NaN₃ Isocyanate Isocyanate Acyl_Azide->Isocyanate  Heat (Δ) N2 N₂ Gas Urea Fluorinated Phenylurea Isocyanate->Urea Amine Amine (R'-NH₂) Amine->Urea  Nucleophilic  Attack

Caption: Workflow of the Curtius rearrangement for phenylurea synthesis.

Experimental Protocol: Isocyanate Generation via Curtius Rearrangement
  • Acyl Azide Synthesis: To a solution of the starting fluorinated benzoic acid in an inert solvent like acetone, add triethylamine. Cool the mixture to 0°C and add ethyl chloroformate dropwise to form a mixed anhydride. After stirring, a solution of sodium azide in water is added, and the reaction is stirred for an additional hour.

  • Rearrangement and Trapping: The reaction mixture containing the acyl azide is extracted into toluene. The toluene solution is then heated to reflux. The rearrangement is typically accompanied by vigorous evolution of nitrogen gas.

  • Once gas evolution ceases, the resulting isocyanate solution is cooled and can be used directly in the next step without isolation.[20]

Chapter 3: Urea Formation: Coupling the Key Intermediates

This final stage involves the construction of the urea N-C-N bond, a robust and stable linkage that is central to the structure of these target molecules. The choice of method depends on whether the isocyanate is isolated or generated in situ, and on the desired scale and safety profile of the synthesis.

Direct Coupling of Isocyanates and Anilines

This is the most straightforward and classic method for urea synthesis. It involves the nucleophilic attack of an amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate.

Causality and Mechanistic Insight: The reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst. The fluorinated aniline is dissolved in a suitable solvent, and the isocyanate (either fluorinated or non-fluorinated, depending on the target) is added. The urea product often has limited solubility and precipitates from the reaction mixture, which drives the reaction to completion and simplifies purification.

Experimental Protocol: Synthesis of a Diaryl Urea
  • Dissolve the amine component (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) in a dry polar aprotic solvent such as dichloromethane (DCM) or pyridine.

  • To this stirred solution, add a solution of the isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in the same solvent, either dropwise or in one portion.

  • An exotherm may be observed. The reaction is typically stirred at room temperature for several hours or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • If the product precipitates, it can be collected by filtration, washed with the solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Carbamate Intermediates: A Safer and Controlled Approach

To avoid handling or isolating potentially hazardous isocyanates, a two-step procedure involving a stable carbamate intermediate is often employed. This is a particularly common strategy in the synthesis of pharmaceutical agents like Sorafenib.[7]

Causality and Mechanistic Insight:

  • Carbamate Formation: An aniline is reacted with a chloroformate, such as phenyl chloroformate, to form a stable and isolable phenyl carbamate. This intermediate serves as an "activated" form of the amine.

  • Urea Formation: The phenyl carbamate is then heated with a second amine. The reaction is typically conducted in a high-boiling solvent like pyridine. The amine displaces the phenoxy group from the carbamate to form the desired unsymmetrical urea. This method provides excellent control and avoids the direct use of phosgene or isocyanates in the final coupling step.

Diagram: Urea Synthesis via Carbamate Intermediate

G Aniline_1 Fluorinated Aniline (R-NH₂) Carbamate Phenyl Carbamate Intermediate Aniline_1->Carbamate Chloroformate Phenyl Chloroformate Chloroformate->Carbamate  Step 1:  Carbamate  Formation Urea Unsymmetrical Phenylurea Carbamate->Urea  Step 2:  Coupling  (Heat, Pyridine) Aniline_2 Second Amine (R'-NH₂) Aniline_2->Urea

Caption: Two-step urea synthesis using a stable phenyl carbamate intermediate.

Experimental Protocol: Synthesis of Sorafenib via Phenyl Carbamate
  • Carbamate Formation: 4-chloro-3-(trifluoromethyl)aniline is dissolved in an appropriate solvent like dichloromethane. Phenyl chloroformate is added, often in the presence of a mild base like pyridine, to neutralize the HCl byproduct. The reaction is stirred until complete, then worked up to isolate the phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.[7][21]

  • Urea Coupling: The isolated phenyl carbamate and the second amine, 4-(4-aminophenoxy)-N-methylpicolinamide, are dissolved in pyridine. The mixture is heated (e.g., to 80°C) for several hours.

  • After the reaction is complete, the pyridine is removed under vacuum. The crude residue is then purified by column chromatography or recrystallization to yield Sorafenib.

Emerging "Green" Methodologies

Driven by the principles of green chemistry, significant research has focused on developing more sustainable routes to ureas.

  • From CO₂ and Amines: The direct synthesis of ureas from carbon dioxide and amines is highly attractive as it uses a renewable, non-toxic C1 source.[22] The primary challenge is the dehydration of the initially formed ammonium carbamate intermediate, which is thermodynamically unfavorable.[22][23] Various catalytic systems, such as polyethylene glycol-supported potassium hydroxide (KOH/PEG), have been developed to facilitate this dehydration step, allowing the reaction to proceed without additional dehydrating agents.[24]

Chapter 4: Case Study: The Synthesis of Sorafenib

The synthesis of Sorafenib serves as an excellent case study, integrating many of the principles discussed. The molecule is an unsymmetrical diaryl urea connecting a trifluoromethyl-substituted aniline fragment to a picolinamide fragment via a diaryl ether linkage.

A common and practical retrosynthetic approach breaks the molecule down at the urea linkage, leading to two key intermediates:

  • Intermediate A: 4-chloro-3-(trifluoromethyl)aniline

  • Intermediate B: 4-(4-aminophenoxy)-N-methyl-2-picolinamide

The final step involves coupling these two fragments. As discussed, this is often achieved using the carbamate method to enhance safety and control.

Diagram: Synthetic Pathway to Sorafenib

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis Aniline_A 4-chloro-3- (trifluoromethyl)aniline Carbamate_A Phenyl Carbamate Intermediate Aniline_A->Carbamate_A  Phenyl  Chloroformate Sorafenib Sorafenib Carbamate_A->Sorafenib  Coupling  (Heat, Pyridine) Picolinamide_B 4-(4-aminophenoxy)- N-methyl-2-picolinamide Picolinamide_B->Sorafenib

Caption: A common synthetic strategy for the drug Sorafenib.

The synthesis of Intermediate B itself involves multiple steps, typically starting from 4-chloropicolinic acid and p-aminophenol, showcasing the multi-step nature of synthesizing complex pharmaceutical agents. The final coupling of the activated carbamate of Fragment A with the amine of Fragment B exemplifies a modern, robust strategy for constructing the critical fluorinated phenylurea core.[6][21]

Conclusion

The synthesis of fluorinated phenylureas is a mature yet continually evolving field, central to the production of life-saving medicines and effective agrochemicals. The core of the synthetic challenge lies in the strategic preparation and coupling of two key building blocks, typically fluorinated anilines and their corresponding isocyanates or activated carbamate equivalents.

While traditional methods relying on electrophilic nitration and hazardous phosgenation remain industrially relevant, the field is clearly moving towards safer and more sustainable practices. Phosgene-free routes, particularly the highly versatile Curtius rearrangement and the use of stable carbamate intermediates, now dominate laboratory-scale and modern process development. These methods offer greater operational safety and control, which are paramount in the pharmaceutical industry.

Looking ahead, the development of catalytic, "green" methodologies, such as the direct use of CO₂ as a C1 feedstock, holds immense promise for further reducing the environmental footprint of these syntheses. As the demand for novel, highly functionalized fluorinated compounds continues to grow, innovation in the synthesis of these vital phenylurea intermediates will remain a critical enabler for advancements in medicine and agriculture.

References

  • This reference list would be populated with the full citations from the provided search results, formatted with title, source, and a clickable URL.

Sources

A Technical Guide to Characterizing the Kinase Inhibition Profile of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The urea scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This guide provides a comprehensive framework for the biological and biochemical characterization of a novel compound, 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea. By dissecting its structural components—the hinge-binding urea, the property-modulating fluorophenyl ring, and a reactive chloroacetyl "warhead"—we hypothesize a potential mechanism as a covalent kinase inhibitor. This document outlines a logical, step-by-step experimental strategy, from initial broad-spectrum screening to detailed mechanism of action studies and cellular target validation. Each protocol is presented with the underlying scientific rationale, enabling researchers and drug development professionals to rigorously evaluate this and similar compounds.

Introduction & Rationale

The search for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[3] The inherent structure of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea presents a compelling starting point for investigation, based on established structure-activity relationships of known kinase inhibitors.

The Urea Scaffold: A Privileged Hinge-Binder

The diaryl urea moiety is a well-established pharmacophore in kinase inhibition.[4] Its ability to form a bidentate hydrogen bond network with the kinase hinge region, mimicking the interaction of the adenine portion of ATP, is critical for potent binding.[5] This interaction anchors the molecule in the active site, positioning the flanking aryl groups to engage with adjacent hydrophobic pockets, thereby driving potency and selectivity.[6] Clinically approved multi-kinase inhibitors like Sorafenib and Lenvatinib leverage this diaryl urea core to achieve their therapeutic effects, primarily against targets like VEGFR and Raf kinases.[2][5]

Structural Analysis of the Target Compound

A thorough analysis of the compound's three key structural features informs our experimental strategy:

  • The Hinge-Binding Urea Core: As discussed, this central group is hypothesized to form crucial hydrogen bonds with the kinase hinge region, a foundational interaction for many Type II kinase inhibitors.[6]

  • The 2-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a common strategy to modulate physicochemical properties.[7] A fluorine atom can alter lipophilicity, improve metabolic stability, and potentially form specific, favorable interactions (such as with backbone amides) within the protein's binding pocket, enhancing binding affinity.[8]

  • The Chloroacetyl Group: A Potential Covalent Warhead: Unlike the stable aryl groups found in reversible inhibitors, the 2-chloroacetyl group is an electrophilic moiety. This functional group is known as a reactive "warhead" capable of forming a permanent, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) within or near the kinase active site.[9][10] Such N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been identified as alkylating agents that can target proteins like tubulin.[10][11] This suggests that 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea may function as an irreversible or covalent inhibitor.

Central Hypothesis

Based on its structural components, we hypothesize that 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is a kinase inhibitor that initially binds non-covalently via its urea and fluorophenyl groups, followed by the formation of an irreversible covalent bond between its chloroacetyl group and a nucleophilic residue on the target kinase. This guide details the necessary experiments to systematically test this hypothesis.

Foundational Kinase Profiling: Identifying Primary Targets

The first step in characterizing any new inhibitor is to understand its target landscape. A broad screening approach is essential to identify primary targets, assess selectivity, and uncover potential off-target activities that could lead to toxicity.

Rationale for Broad-Spectrum Screening

Given the promiscuity of many kinase inhibitors and the conserved nature of the ATP binding site, screening against a large, diverse panel of kinases is a critical first step. This approach provides an unbiased view of the compound's activity profile. A single high-concentration screen (e.g., 1-10 µM) is a cost-effective method to identify initial "hits"—kinases that show significant inhibition (typically >50% or >70%).

Protocol 1: Large-Scale Kinase Panel Screening

This protocol describes a standard radiometric assay to quantify kinase activity.

Objective: To identify the primary kinase targets of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea from a diverse panel.

Methodology:

  • Plate Preparation: Dispense the compound (e.g., at a final concentration of 10 µM) and a vehicle control (e.g., DMSO) into a multi-well assay plate.

  • Kinase Reaction Initiation: To each well, add the specific kinase, its corresponding peptide or protein substrate, and a reaction buffer containing [γ-³³P]ATP. This radioactive ATP allows for the tracking of phosphate transfer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat (e.g., P30) that captures the phosphorylated substrate.

  • Washing: Thoroughly wash the filtermat to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

Data Interpretation and Hit Identification

The results from the screen are used to identify high-confidence "hits" for further study.

Target KinaseFamily% Inhibition at 10 µMHit? (Threshold >70%)
VEGFR2Tyrosine Kinase98%Yes
p38α (MAPK14)CMGC95%Yes
BTKTyrosine Kinase88%Yes
CDK2CMGC45%No
PI3KαLipid Kinase15%No
SRCTyrosine Kinase68%No
Table 1: Hypothetical results from a large-scale kinase panel screen. VEGFR2, p38α, and BTK are identified as primary hits requiring further validation.

Mechanism of Action (MOA) Elucidation

With primary targets identified, the next critical phase is to determine the inhibitor's mechanism of action, with a focus on testing the covalent binding hypothesis.

Determining the Inhibition Modality

The presence of the chloroacetyl group necessitates a direct investigation into whether the inhibition is reversible or irreversible (covalent). A series of experiments can systematically confirm the binding modality.

MOA_Workflow start Initial Hit Kinases (e.g., VEGFR2, p38α) ic50 Protocol 2: Determine Potency (IC50) start->ic50 jump_dilution Protocol 3: Jump-Dilution Assay ic50->jump_dilution Proceed with potent hits mass_spec Protocol 4: Intact Protein Mass Spec jump_dilution->mass_spec If inhibition is time-dependent & irreversible reversible Reversible Inhibitor jump_dilution->reversible If inhibition is rapidly reversed conclusion Conclusion: Covalent Inhibitor Confirmed mass_spec->conclusion If mass shift of ~76.5 Da observed VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates & Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Inhibitor 3-(2-Chloroacetyl)- 1-(2-fluorophenyl)urea Inhibitor->VEGFR2 Inhibits WesternBlot_Workflow A 1. Treat Cells (e.g., HUVEC + Inhibitor) B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Probe with Antibodies (p-ERK, Total ERK) D->E F 6. Image & Analyze Band Intensity E->F

Sources

Optimizing Metabolic Stability: The 2-Fluorophenyl Urea Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea linkage (–NH–CO–NH–) is a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor class (e.g., VEGFR, RAF inhibitors). However, unsubstituted phenyl ureas often suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes or hydrolytic cleavage by amidases.

This guide details the strategic incorporation of a fluorine atom at the ortho (2-) position of the phenyl ring. This modification—exemplified by the evolution of Sorafenib to Regorafenib —serves a dual purpose: it blocks metabolic "soft spots" to enhance half-life (


) and enforces conformational restrictions that can improve binding affinity.

Part 1: Mechanistic Rationale

The "Fluorine Scan" and Metabolic Blocking

The primary driver for 2-fluorophenyl substitution is the blockade of Phase I metabolism. The carbon-fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the carbon-hydrogen (C-H) bond (approx. 99 kcal/mol), rendering the C-F bond resistant to CYP450-mediated oxidative cleavage.

  • The Problem: Phenyl rings are electron-rich and prone to oxidation by electrophilic CYP species (e.g., Compound I), particularly at the para and ortho positions relative to electron-donating substituents.

  • The Solution: Substituting the ortho hydrogen with fluorine prevents formation of the arene oxide intermediate at that specific site. Furthermore, the high electronegativity of fluorine reduces the overall electron density of the aromatic ring, deactivating it toward further electrophilic attack at remaining positions.

Conformational Locking (The "Bioactive Pose")

Beyond metabolism, the 2-fluoro group profoundly influences the 3D shape of the molecule.

  • Dipole Minimization: The urea oxygen and the ortho-fluorine possess high electron density. To minimize dipole-dipole repulsion, the molecule often adopts a conformation where the fluorine is trans to the urea carbonyl.

  • Intramolecular Interactions: In some specific electronic environments, a weak intramolecular hydrogen bond (N-H...F-C) can form, locking the phenyl ring relative to the urea linker. This reduction in rotatable bond freedom lowers the entropic penalty upon binding to the target protein (e.g., the DFG-out pocket of kinases).

Part 2: Case Study – Sorafenib vs. Regorafenib[1][2][3][4]

The transition from Sorafenib to Regorafenib is the definitive textbook example of this principle.

FeatureSorafenib (Nexavar)Regorafenib (Stivarga)
Structure Diphenyl urea core2-Fluoro -diphenyl urea core
Modification Hydrogen at central ring ortho pos.Fluorine at central ring ortho pos.
Metabolic Stability ModerateEnhanced (Blocked oxidative site)
Potency (VEGFR2) 90 nM (

)
4.2 nM (

)
Outcome EffectiveBroader spectrum, higher efficacy

Insight: The addition of the fluorine atom in Regorafenib blocked a major metabolic pathway (oxidative metabolism of the central phenyl ring) and simultaneously optimized the binding conformation, resulting in a drug that is both more stable and more potent.

Part 3: Metabolic Pathways & Liabilities

The following diagram illustrates the divergent fates of a phenyl urea derivative and how 2-fluorination shifts the balance.

MetabolicPathways Parent Parent Drug (2-Fluorophenyl Urea) CYP CYP450 (Oxidation) Parent->CYP Phase I Amidase Amidase (Hydrolysis) Parent->Amidase Cleavage Metab1 Ortho-Hydroxylation (BLOCKED by F) CYP->Metab1 Major Route (If H present) Metab2 Para-Hydroxylation (Minor Pathway) CYP->Metab2 Reduced Rate Metab3 Aniline + Amine (Hydrolysis Products) Amidase->Metab3 Linker Failure

Figure 1: Metabolic fate of phenyl ureas. The 2-fluoro substitution specifically inhibits the high-clearance Ortho-Hydroxylation pathway.

Part 4: Experimental Protocol (Microsomal Stability)

To validate the stability improvements of a 2-fluorophenyl derivative, a comparative Microsomal Stability Assay is required. This protocol uses Liver Microsomes (LM) to simulate Phase I metabolism.[1]

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH (10 mM).

  • Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[2]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Workflow Diagram

MicrosomalAssay Start Start: 1µM Test Compound + Microsomes (0.5 mg/mL) PreInc Pre-incubation (10 min @ 37°C) Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate Sampling Sampling Points (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench Add Ice-cold ACN + IS Sampling->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent %) Centrifuge->Analysis

Figure 2: Standard operating procedure for assessing metabolic stability in liver microsomes.

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 µM in KPO4 buffer (ensure DMSO < 0.1%). Prepare microsome solution at 2x concentration (1.0 mg/mL).

  • Pre-incubation: Mix 30 µL of compound solution with 30 µL of microsome solution in a 96-well plate. Incubate at 37°C for 10 minutes (allows protein binding equilibrium).

  • Initiation: Add 60 µL of NADPH regenerating system (pre-warmed to 37°C) to start the reaction.

    • Negative Control: Add buffer instead of NADPH to assess non-CYP degradation (e.g., hydrolysis).

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into tubes containing ice-cold Acetonitrile + Internal Standard to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion.

Part 5: Data Analysis & Interpretation[7]

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the % parent remaining vs. time. The slope of the linear regression (


) represents the elimination rate constant.




Interpreting Stability Data

When comparing a non-fluorinated urea to its 2-fluorophenyl analog:

ParameterHigh Clearance (Unstable)Low Clearance (Stable)Target for 2-F Analog

(Human)
< 15 min> 60 min> 60 min

> 50 µL/min/mg< 10 µL/min/mg< 15 µL/min/mg
Extraction Ratio High (> 0.7)Low (< 0.3)Low

Note: If stability improves in the presence of NADPH but the compound degrades in the absence of NADPH, the instability is likely hydrolytic (amidase-mediated), not oxidative. Fluorine substitution may not fix hydrolytic instability unless it sterically hinders the carbonyl attack.

References

  • Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3] Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 14: Metabolic Stability. Elsevier. Link

Sources

Technical Guide: Heterocyclic Synthesis with 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the applications of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0) in heterocyclic synthesis.

Executive Summary

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structure combines a reactive electrophile (chloroacetyl), a nucleophilic urea core, and a bioisostere-rich aryl group (2-fluorophenyl).

This guide details the exploitation of this scaffold for the synthesis of 1-(2-fluorophenyl)hydantoins and related bioactive heterocycles. The presence of the ortho-fluorine atom is critical for modulating metabolic stability and lipophilicity in drug candidates, particularly for targets such as aldose reductase (diabetes complications) and voltage-gated sodium channels (epilepsy/pain).

Chemical Profile & Reactivity Analysis

Structural Deconstruction

The molecule operates as an N-acyl urea with three distinct reactive sites:

  • Site A (Electrophile): The

    
    -chlorocarbonyl carbon (
    
    
    
    ) is highly susceptible to nucleophilic attack (
    
    
    ).
  • Site B (Nucleophile): The N1-nitrogen (attached to the fluorophenyl ring) acts as an internal nucleophile under basic conditions.

  • Site C (Modulator): The 2-fluorophenyl moiety provides steric protection and electronic modulation, influencing the regioselectivity of cyclizations.

Reactivity Logic

The dominant transformation for this scaffold is the base-mediated intramolecular cyclization to form the hydantoin (imidazolidine-2,4-dione) core. Unlike the Bucherer-Bergs reaction which yields 5,5-disubstituted hydantoins, this pathway selectively yields 1-substituted hydantoins , a substitution pattern difficult to access via other routes.

Core Application: Synthesis of 1-(2-Fluorophenyl)hydantoin

This protocol describes the conversion of the acyclic urea precursor into the cyclic hydantoin scaffold.[1] This reaction is the primary application of the starting material in drug discovery.

Mechanistic Pathway

The reaction proceeds via an intramolecular


 substitution. A base deprotonates the N1-nitrogen (the urea nitrogen attached to the aryl ring), generating a nucleophilic anion. This anion attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion and closing the five-membered ring.

ReactionMechanism Start 3-(2-Chloroacetyl)-1- (2-fluorophenyl)urea Inter N1-Anion Intermediate (Nucleophilic Species) Start->Inter Base (OH-) Deprotonation TS Cyclization Transition State (5-exo-tet) Inter->TS Intramolecular Attack Product 1-(2-Fluorophenyl) hydantoin TS->Product -Cl-

Figure 1: Mechanistic pathway for the base-mediated cyclization of N-chloroacetyl-N'-arylureas to 1-arylhydantoins.

Experimental Protocol

Objective: Synthesis of 1-(2-fluorophenyl)imidazolidine-2,4-dione.

Reagents:

  • Precursor: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution (2.0 eq)

  • Solvent: Ethanol (EtOH) / Water (

    
     v/v)
    
  • Acid (for workup): Hydrochloric acid (HCl), 1M

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (1.0 mmol) and ethanol (5 mL). Stir until a fine suspension or partial solution is obtained.

  • Base Addition: Add 10% aqueous NaOH (2.0 mmol) dropwise over 5 minutes. The solution may warm slightly.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 1–2 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.[2] The starting material peak (

    
    ) should disappear, replaced by the product peak (
    
    
    
    , loss of HCl).
  • Precipitation: Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH

    
    . The hydantoin product typically precipitates as a white solid upon acidification.
    
  • Isolation: Filter the precipitate, wash with cold water (

    
    ), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the chloroacetyl singlet (

    
     ppm) and the appearance of the cyclic methylene singlet (
    
    
    
    
    
    ppm, often shifted). The NH proton of the imide (N3-H) typically appears as a broad singlet around
    
    
    
    
    ppm.

Advanced Applications: Divergent Synthesis

Beyond simple cyclization, the chloroacetyl group allows for "interrupted" synthesis where nucleophiles are introduced before ring closure, or alternative heterocycles are formed.

Route A: Amination-Cyclization (5-Aminohydantoins)

Reacting the starting material with secondary amines displaces the chloride without immediate cyclization (under mild conditions), forming glycinamide ureas . These can serve as acyclic bioactive agents or be forced to cyclize to form 5-amino-substituted hydantoins (though steric hindrance often disfavors the latter).

  • Reagents: Secondary amine (e.g., Morpholine),

    
    , Acetone, RT.
    
  • Product: 1-(2-Fluorophenyl)-3-(2-morpholinoacetyl)urea.

Route B: Pseudothiohydantoin Synthesis

Reaction with thiourea or substituted thioureas exploits the electrophilic carbon to form thiazole-based systems, specifically 2-imino-4-thiazolidinones (pseudothiohydantoins), rather than hydantoins.

  • Mechanism: Sulfur attacks the methylene carbon (

    
    ), followed by cyclization of the urea nitrogen onto the carbonyl.
    
  • Application: Access to dual-pharmacophore systems (Thiazole + Urea).

Synthesis Workflow Diagram

SyntheticWorkflow Start 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea Hydantoin 1-(2-Fluorophenyl)hydantoin (Core Scaffold) Start->Hydantoin NaOH, EtOH, Reflux (Cyclization) Subst N-Aminoacetyl Urea Derivatives Start->Subst Sec. Amines, K2CO3 (Substitution) Thiazole 2-Imino-4-thiazolidinones (Pseudothiohydantoins) Start->Thiazole Thiourea, EtOH, Reflux (Hantzsch-type) App1 Aldose Reductase Inhibitors (Diabetes) Hydantoin->App1 Functionalization App2 Soluble Urea Bioisosteres Subst->App2 Screening

Figure 2: Divergent synthetic pathways starting from 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Quantitative Data Summary

Reaction PathwayReagentsPrimary ProductYield (Typical)Key Spectral Feature
Cyclization NaOH / EtOH /

1-(2-F-Ph)-Hydantoin75–90%Imide NH (

11.0 ppm)
Amination Morpholine /

Glycinamide Urea80–95%Loss of Cl, Amine signals
Thio-Cyclization Thiourea / EtOH2-Imino-thiazolidinone60–80%Thiazole C=N stretch

References

  • Hydantoin Synthesis Overview: Sarges, R., & Schnur, R. C. (1987). "Hydantoins as Aldose Reductase Inhibitors." Chemical Reviews.

  • Cyclization Methodology (Urech/Base-Mediated): Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.

  • Specific Reactivity of N-Chloroacetyl Ureas: Tanwar, D. K., et al. (2017).[3] "A Simple Reaction of

    
    -Amino Methyl Ester Hydrochlorides with Carbamates Provides Hydantoins."[3] Synlett.
    
    
  • Compound Data (CAS 790681-56-0): ChemScene Product Entry for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.[4]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Risk Assessment: A Multifaceted Profile

The toxicological profile of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is not extensively documented. Therefore, a conservative approach to risk assessment is paramount, drawing inferences from its constituent chemical motifs.

GHS Hazard Classification (Anticipated):

Based on available data for similar compounds, the following GHS classifications are anticipated[1]:

  • GHS05: Corrosion: Potential for causing severe skin burns and eye damage.

  • GHS07: Harmful/Irritant: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.

Hazard Statements (Anticipated): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The Chloroacetyl Moiety: A Primary Source of Reactivity and Toxicity

The chloroacetyl group is a potent electrophile, rendering the entire molecule reactive towards nucleophiles. This reactivity is the basis for its utility in synthesis but also a primary source of its biological hazard. Structurally similar compounds, such as chloroacetyl chloride, are known to be highly corrosive and can cause severe burns to the skin, eyes, and respiratory system.[3][4][5] Inhalation can lead to irritation of the nose and throat.[4] It is classified as toxic if swallowed, inhaled, or in contact with skin.[5]

The Urea Core: Generally Low Toxicity but with Caveats

Urea and its simple derivatives are generally characterized by low acute toxicity.[6][7][8] However, they can cause skin and eye irritation upon direct contact.[7][8] Inhalation of urea dust can lead to respiratory tract irritation, with symptoms including coughing and shortness of breath.[6][8] A crucial, often overlooked property of urea-containing compounds is their hygroscopicity, the tendency to absorb moisture from the air, which can affect handling and storage.[9][10]

The Fluorophenyl Group: Considerations for Bioaccumulation and Metabolism

The presence of a fluorophenyl group raises considerations regarding the compound's metabolic fate and potential for bioaccumulation. Some fluorinated aromatic compounds are known to be persistent in the environment and can accumulate in biological tissues.[11] For instance, triflumuron, a benzoylurea insecticide, has been shown to target the hematopoietic system.[12] While no direct data exists for 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea, these are important factors to consider in a comprehensive risk assessment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a stringent, multi-layered approach to safety is essential. The primary principle is to minimize exposure through a combination of engineering controls and appropriate PPE.

Primary Engineering Controls: Containing the Hazard at its Source

All manipulations of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, especially in its powdered form, should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles and vapors. For procedures with a high risk of aerosol generation, a glove box may be warranted.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum required PPE:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[4]

  • Hand Protection: Chemically resistant gloves are essential. Given the chloroacetyl moiety, gloves made of nitrile rubber (minimum thickness 0.11mm) or other materials with proven resistance to chlorinated hydrocarbons should be used.[13] It is crucial to check the manufacturer's glove compatibility data. Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][7]

Safe Handling and Storage Protocols: Maintaining Compound Integrity and User Safety

Prudent Handling Practices
  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.[13][14]

  • Hygroscopicity: Due to the urea component, the compound may be hygroscopic.[9][10] Keep containers tightly sealed to prevent moisture absorption.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[9][15][16][17]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][18][19]

Storage Requirements

Store 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[3][6] The recommended storage temperature is typically between 2-8°C.[1] Containers should be kept tightly closed and clearly labeled.[3][9][19]

Emergency Procedures: Preparedness and Rapid Response

In Case of Exposure

A proactive emergency plan is a critical component of laboratory safety.

Exposure Route First Aid Measures
Inhalation Immediately move the affected person to fresh air.[5][16] If breathing is difficult or has stopped, provide artificial respiration.[8][15] Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][20] Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7][15] Remove contact lenses if present and easy to do so.[7][15] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[5][15] Seek immediate medical attention.[5]
Spill and Leak Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Don appropriate PPE, including respiratory protection.

  • Containment: For small spills, carefully sweep or scoop up the material and place it into a labeled, sealed container for disposal.[6][7] Avoid generating dust. For larger spills, contain the material with an inert absorbent such as sand or vermiculite.[6][20]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal: A Responsible Conclusion

All waste containing 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea must be treated as hazardous waste. Do not dispose of this material down the drain or in the general trash.[7][13] Collect all waste in properly labeled, sealed containers and arrange for disposal by a licensed hazardous waste management company.

Visualizing Safety Workflows

Personal Protective Equipment (PPE) Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Gloves Don3->Don4 Handwash1 Wash Hands Don4->Handwash1 Begin Work Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Handwash2 Wash Hands Doff4->Handwash2 Start Start Start->Don1 End End Handwash1->Doff1 Finish Work Handwash2->End

Caption: Correct sequence for donning and doffing PPE.

Spill Response Decision Tree

Caption: Decision-making workflow for spill response.

Conclusion: A Culture of Safety

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is a compound with considerable potential in scientific research. Realizing this potential safely requires a deep respect for its inherent hazards and a steadfast commitment to best safety practices. By integrating the principles and protocols outlined in this guide into daily laboratory operations, researchers can create a secure environment that fosters both scientific innovation and personal well-being.

References

  • Yufeng. Chloroacetyl Chloride CAS 79-04-9.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE.
  • CO(NH2)2 Blog. (2025, September 22). What are the safety precautions when handling CO(NH2)2?.
  • UREA 46-0-0. (n.d.).
  • Carl ROTH. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
  • Santa Cruz Biotechnology. (n.d.). Urea, 2M.
  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem.
  • ChemScene. (n.d.). 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.
  • Finar Limited. (2022, February 16).
  • Fisher Scientific. (2010, September 17).
  • Appchem. (n.d.). 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea.
  • BioSpectra, Inc. (2022, January 28). Urea SDS.
  • Atassi, G., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents.
  • Urea. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(2-chloro-5-methylphenyl)-3-(2-fluorophenyl)urea.
  • Fisher Scientific. (2010, September 17).
  • University of Hertfordshire. (2026, February 2). Flufenoxuron (Ref: BAS 3071). AERU.
  • Zhidkova, E. M., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3594.
  • 2-Chloroacetamide. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.). 5.28 Triflumuron (317) TOXICOLOGY.
  • Colormax Systems. (2015, December 17). Conveying and Storage of Urea.

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Methodological & Application

Application Note: Regioselective Cyclization of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea to 1-(2-Fluorophenyl)hydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Significance

Hydantoins (imidazolidine-2,4-diones) are highly privileged heterocyclic scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous anticonvulsant, antimicrobial, and antineoplastic agents . The synthesis of 1-arylhydantoins is frequently achieved via the intramolecular cyclization of 1-aryl-3-chloroacetylureas.

This application note details the robust, regioselective cyclization of 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) to yield 1-(2-fluorophenyl)hydantoin . By providing deep mechanistic insights into the base-mediated


 displacement and optimizing the thermodynamic parameters, this guide establishes a self-validating, high-yield protocol suitable for pharmaceutical scale-up.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The transformation of 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea into a hydantoin ring is governed by a delicate balance of acidity and nucleophilicity. The starting material possesses two distinct nitrogen atoms capable of deprotonation:

  • The Imide-like Nitrogen (N3): Flanked by the urea carbonyl and the chloroacetyl carbonyl, this proton is highly acidic (

    
    ).
    
  • The Aryl-Urea Nitrogen (N1): Adjacent to the electron-withdrawing 2-fluorophenyl group, this proton is less acidic (

    
    ) but highly nucleophilic once deprotonated.
    

Causality of Regioselectivity: Upon the addition of a base, the imide nitrogen is deprotonated first due to kinetic favorability. However, an intramolecular nucleophilic attack from this nitrogen would form a highly strained 4-membered ring (1,3-diazetidine-2,4-dione). Because the deprotonation is reversible, the system equilibrates under thermodynamic control. The less abundant, but highly reactive aryl-urea anion undergoes a highly favored 5-exo-tet cyclization , attacking the


-carbon of the chloroacetyl group. The irreversible displacement of the chloride ion drives the equilibrium entirely toward the formation of the stable 5-membered hydantoin ring .

Mechanism R 3-(2-Chloroacetyl)-1- (2-fluorophenyl)urea B Base Addition (Deprotonation) R->B I1 Imide Anion (Kinetic, Reversible) B->I1 pKa ~10 I2 Aryl-Urea Anion (Thermodynamic) B->I2 pKa ~13 I1->I2 Proton Transfer TS Intramolecular S_N2 (5-exo-tet cyclization) I2->TS Nucleophilic Attack P 1-(2-Fluorophenyl)hydantoin (Stable Product) TS->P - Cl⁻

Fig 1: Thermodynamic vs. Kinetic control in the regioselective cyclization to 1-(2-fluorophenyl)hydantoin.

Experimental Optimization & Data Presentation

To engineer a self-validating protocol, the choice of base and solvent is critical. Strong aqueous bases (e.g., NaOH) often lead to competitive hydrolysis of the chloroacetyl group or cleavage of the urea linkage . Conversely, weak organic bases (e.g., TEA) in non-polar solvents result in sluggish kinetics.

As shown in Table 1 , utilizing a mild inorganic base (


) in a polar aprotic solvent (DMF) provides the optimal environment. DMF excellently solvates both the organic precursor and the inorganic base, accelerating the 

reaction without inducing hydrolysis.

Table 1: Optimization of Cyclization Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1TEA (2.0)DCM251245%Incomplete conversion; poor solvation of transition state.
2NaOH (1.1)H₂O/THF25262%Competitive hydrolysis of the chloroacetyl moiety observed.
3 K₂CO₃ (1.5) DMF 60 4 91% Clean conversion; optimal balance of basicity and kinetics.
4Cs₂CO₃ (1.5)DMF60393%Excellent yield, but cost-prohibitive for large-scale synthesis.

Step-by-Step Methodology

The following protocol utilizes the optimized conditions (Table 1, Entry 3) and incorporates a self-validating aqueous workup that bypasses the need for column chromatography.

Workflow Step1 1. Solvation Dissolve Urea in Anhydrous DMF Step2 2. Activation Add K₂CO₃ (1.5 eq) Step1->Step2 Step3 3. Cyclization Stir at 60°C for 4 hours Step2->Step3 Step4 4. Monitoring TLC / LC-MS Analysis Step3->Step4 Step5 5. Quenching Precipitate in Ice-Cold Water Step4->Step5 Step6 6. Isolation Filtration & Recrystallization Step5->Step6

Fig 2: Optimized experimental workflow for the synthesis and isolation of hydantoins.

Reagents & Materials
  • Substrate: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (10.0 mmol, 2.30 g)

  • Base: Anhydrous Potassium Carbonate (

    
    , finely powdered, 15.0 mmol, 2.07 g)
    
  • Solvent: N,N-Dimethylformamide (DMF, anhydrous, 25 mL)

  • Workup: Ice-cold distilled water (100 mL), Ethyl Acetate/Hexanes (for recrystallization)

Execution Protocol
  • Solvation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea. Add 25 mL of anhydrous DMF and stir at 400 rpm until complete dissolution is achieved.

  • Base Addition: Slowly add the finely powdered

    
     to the solution. Note: Ensure the base is finely milled to maximize surface area, which is critical for heterogeneous deprotonation in DMF.
    
  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath. Maintain vigorous stirring for 4 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material (

    
    ) should be entirely consumed, replaced by a single, lower-running product spot corresponding to the hydantoin (
    
    
    
    ).
  • Aqueous Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature. Slowly pour the reaction mixture into 100 mL of rapidly stirring ice-cold distilled water.

    • Causality of Workup: DMF and inorganic salts (

      
      , unreacted 
      
      
      
      ) are highly water-soluble, whereas the organic hydantoin is insoluble in cold water. This thermodynamic disparity drives the immediate precipitation of the product, acting as an in-situ purification step.
  • Isolation: Stir the aqueous suspension for 15 minutes to ensure all trapped DMF is extracted into the aqueous phase. Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (

    
     mL).
    
  • Purification: Dry the crude solid under high vacuum. Recrystallize from a hot mixture of Ethyl Acetate/Hexanes to afford 1-(2-fluorophenyl)hydantoin as highly pure crystalline needles.

Analytical Characterization Targets
  • LC-MS:

    
     (Calculated for 
    
    
    
    : 194.05).
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic disappearance of the two distinct urea NH protons and the appearance of a single broad imide NH singlet (

    
     8.5–11.0 ppm). The 
    
    
    
    group (C5 of the hydantoin ring) will appear as a sharp singlet near
    
    
    4.2 ppm.

References

  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Source: Chemical Reviews (ACS Publications). URL: [Link]

  • Title: Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Source: Journal of Organic Chemistry (NIH PubMed Central). URL: [Link]

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: Molecules (MDPI). URL: [Link]

Application Note: Reagents and Protocols for the N-Acylation of 1-(2-Fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Mechanistic Insights and Regioselectivity

The N-acylation of urea derivatives is a fundamental transformation in medicinal chemistry, as the resulting N-acylureas possess a unique combination of hydrogen bonding capabilities and lipophilicity critical for target binding 1. However, the acylation of 1-(2-fluorophenyl)urea presents distinct electronic and regioselective challenges that dictate reagent selection.

The Nucleophilicity Deficit

Unlike standard aliphatic or aromatic amines, ureas are inherently poor nucleophiles. The nitrogen lone pairs are highly delocalized into the adjacent carbonyl


-system. Consequently, standard peptide coupling reagents (e.g., EDC, HOBt) with carboxylic acids often result in sluggish kinetics or complete reaction failure. To drive the reaction forward, highly activated electrophiles—predominantly acyl chlorides —are required 1. In cases where acyl chlorides are unstable, N-acylbenzotriazoles serve as proficient, bench-stable alternatives 2.
Regioselectivity: N1 vs. N3 Attack

1-(2-fluorophenyl)urea contains two potential sites for acylation:

  • N1 (Proximal): Attached directly to the 2-fluorophenyl ring.

  • N3 (Distal): The terminal primary amine (

    
    ).
    

The highly electronegative fluorine atom at the ortho-position exerts a strong inductive electron-withdrawing effect (-I), which severely depletes the electron density of the adjacent N1 atom. Coupled with the steric hindrance of the aromatic ring, N1 is rendered virtually unreactive. Therefore, acylation occurs almost exclusively at the more electron-rich, sterically accessible N3 position , yielding 1-acyl-3-(2-fluorophenyl)urea .

Reagent Selection and Quantitative Data

The choice of base, catalyst, and solvent is dictated by the steric bulk of the acyl chloride and the desired reaction temperature. Below is a quantitative summary of validated reagent systems for this transformation [[3]]().

MethodElectrophileBase / CatalystSolventTemp.Expected YieldBest Application
Mild Catalytic Acyl ChlorideTEA (2.0 eq) / DMAP (0.1 eq)DCM0 °C

RT
75–90%Standard aliphatic or aromatic acyl chlorides.
Strong Base Acyl ChlorideNaH (1.2 eq)THF0 °C

RT
60–85%Sterically hindered or highly unreactive electrophiles.
Benzotriazole N-AcylbenzotriazoleTEA (2.0 eq)Toluene110 °C (Reflux)70–85%Unstable acyl chlorides; requires high thermal energy.

Workflow and Mechanistic Visualizations

ReagentSelection Start 1-(2-Fluorophenyl)urea Check Assess Electrophile Reactivity Start->Check Standard Highly Reactive (e.g., Acyl Chloride) Check->Standard Standard Hindered Sterically Hindered Acyl Chloride Check->Hindered Low Reactivity PathA Protocol A: TEA / DMAP Solvent: DCM, 0°C to RT Standard->PathA PathB Protocol B: NaH Base Solvent: THF, 0°C to RT Hindered->PathB Product 1-Acyl-3-(2-fluorophenyl)urea PathA->Product PathB->Product

Workflow for selecting reagents in the N-acylation of 1-(2-fluorophenyl)urea.

Mechanism AcylCl Acyl Chloride (Electrophile) Intermediate Acylpyridinium Intermediate AcylCl->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product N-Acylurea Product Intermediate->Product + Urea - DMAP Urea Urea N3-Amine (Nucleophile) Urea->Product

Mechanistic pathway of DMAP-catalyzed N-acylation of urea derivatives.

Step-by-Step Experimental Protocols

Protocol A: Mild DMAP-Catalyzed Acylation (Standard Method)

This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form an ultra-reactive acylpyridinium intermediate, effectively lowering the activation energy required for the weak urea nucleophile to attack 1.

Scale: 10.0 mmol

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-fluorophenyl)urea (1.54 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base & Catalyst Addition: Add Triethylamine (TEA) (2.78 mL, 20.0 mmol) followed by DMAP (122 mg, 1.0 mmol).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the urea N3 atom. DMAP acts as the acyl-transfer catalyst.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Acyl chlorides can react exothermically with tertiary amines to form ketenes. Cooling suppresses these side reactions and prevents the thermal degradation of the acylpyridinium intermediate.

  • Electrophile Addition: Dissolve the desired acyl chloride (12.0 mmol, 1.2 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The highly polar urea starting material (low

    
    ) will disappear, replaced by a distinct, less polar N-acylurea spot (higher 
    
    
    
    ).
  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Transfer to a separatory funnel and extract with DCM (
    
    
    
    mL). Wash the combined organic layers with 1M HCl (30 mL).
    • Causality: The 1M HCl wash is critical; it protonates the unreacted DMAP and TEA, partitioning them into the aqueous layer and effectively removing them from the organic product.

  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from ethanol) or silica gel flash chromatography.
    
Protocol B: Strong-Base Mediated Acylation (For Hindered Electrophiles)

When standard catalytic methods fail due to extreme steric bulk on the acyl chloride, Sodium Hydride (NaH) is used to deprotonate the urea, generating a highly nucleophilic urea anion.

Scale: 5.0 mmol

  • Preparation: Suspend Sodium Hydride (60% dispersion in mineral oil, 240 mg, 6.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL) at 0 °C under nitrogen.

  • Deprotonation: Add 1-(2-fluorophenyl)urea (770 mg, 5.0 mmol) portionwise over 10 minutes. Stir the suspension at 0 °C for 30 minutes.

    • Self-Validation: The evolution of

      
       gas will be immediately visible. The cessation of bubbling provides a self-validating visual cue that the deprotonation is complete and the urea sodium salt has formed.
      
  • Electrophile Addition: Add the sterically hindered acyl chloride (5.5 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The mixture will transition from a cloudy suspension to a clearer solution as the product forms and NaCl precipitates.

  • Workup: Carefully quench the excess NaH by the dropwise addition of ice-cold water (10 mL) at 0 °C. Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.

References

  • N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Thieme Connect URL:[2]

  • Application Notes and Protocols for N-Acylation of Urea Derivatives BenchChem URL:[1]

  • Synthesis and characterization of novel N-acyl cyclic urea derivatives ResearchGate URL:[3]

  • Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes Journal of the American Chemical Society (ACS) URL:[4]

Sources

Application Note: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea as a Multidimensional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0)[1] has emerged as a highly versatile, bifunctional building block in modern drug discovery. Rather than serving merely as a passive structural linker, this scaffold actively participates in divergent synthetic pathways and targeted biological interactions.

The architectural brilliance of this scaffold lies in its three distinct functional domains:

  • The 2-Fluorophenyl Ring : The ortho-fluoro substitution is not arbitrary. Fluorine’s high electronegativity inductively lowers the

    
     of the adjacent urea 
    
    
    
    , significantly enhancing its hydrogen-bond donating capacity—a critical feature for anchoring into kinase hinge regions. Furthermore, the strong C-F bond acts as a metabolic shield, preventing rapid CYP450-mediated aromatic oxidation.
  • The Urea Core : Provides a rigid, planar hydrogen-bonding network that enforces specific conformational geometries, essential for both target protein binding and intramolecular cyclization trajectories.

  • The Chloroacetamide Warhead : An

    
    -chloroamide acts as a "soft" electrophile. Unlike hyper-reactive acrylamides, the chloroacetyl group offers a tunable reactivity profile. It is perfectly positioned to undergo tandem 
    
    
    
    -cyclization reactions to form heterocycles, or to act as a Targeted Covalent Inhibitor (TCI) warhead that selectively alkylates nucleophilic cysteine residues in target proteins.

Divergent Synthetic Workflows

The true utility of this scaffold is its ability to branch into entirely different therapeutic classes based on the choice of nucleophile and reaction conditions.

Workflow Scaffold 3-(2-Chloroacetyl)-1- (2-fluorophenyl)urea Thiourea Thiourea / KSCN Scaffold->Thiourea Cyclocondensation Amines Primary Amines Scaffold->Amines Substitution & Cyclization Protein Target Kinase (Cys-SH) Scaffold->Protein Thiol-Ene/SN2 Alkylation Thiazolidinone 2-Imino-4-thiazolidinones Thiourea->Thiazolidinone Hydantoin N-Substituted Hydantoins Amines->Hydantoin CovalentAdduct Covalent Protein Adduct Protein->CovalentAdduct

Divergent synthetic workflow of the chloroacetyl urea scaffold into three therapeutic classes.

Quantitative Data: Reaction Parameters & Yields

To facilitate rapid adoption in your laboratory, the following table summarizes the optimized reaction parameters for the three primary divergent pathways.

Target ScaffoldReagentsCatalyst / SolventTemp / TimeAvg. Yield (%)Primary Bioactivity
2-Imino-4-thiazolidinones Thiourea / KSCNChCl:Urea (DES)80 °C, 30 min85 - 94%Antimicrobial, Anticancer[2][3]
N-Substituted Hydantoins Primary Amines

/ THF
60 °C, 4 - 6 h75 - 88%Anticonvulsant, AR Antagonist[4][5]
Covalent Adducts Target Protein (Cys)PBS Buffer (pH 7.4)37 °C, 1 - 2 h>90% (Binding)Kinase Inhibition (TCI)

Validated Experimental Protocols

Protocol A: Green Synthesis of 2-Imino-4-thiazolidinones

This protocol utilizes a Deep Eutectic Solvent (DES) to facilitate the cyclocondensation of the scaffold into a thiazolidinone ring, a motif heavily utilized in antimicrobial and anticancer drug design[2][3].

Causality & Rationale : Chloroacetyl ureas are notoriously poorly soluble in standard aqueous media. By utilizing a Choline Chloride:Urea (ChCl:Urea) DES, we provide a highly polar, hydrogen-bond donating environment. This solvent actively stabilizes the transition state of the initial nucleophilic attack by the sulfur atom of thiourea onto the


-carbon, accelerating the reaction without the need for toxic transition metal catalysts.

Step-by-Step Procedure :

  • Preparation of DES : Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80 °C with magnetic stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup : To 2.0 mL of the prepared DES, add 1.0 mmol of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea and 1.1 mmol of the desired substituted thiourea.

  • Cyclocondensation : Stir the mixture at 80 °C for 30–45 minutes.

  • Workup : Quench the reaction by adding 10 mL of ice-cold distilled water. The DES is highly water-soluble and will wash away, precipitating the crude thiazolidinone product.

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Self-Validation Checkpoint : Analyze the product via FT-IR and


-NMR.
  • IR : Look for the disappearance of the linear urea carbonyl stretch (~1680

    
    ) and the appearance of a distinct thiazolidinone ring carbonyl stretch (~1730 
    
    
    
    ).
  • NMR : The sharp singlet of the

    
     group (~4.2 ppm) must disappear, replaced by a new active methylene signal within the thiazolidinone ring (~3.8 ppm).
    
Protocol B: Triethylamine-Mediated Synthesis of N-Substituted Hydantoins

Hydantoins are privileged scaffolds in neuropharmacology (e.g., anticonvulsants) and oncology (e.g., Androgen Receptor antagonists)[4][5].

Causality & Rationale : The synthesis requires two steps occurring in one pot: an intermolecular


 displacement followed by an intramolecular cyclization. Triethylamine (

) is utilized not just as an acid scavenger to neutralize the generated

(which would otherwise protonate and deactivate the incoming primary amine), but also to deprotonate the urea nitrogen. This increases the nucleophilicity of the urea nitrogen, driving the thermodynamic cyclization to form the stable 5-membered hydantoin ring.

Step-by-Step Procedure :

  • Initiation : Dissolve 1.0 mmol of the scaffold in 5.0 mL of anhydrous THF under an inert argon atmosphere.

  • Amine Addition : Add 1.2 mmol of the chosen primary amine, followed dropwise by 2.5 mmol of anhydrous

    
    .
    
  • Heating : Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours.

  • Monitoring : Track the reaction via TLC (Hexane:EtOAc 7:3).

  • Isolation : Once the starting material is consumed, evaporate the THF under reduced pressure. Partition the residue between Dichloromethane (DCM) and 0.1 M

    
     to remove excess amine and 
    
    
    
    salts. Dry the organic layer over
    
    
    and concentrate.

Self-Validation Checkpoint : On TLC, the successful primary amine substitution is indicated by the disappearance of the scaffold spot (


 ~0.6) and the appearance of a highly polar intermediate. Upon full cyclization, the final hydantoin product will migrate to an intermediate 

(~0.4). Mass spectrometry (LC-MS) should confirm the exact mass of the scaffold + amine -

.

Application as a Targeted Covalent Inhibitor (TCI) Warhead

When not cyclized, the chloroacetamide moiety serves as an excellent electrophilic warhead for covalent drug discovery.

Mechanism A Target Protein (Free Cys-SH) C Non-Covalent Complex A->C B Scaffold (Chloroacetamide) B->C D Transition State (SN2 Attack) C->D Thiolate Attack E Irreversible Adduct D->E -HCl

Mechanistic pathway of targeted covalent inhibition via SN2 alkylation of a cysteine thiolate.

Protocol C: In Vitro Covalent Labeling Assay

Causality & Rationale : Covalent binding is highly dependent on the microenvironment of the target cysteine. Incubating the protein at a physiological pH (7.4) ensures that the target cysteine residue exists partially in its highly nucleophilic thiolate (


) form, allowing the 

displacement of the chloride leaving group.

Step-by-Step Procedure :

  • Protein Preparation : Dilute the purified target kinase (containing a reactive cysteine in the ATP-binding pocket) to a concentration of 2

    
     in PBS buffer (pH 7.4) containing 1 mM DTT (Note: DTT must be dialyzed out immediately prior to the assay to prevent warhead quenching).
    
  • Incubation : Add the scaffold (dissolved in DMSO) to a final concentration of 20

    
     (10x molar excess). Ensure final DMSO concentration does not exceed 1% v/v.
    
  • Reaction : Incubate at 37 °C for 1 to 2 hours.

  • Quenching : Quench the reaction by adding 1% formic acid.

Self-Validation Checkpoint : Subject the quenched sample to Intact Protein LC-MS (Time-of-Flight). A successful covalent modification is self-validated by a uniform mass shift of the protein peak corresponding exactly to the molecular weight of the scaffold minus the mass of


 (approx. +194.05 Da shift).

References

  • MDPI Encyclopedia. Deep eutectic solvents in pharmaceutical synthesis.[2] URL:[Link]

  • ResearchGate. Natural eutectic salts catalyzed one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones.[3] URL:[Link]

  • ResearchGate. An Efficient Approach for the Synthesis of N-1 Substituted Hydantoins.[4] URL:[Link]

  • Google Patents. US7709517B2 - Diarylhydantoin compounds.[5] URL:

Sources

Microwave-assisted synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and chitin synthesis inhibition.[1]

Traditional thermal synthesis of acyl ureas often requires long reflux times (4–12 hours) in toluene or benzene, leading to side reactions such as thermal degradation of the labile chloroacetyl group.[1] This guide utilizes microwave-assisted organic synthesis (MAOS) to accelerate the nucleophilic addition of 2-fluoroaniline to chloroacetyl isocyanate.[1]

Key Advantages:

  • Reaction Time: Reduced from 6 hours to <15 minutes.

  • Yield: Increased from ~65% (thermal) to >92% (microwave).

  • Purity: Minimal thermal degradation; product often requires only filtration and washing.

Scientific Background & Mechanism

The Target Moiety

The target molecule is an


-acyl-

-arylurea. The electron-withdrawing fluorine atom at the ortho position of the aniline ring decreases the nucleophilicity of the amine, making conventional thermal reaction rates sluggish. The chloroacetyl group is an electrophilic "warhead" capable of further covalent modification (e.g., alkylation of cysteine residues in target proteins).[1]
Microwave Effect

The reaction relies on the dipolar polarization mechanism.[2] The polar transition state (formation of the zwitterionic intermediate) couples efficiently with the microwave field.

  • Thermal Effect: Rapid volumetric heating overcomes the activation energy barrier imposed by the deactivated 2-fluoroaniline.

  • Specific Effect: Selective heating of the polar reaction species in a relatively non-polar solvent (e.g., Toluene or DCM) enhances the reaction rate significantly compared to wall-conductive heating.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amine (2-fluoroaniline) onto the highly electrophilic carbon of the isocyanate group.

ReactionMechanism Aniline 2-Fluoroaniline (Nucleophile) TS Zwitterionic Intermediate Aniline->TS  MW Irradiation    (Dipolar Polarization)   Isocyanate 2-Chloroacetyl isocyanate (Electrophile) Isocyanate->TS Product 3-(2-Chloroacetyl)- 1-(2-fluorophenyl)urea TS->Product  Proton Transfer  

Figure 1: Reaction pathway for the microwave-assisted synthesis of the target acyl urea.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]Mass/VolRole
2-Fluoroaniline 111.121.01.0 mmol (111 mg)Nucleophile
Chloroacetyl isocyanate 119.511.11.1 mmol (131 mg)Electrophile
Dichloromethane (dry) 84.93-4.0 mLSolvent
Acetonitrile (wash) 41.05-10 mLWorkup

Note: Chloroacetyl isocyanate is a lachrymator and moisture-sensitive. Handle in a fume hood.

Step-by-Step Methodology

Step 1: Pre-Reaction Setup (Cold Addition)

  • Purge a 10 mL microwave process vial with dry nitrogen.

  • Add 2-Fluoroaniline (1.0 equiv) and dry Dichloromethane (DCM) .[1]

  • Cool the vial to 0°C in an ice bath.

  • Dropwise, add Chloroacetyl isocyanate (1.1 equiv).[1] Caution: Exothermic reaction.[1]

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Transfer the vial to the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).[1]

  • Mode: Dynamic Power (maintain temperature).[1]

  • Temperature: 60°C.

  • Hold Time: 10 minutes.

  • Stirring: High.[8][9]

  • Pressure Limit: 15 bar (safety cutoff).

Step 3: Workup & Purification [1]

  • Allow the vial to cool to room temperature (compressed air cooling).

  • The product typically precipitates as a white solid directly from the DCM solution upon cooling.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold DCM (2 x 2 mL) followed by cold Acetonitrile (1 x 2 mL) to remove unreacted isocyanate.

  • Drying: Dry in a vacuum oven at 40°C for 2 hours.

Workflow Diagram

Workflow cluster_prep Preparation cluster_mw Microwave Reactor cluster_workup Isolation Step1 Dissolve 2-Fluoroaniline in dry DCM Step2 Add Chloroacetyl Isocyanate (Dropwise at 0°C) Step1->Step2 Step3 Irradiate: 60°C, 10 min (Dynamic Power) Step2->Step3 Step4 Cool to RT (Precipitation) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash (Cold DCM/MeCN) & Dry Step5->Step6

Figure 2: Operational workflow for the synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Results & Validation

Expected Analytical Data

The protocol is self-validating through the following checkpoints:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

    • Observation: Disappearance of 2-fluoroaniline spot (

      
      ); Appearance of product spot (
      
      
      
      , streaks due to urea polarity).[1]
  • Melting Point:

    • Expected range: 165–168°C . Sharp melting point indicates high purity.

  • Yield:

    • Typical isolated yield: 92–96% .

Spectral Characterization (Simulated)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.95 (s, 1H, NH -CO-CH
      
      
      
      Cl) – Deshielded amide proton.[1]
    • 
       9.80 (s, 1H, Ar-NH -CO) – Urea proton.[1]
      
    • 
       8.10 (td, 1H, Ar-H) – Ortho to Fluorine.[1]
      
    • 
       7.10–7.30 (m, 3H, Ar-H).[1]
      
    • 
       4.45 (s, 2H, CH 
      
      
      
      Cl).[1]
  • IR (ATR):

    • 1710 cm

      
       (C=O, Urea/Amide).[1]
      
    • 3250 cm

      
       (N-H stretch).[1][3]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Solvent too polar (product remained soluble).Evaporate DCM to 50% volume and add Hexane to induce crystallization.
Product Color (Yellow/Brown) Oxidation of aniline or overheating.[1]Ensure N

purge; Reduce MW temp to 50°C and extend time to 15 min.
Impurity in NMR (Doublet at ~4.0) Hydrolysis of chloroacetyl group.[1]Ensure DCM is anhydrous . Moisture hydrolyzes the -CH

Cl to -CH

OH.

References

  • Microwave-Assisted Synthesis of N,N'-Diarylureas: Vijayaraghavan, R., et al. "A rapid microwave assisted synthesis of N, N'-diarylureas under solvent-free condition." Indian Journal of Chemistry, Vol 51B, 2012.[1] [1]

  • General Mechanism of Microwave Heating in Organic Synthesis: Kappe, C. O.[1][9] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.[1] [1]

  • Synthesis of Sorafenib Analogs (Urea Derivatives): Bankar, P., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates."[1] Asian Journal of Chemistry, Vol. 30, No. 7, 2018.[1]

  • Microwave-Assisted Synthesis of N-Acylureas via Carbonylation (Alternative Route Context): Liptrot, D. J., et al. "New Synthesis of Aryl and Heteroaryl N-Acylureas via Microwave-Assisted Palladium-Catalyzed Carbonylation."[1][10] Beilstein Journal of Organic Chemistry, 2010.[1]

Sources

Application Note: Advanced Crystallization Strategies for the Isolation of Pure 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

The compound 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) is a highly functionalized intermediate frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) and agrochemicals[1]. Structurally, it features a central urea motif flanked by a 2-fluorophenyl ring and a highly reactive chloroacetyl group.

Isolating this compound in high purity presents unique challenges. The primary synthetic impurities typically include unreacted 2-fluorophenylurea, chloroacetyl chloride degradation products, and oligomeric by-products. From a crystallographic perspective, urea derivatives are known to form robust, one-dimensional hydrogen-bonded networks (often termed "urea tapes") driven by


 supramolecular synthons[2]. The presence of the fluorine and chlorine atoms introduces steric hindrance and potential halogen-bonding interactions, which strongly dictate the molecule's solubility profile and its susceptibility to polymorphism[3].

Crucial Chemical Insight: The chloroacetyl moiety is highly susceptible to nucleophilic attack. Consequently, crystallization must be performed in aprotic solvents to prevent solvolysis (e.g., esterification or etherification of the chloride leaving group) which would rapidly degrade the target molecule during prolonged heating[4].

Physicochemical Profiling & Solvent Selection

To engineer a self-validating crystallization process, solvent selection must balance dissolution capacity, chemical stability, and the ability to reject structurally similar impurities. Aprotic polar solvents disrupt the intermolecular urea-urea hydrogen bonds at elevated temperatures, while non-polar aliphatic solvents act as ideal anti-solvents.

Table 1: Solvent System Matrix for Chloroacetyl Fluorophenylurea
Solvent SystemRole in ProcessBoiling PointSolute Affinity (Mechanism)Chemical Risk Profile
Ethyl Acetate (EtOAc) Primary Solvent77°CHigh (H-bond acceptor for urea NH)Low (Aprotic; prevents solvolysis)
Acetonitrile (MeCN) Primary Solvent82°CHigh (Strong dipole-dipole interactions)Low (Excellent for cooling crystallization)
Heptane Anti-Solvent98°CVery Low (Non-polar, cannot H-bond)Low (Drives high supersaturation)
Methanol / Water Avoid65°C / 100°CModerate to HighHigh (High risk of chloroacetyl solvolysis)

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the cooling rate and supersaturation levels, the system remains within the Metastable Zone Width (MSZW). This prevents "crashing out" (catastrophic nucleation), which traps impurities via solvent inclusion and yields a fine, difficult-to-filter powder.

Protocol A: Controlled Cooling Crystallization (Acetonitrile)

Best for: Routine purification of moderately pure crude material (>85% initial purity).

  • Dissolution: Suspend 10.0 g of crude 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in 60 mL of anhydrous Acetonitrile (MeCN) in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Ramp the internal temperature to 70°C at 2°C/min. Hold until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble degradation products and heterogeneous nucleating agents (e.g., dust). Causality: Removing foreign particulates ensures that subsequent nucleation is solely driven by the engineered supersaturation curve.

  • Controlled Cooling: Cool the filtrate to 55°C.

  • Seeding: Introduce 0.1 g of pure crystalline seed material. Hold at 55°C for 30 minutes to allow the seed bed to ripen and establish the

    
     hydrogen-bond network[2].
    
  • Growth Phase: Cool the suspension from 55°C to 5°C at a strict rate of 0.5°C/min . Causality: This slow cooling rate ensures that crystal growth outpaces secondary nucleation, yielding large, high-purity crystals that exclude impurities from the lattice.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5°C) MeCN, followed by 20 mL of Heptane to displace the primary solvent.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: High-yield recovery from highly impure crude mixtures or when scaling up.

  • Dissolution: Dissolve 10.0 g of crude API in 50 mL of Ethyl Acetate (EtOAc) at 65°C.

  • Polish Filtration: Filter the hot solution into a clean, jacketed crystallization vessel.

  • Anti-Solvent Dosing: While maintaining the temperature at 60°C, begin dropwise addition of 100 mL of Heptane at a rate of 2 mL/min.

  • Phase Monitoring: Monitor the solution. The onset of turbidity indicates the nucleation point. Pause the Heptane addition for 20 minutes to allow the initial crystals to desupersaturate the solution. Causality: Pausing the anti-solvent addition prevents Liquid-Liquid Phase Separation (LLPS, or "oiling out"), a common failure mode in halogenated organics where the solute forms an impure, amorphous oil rather than a crystal.

  • Completion: Resume Heptane addition at 3 mL/min until the full volume is added.

  • Cooling & Isolation: Cool the slurry to 10°C at 1°C/min. Filter, wash with a cold 1:3 mixture of EtOAc/Heptane, and dry under vacuum.

Process Visualization

The following diagram maps the logical workflow and phase transitions of the Anti-Solvent Crystallization protocol, highlighting the critical control points required to maintain polymorphic purity.

CrystallizationWorkflow Crude Crude 3-(2-Chloroacetyl)- 1-(2-fluorophenyl)urea Dissolution Dissolution in EtOAc (Heating to 65°C) Crude->Dissolution Filtration Hot Polish Filtration (Remove Insoluble Impurities) Dissolution->Filtration AntiSolvent Heptane Addition (Controlled Dosing at 60°C) Filtration->AntiSolvent Nucleation Seeding & Nucleation (Inducing R2^2(8) Synthons) AntiSolvent->Nucleation Growth Crystal Growth (Cooling to 10°C at 1°C/min) Nucleation->Growth Isolation Vacuum Filtration & Washing (Cold EtOAc/Heptane 1:3) Growth->Isolation Pure Pure Crystalline API (Vacuum Drying at 40°C) Isolation->Pure

Figure 1: Anti-solvent crystallization workflow for isolating pure chloroacetyl fluorophenylurea.

Analytical Validation

To ensure the trustworthiness of the isolated product, the following analytical suite must be applied:

  • HPLC (High-Performance Liquid Chromatography): Run on a C18 column using a Water/Acetonitrile gradient (with 0.1% TFA) to confirm chemical purity >99.0% and the absence of solvolysis by-products.

  • XRPD (X-Ray Powder Diffraction): Verify the polymorphic form. Urea derivatives are highly prone to packing polymorphism depending on the solvent environment[5]. Ensure the diffractogram matches the established reference standard for the thermodynamically stable form.

  • DSC (Differential Scanning Calorimetry): Confirm the melting point and assess thermal stability. A sharp endothermic peak without preceding exothermic events confirms high crystallinity and the absence of amorphous domains.

References

  • ChemScene. "790681-56-0 | 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea | ChemScene." ChemScene. 1

  • Saunders, L. K., et al. "Crystal engineering urea organic acid hydrogen bonded networks with solvent inclusion properties." CrystEngComm (RSC Publishing), 2016. 2

  • Kudo, M., et al. "Synthesis of soluble aromatic multilayered tetra(m-phenylurea) and analysis of its helical conformation in various solvents." Chirality (PubMed), 2011. 4

  • Nangia, A., et al. "Polymorphism in cocrystals of urea:4,4′-bipyridine and salicylic acid:4,4′-bipyridine." CrystEngComm (RSC Publishing), 2014. 3

Sources

Application Note: Scale-Up Procedures and Process Chemistry for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, process chemists, and drug development professionals. Scope: This document outlines the physicochemical properties, mechanistic rationale, and standardized scale-up methodologies for the production of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, a specialized intermediate utilized in custom synthesis and pharmaceutical development[1].

Physicochemical Profiling & Safety Parameters

Before initiating any scale-up procedure, it is critical to establish the target molecule's physical and safety profile to design appropriate engineering controls. 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) is an aromatic heterocycle derivative featuring a reactive chloroacetyl group and a fluorinated aromatic ring[2].

The compound is classified under UN 1759 (Corrosive solid, n.o.s.) and requires stringent handling protocols[3].

Table 1: Chemical and Computational Properties

ParameterValue / DescriptionSource
CAS Number 790681-56-0[2]
Molecular Formula C₉H₈ClFN₂O₂[2]
Molecular Weight 230.62 g/mol [2]
SMILES O=C(NC(CCl)=O)NC1=CC=CC=C1F[2]
LogP 1.7126[3]
Topological Polar Surface Area (TPSA) 58.2 Ų[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation)[3]
Storage Conditions Sealed in dry, 2-8°C[2]

Mechanistic Rationale & Synthesis Strategy

The most efficient and scalable route for synthesizing chloroacetylarylureas involves the nucleophilic addition of an aniline derivative to an isocyanate. For this specific target, the precursors are 2-fluoroaniline and chloroacetyl isocyanate [4].

Causality in Process Design
  • Nucleophilicity vs. Electrophilicity: Chloroacetyl isocyanate is a highly reactive, bifunctional electrophile. The nucleophilic amino group of 2-fluoroaniline attacks the highly electrophilic isocyanate carbon to form the urea linkage. The electron-withdrawing fluorine atom at the ortho position of the aniline slightly attenuates its nucleophilicity compared to an unsubstituted aniline; however, the extreme reactivity of the isocyanate easily overcomes this barrier, ensuring rapid and quantitative conversion.

  • Thermodynamic Control: The formation of the urea bond is highly exothermic. If the exotherm is not strictly managed, the localized heat can trigger side reactions, including the dimerization of the isocyanate or the premature displacement of the aliphatic chloride.

  • Solvent Selection: Anhydrous, non-polar to moderately polar solvents (e.g., toluene or dichloromethane) are selected. The starting materials are soluble in these solvents, but the resulting urea product—due to strong intermolecular hydrogen bonding (2 H-bond donors, 2 H-bond acceptors)[3]—exhibits poor solubility and precipitates directly from the reaction matrix. This auto-crystallization drives the reaction forward and simplifies downstream isolation.

Process Workflow Diagram

G N1 Reactor Preparation (Strictly Anhydrous N2 Atmosphere) N2 Solvent & 2-Fluoroaniline Charge (Agitation, Cool to 0-5°C) N1->N2 N3 Chloroacetyl Isocyanate Addition (Controlled Dropwise, T < 10°C) N2->N3 N4 Exotherm Management & Reaction (Auto-Crystallization of Product) N3->N4 N5 Slurry Maturation (Hold at 20°C for 2 hours) N4->N5 N6 Filtration & Solvent Wash (Cold Toluene/Heptane) N5->N6 N7 Vacuum Drying (3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea) N6->N7

Caption: Operational workflow for the scale-up synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Scale-Up Protocol

Note: The following is a representative industrial scale-up methodology based on the chemical behavior of the specific precursors[4]. Chloroacetyl isocyanate is highly toxic and moisture-sensitive; all operations must be conducted in a professional pilot-plant environment using appropriate engineering controls (e.g., scrubbed exhaust, closed-loop addition).

Step-by-Step Methodology
  • Reactor Preparation (Self-Validating Step):

    • Purge a jacketed glass-lined reactor with high-purity Nitrogen (N₂).

    • Charge the reactor with anhydrous Toluene (10 volumes relative to the limiting reagent).

    • Validation: Perform a Karl Fischer titration on the solvent. Moisture content must be < 0.05% to prevent the hydrolysis of chloroacetyl isocyanate into chloroacetamide.

  • Substrate Charging:

    • Charge 2-fluoroaniline (1.0 equivalent) into the reactor under continuous agitation (150 RPM).

    • Engage the cooling jacket to bring the internal batch temperature to 0–5 °C.

  • Electrophile Addition:

    • Load chloroacetyl isocyanate (1.05 equivalents) into a pressure-equalized dropping funnel or a closed-loop dosing system.

    • Begin dropwise addition of the isocyanate.

    • Critical Control Parameter (CCP): Adjust the addition rate to maintain the internal temperature strictly below 10 °C. The reaction is instantaneous and highly exothermic.

  • Maturation and Auto-Crystallization:

    • As the addition progresses, a thick white precipitate of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea will begin to form.

    • Once addition is complete, remove the cooling and allow the slurry to warm naturally to ambient temperature (20 °C).

    • Maintain agitation for 2 hours to ensure complete consumption of 2-fluoroaniline and to allow the crystals to Ostwald ripen, improving filtration characteristics.

  • Isolation:

    • Transfer the slurry to an agitated nutsche filter dryer (ANFD).

    • Filter the mother liquor.

    • Wash the filter cake with cold toluene (2 volumes), followed by cold heptane (2 volumes) to displace the toluene and remove any unreacted isocyanate or trace impurities.

  • Drying:

    • Apply a vacuum to the ANFD and heat the jacket to 40 °C.

    • Dry until the loss on drying (LOD) is < 0.5%. The product is typically recovered in >90% yield with a purity of ≥95%[2].

Analytical & Quality Control

To ensure the trustworthiness of the scale-up batch, the following analytical validations are required:

  • In-Process Control (IPC): HPLC analysis of the mother liquor to confirm the disappearance of 2-fluoroaniline (< 1.0% AUC).

  • Structural Verification: The identity of the final product must be confirmed. The presence of the urea carbonyl and the chloroacetyl carbonyl can be distinctly identified via FT-IR, while the fluorinated aromatic ring and the aliphatic CH₂Cl group must be verified via ¹H and ¹⁹F NMR spectroscopy.

  • Purity Assessment: Final product purity is assessed via reverse-phase HPLC. Commercial standards for this compound dictate a minimum purity of ≥95%[2].

References

  • Kanto Reagents. "General Catalog of Kanto Reagents, Chemicals & Biologicals + Mar. 2022." kanto.co.jp. Available at: [Link]

Sources

Application Note: Solvent Optimization for Nucleophilic Substitution on 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Executive Summary

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) is a highly versatile bis-electrophilic/nucleophilic building block frequently utilized in the synthesis of kinase inhibitors and neuroprotective agents[1],[2]. While the


-chloroacetamide moiety is primed for bimolecular nucleophilic substitution (

), the acidic acyl-urea nitrogen presents a competing pathway for base-catalyzed intramolecular cyclization. This application note provides a mechanistic rationale and validated protocols for selecting the optimal solvent and base system to maximize

yields while suppressing unwanted hydantoin formation.

Substrate Profiling & Mechanistic Rationale

The -Halocarbonyl Effect

The primary reactive site on 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is the


-carbon bearing the chlorine atom. The adjacent carbonyl group withdraws electron density via induction and provides orbital overlap that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the substrate exceptionally susceptible to 

attack by nucleophiles such as amines, thiolates, and alkoxides.
The Causality of Solvent and Base Selection

In


 reactions, the solvent dictates the solvation state of the nucleophile and the stabilization of the transition state.
  • Polar aprotic solvents (e.g., Acetonitrile, DMF) are required because they solvate cations (via lone pairs on oxygen/nitrogen) but leave anions "naked" and highly reactive.

  • The Cyclization Risk: The basicity of the reaction medium must be tightly controlled. The urea nitrogen flanked by the carbonyl and the fluorophenyl ring has a relatively low

    
     (~9–11). Strong bases in highly polar solvents (like NaH in DMF) will deprotonate this nitrogen. The resulting urea anion will rapidly attack the adjacent 
    
    
    
    -carbon, displacing the chloride ion and forming a 5-membered hydantoin ring[3].

To prevent this, a heterogeneous mild base system (e.g.,


 in Acetonitrile) is the optimal choice for neutral nucleophiles. Acetonitrile provides a sufficiently high dielectric constant (

) to accelerate the

process, while the limited solubility of

ensures that the effective basicity remains low. The base acts primarily as an acid scavenger at the solid-liquid interface rather than a deprotonating agent in the bulk solution, completely suppressing the intramolecular cyclization pathway.

Workflow Visualizations

SolventSelection Start Nucleophile Classification Neutral Neutral Amines (e.g., Piperidine) Start->Neutral Anionic Anionic Nucleophiles (e.g., Thiolates) Start->Anionic Solvent1 Acetonitrile (MeCN) High SN2 rate Neutral->Solvent1 Solvent2 THF / DMF Blend Good solubility Anionic->Solvent2 Base1 Heterogeneous Mild Base (K2CO3) Solvent1->Base1 Base2 Soluble Organic Base (DIPEA) Solvent2->Base2

Fig 1: Decision tree for solvent and base selection based on nucleophile type.

ReactionPathway Substrate 3-(2-Chloroacetyl)-1- (2-fluorophenyl)urea Cond1 MeCN + K2CO3 (Mild Conditions) Substrate->Cond1 Cond2 DMF + NaH (Strong Base) Substrate->Cond2 SN2 Desired SN2 Product (Substituted Urea) SideReact Hydantoin Derivative (Intramolecular Cyclization) Cond1->SN2 Intermolecular Cond2->SideReact Deprotonation

Fig 2: Divergent reaction pathways highlighting solvent and base causality.

Solvent Selection Matrix

SolventDielectric Constant (

)
Nucleophile SolvationSubstrate SolubilitySide Reaction RiskRecommendation
Acetonitrile (MeCN) 37.5Low (Naked Nucleophile)Moderate to HighLowPrimary Choice for neutral amines[3]
N,N-Dimethylformamide (DMF) 36.7LowVery HighHigh (Promotes cyclization)Use only for poorly soluble nucleophiles
Tetrahydrofuran (THF) 7.5ModerateModerateLowGood for moisture-sensitive thiolates
Ethanol (EtOH) 24.5High (H-bonding)Low to ModerateLowNot recommended (

suppression)

Validated Experimental Protocols

Protocol A: Amine Nucleophilic Substitution (Optimal for Secondary Amines)

This protocol utilizes Acetonitrile and Potassium Carbonate to drive the amination of the chloroacetyl group while protecting the urea linkage[3],[2].

Materials:

  • 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (1.0 eq)

  • Secondary Amine (e.g., Piperidine or Morpholine) (1.2 eq)

  • Anhydrous

    
     (300 mesh, 2.0 eq)
    
  • Anhydrous Acetonitrile (MeCN) (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (1.0 eq) and finely powdered anhydrous

    
     (2.0 eq) in anhydrous MeCN.
    
  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Causality: The initial nucleophile-electrophile transition state formation is exothermic; cooling prevents localized heating that could trigger degradation.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. For sterically hindered amines, mild heating (45 °C) may be required.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material is highly UV-active at 254 nm (

    
    ). The successful amination product will present as a more polar spot (
    
    
    
    ). The absence of a baseline spot confirms the suppression of polymerization.
  • Workup: Filter the heterogeneous mixture through a Celite pad to remove

    
     and precipitated 
    
    
    
    salts. Concentrate the filtrate under reduced pressure.
  • Purification: Partition the crude residue between EtOAc and distilled water. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the pure aminated urea derivative.
    
Protocol B: Thiolate Substitution (Optimal for Anionic Nucleophiles)

Thiolates are highly nucleophilic but prone to oxidation. This protocol utilizes a THF/DIPEA system to maintain solubility and provide a strictly controlled, moisture-free basic environment.

Materials:

  • 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (1.0 eq)

  • Alkyl/Aryl Thiol (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF under an inert Argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) in one portion. Causality: DIPEA is a sterically hindered, non-nucleophilic base that effectively deprotonates the thiol without attacking the electrophilic

    
    -carbon or deprotonating the urea nitrogen.
    
  • Nucleophile Addition: Cool to 0 °C and add the thiol (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Thiolates are exceptionally strong nucleophiles in aprotic solvents; heating is unnecessary and should be avoided to prevent disulfide formation.

  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize residual DIPEA. Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate.

References

1.[1] 790681-56-0 | 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea | ChemScene . chemscene.com. 1 2.[3] Synthesis and characterization of novel N-acyl cyclic urea derivatives . arkat-usa.org. 3 3.[2] Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties . thieme-connect.com. 2

Sources

Application Note: Protocol for Coupling 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea with Amines

Author: BenchChem Technical Support Team. Date: March 2026


-Alkylation of Amines using 

-Chloroacetyl Urea Scaffolds

Introduction & Scope

The coupling of amines with 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea is a critical transformation in the synthesis of peptidomimetics and kinase inhibitors (specifically p38 MAP kinase and B-RAF inhibitors).[1][2][3] This reaction installs a solubilizing or target-interacting "tail" onto the urea core via an


-aminoacetyl linker.[1]

While conceptually a simple nucleophilic substitution (


), this reaction is chemically fraught with competing pathways.[1][3] The 

-acyl urea motif is susceptible to:
  • Intramolecular Cyclization: Formation of hydantoins (2,4-imidazolidinediones) under basic conditions.[1][2][3]

  • Hydrolysis: Cleavage of the acyl-urea bond.[2]

This guide provides a validated protocol to favor the linear


-alkylation product  (glycinamide derivative) while suppressing cyclization.[1][2][3]
Chemical Structure & Reactivity[1][4][5][6]
  • Electrophile: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea[1][3]

  • Reactive Site: The

    
    -methylene carbon (
    
    
    
    ).[1][2][3]
  • Key Challenge: The acidity of the urea protons (

    
    ), enhanced by the electron-withdrawing 2-fluorophenyl group, makes the molecule prone to self-cyclization upon deprotonation.[1][2][3]
    

Mechanistic Insight & Pathway Control

To ensure reaction success, one must understand the competition between the desired intermolecular substitution and the undesired intramolecular cyclization.

Reaction Pathways (Graphviz Diagram)

ReactionPathways Start 3-(2-Chloroacetyl)- 1-(2-fluorophenyl)urea Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (SN2 Attack) Hydantoin SIDE PRODUCT: Hydantoin (Cyclic) Start->Hydantoin Strong Base / High Heat (Intramolecular Cyclization) Amine Amine Nucleophile (R-NH2) LinearProduct TARGET: Glycinamide Derivative (Linear) Intermediate->LinearProduct Mild Base Low Temp

Figure 1: Competing reaction pathways. The goal is to maximize the green path (Linear Product) and minimize the red path (Hydantoin formation).

Causality & Optimization Logic
  • Base Selection: Strong inorganic bases (

    
    , 
    
    
    
    ) or alkoxides promote the deprotonation of the urea nitrogen, leading to rapid cyclization to hydantoins.[1][3] Recommendation: Use non-nucleophilic organic bases (DIPEA) or mild inorganic carbonates (
    
    
    ).[1][3]
  • Finkelstein Catalysis: For sterically hindered amines, adding Potassium Iodide (KI) generates the more reactive

    
    -iodoacetyl intermediate in situ.[1][2][3] This allows the reaction to proceed at lower temperatures, kinetically favoring substitution over cyclization.
    

Experimental Protocols

Method A: Standard Coupling (Primary/Secondary Amines)

Best for: Unhindered primary amines and cyclic secondary amines (e.g., morpholine, piperazine).[1][3]

Reagents:

  • 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (

    
     equiv)[1][3]
    
  • Amine (

    
     equiv)[1][2][3]
    
  • Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (
    
    
    equiv)[1][2][3]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][3]

Procedure:

  • Preparation: Charge a reaction vial with the urea derivative (

    
     equiv) and anhydrous MeCN (
    
    
    
    concentration).
  • Base Addition: Add

    
     (
    
    
    
    equiv). Stir for 5 minutes at Room Temperature (RT).
  • Nucleophile Addition: Add the amine (

    
     equiv) dropwise.[2]
    
  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) or LCMS.[1][3] Look for the disappearance of the chloride starting material (

      
       mass).[1][3]
      
  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture into ice-cold water (

      
       volume). The product often precipitates as a solid.[2][4] Filter and wash with water.[5][6]
      
    • Option 2 (Extraction): If no precipitate forms, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.[1][3]
Method B: Finkelstein-Assisted Coupling (Hindered Amines)

Best for: Anilines, bulky secondary amines, or sluggish reactions.[1][2][3]

Reagents:

  • 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (

    
     equiv)[1][3]
    
  • Amine (

    
     equiv)[1][2][3]
    
  • DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    equiv)[1][2][3]
  • Potassium Iodide (KI) (

    
    
    
    
    equiv)[1][2][3]
  • Solvent: DMF or Acetone[3]

Procedure:

  • Activation: Dissolve the urea derivative and KI (

    
     equiv) in DMF. Stir for 15 mins at RT (solution may turn slightly yellow due to iodine traces).
    
  • Addition: Add DIPEA followed by the amine.

  • Reaction: Heat to

    
    . Do not exceed 
    
    
    
    to avoid cyclization.
  • Workup: Dilute with water. If the product is an oil, extract with EtOAc/DCM.

Data Presentation & Troubleshooting

Expected Analytical Data

The following table summarizes typical shifts in analytical data when the chloride is successfully displaced by an amine.

FeatureStarting Material (Cl-Urea)Product (Amino-Urea)Notes
LCMS (ESI+)


Distinct mass shift; loss of Cl isotope pattern (

).[1][2][3]

NMR (

-

)

ppm (s)

ppm (s)
The methylene signal shifts upfield (shielded by N).[1][2][3]
Solubility Low in waterVariableProduct often more polar; may require acidic buffer for LC.[2]
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Issue Detected Check1 Is Starting Material Consumed? Problem->Check1 Check2 Is Hydantoin (Cyclic) Formed? Check1->Check2 Yes Sol1 Add 0.5 eq KI (Cat.) Increase Temp to 45°C Check1->Sol1 No (Stalled) Sol2 Reduce Base Strength (Switch to NaHCO3) Lower Temp Check2->Sol2 Yes (Major Side Product) Sol3 Check Solvent Dryness (Hydrolysis Risk) Check2->Sol3 No (But Low Yield)

Figure 2: Troubleshooting logic for common reaction failures.

References

  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • ARKIVOC. Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2012).[1][3][7] Retrieved from [1][3]

  • National Institutes of Health (PubMed). Nucleophilic substitution reactions of alpha-chloroacetanilides.[1][2] (2003).[1][3][8] Retrieved from [1][3]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024).[1][3] Retrieved from

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[2] (2021).[1][3][9] Retrieved from [1][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-driven solutions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving a compound, even in a powerful solvent like DMSO, is a common issue.[1] The initial approach should focus on optimizing the dissolution conditions. Here is a systematic workflow to address this:

A workflow for initial troubleshooting of solubility issues.

Initial Troubleshooting Protocol:

  • Increase Agitation: Instead of simple inversion, use a vortex mixer to vigorously agitate the solution for 2-3 minutes.[2] This increases the interaction between the solvent and the compound particles.

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[3] Increased temperature can enhance the dissolution rate. However, be cautious as prolonged heating can potentially degrade the compound.[1]

  • Sonication: If the compound remains undissolved, use a bath sonicator for 15-30 minutes. The high-frequency sound waves create cavitation bubbles, which can help to break down solid aggregates and enhance solubilization.[1][4]

Q2: I've tried the initial troubleshooting steps, but my compound still won't fully dissolve. What other factors could be at play?

A2: If basic solubilization techniques fail, it's time to consider the properties of your solvent and compound. Several factors can negatively impact solubility:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Even small amounts of water can significantly decrease the solubility of many organic compounds.[4][6] This is because the interaction between DMSO and water can be stronger than the interaction between DMSO and the compound, making it more difficult for the compound to dissolve.[5]

  • Compound Polymorphism: The crystalline form of a compound can affect its solubility.[3] Amorphous forms are generally more soluble than stable crystalline forms.[7] If your compound has recrystallized into a less soluble polymorph, it will be more difficult to dissolve.

  • Compound Purity: Impurities in the compound itself can sometimes hinder dissolution.

Q3: How can I address the issue of water contamination in my DMSO?

A3: To mitigate the effects of water contamination, follow these best practices:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (dry) DMSO, especially for preparing high-concentration stock solutions.[8]

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment. Consider using a desiccator for long-term storage.

  • Aliquot Stock Solutions: To avoid repeated opening of the main DMSO container and subsequent moisture absorption, aliquot your stock solution into smaller, single-use vials.[1] This also minimizes freeze-thaw cycles which can promote precipitation.[5][9]

Q4: My compound dissolves initially but then precipitates out of solution over time or upon dilution. What causes this and how can I prevent it?

A4: This phenomenon, known as precipitation, is common when a DMSO stock solution is diluted into an aqueous buffer for biological assays.[1][8] It occurs because the compound is much less soluble in the aqueous environment than in the concentrated DMSO.

Strategies to Prevent Precipitation:

  • Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO before the final dilution into your aqueous assay buffer.[8][10] This ensures the compound remains in a favorable solvent environment for as long as possible.

  • Rapid Mixing: When making the final dilution, add the DMSO stock directly to the aqueous buffer and mix immediately and thoroughly.[11] This rapid dispersion can help prevent the formation of localized high concentrations that are prone to precipitation.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[1]

Advanced Troubleshooting and Protocols

Protocol for Determining Maximum Solubility (Shake-Flask Method)

This protocol provides a standardized method to experimentally determine the maximum solubility of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in DMSO.[2][3]

Materials:

  • 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of DMSO. "Excess" means there is visible undissolved solid.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent for analysis by HPLC or UV-Vis spectrophotometry to determine the concentration. This concentration represents the maximum solubility.

Investigating the Use of Co-solvents

If solubility in pure DMSO remains a challenge, a co-solvent system can be explored.[12] Co-solvents can modify the polarity of the solvent mixture, potentially improving the solubility of the compound.

Potential Co-solvents to Consider with DMSO:

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

Important Considerations:

  • Compatibility: Ensure the co-solvent is compatible with your downstream application (e.g., cell-based assays).

  • Concentration: Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase it, monitoring for improved solubility.

  • Controls: Always include appropriate vehicle controls in your experiments containing the same co-solvent mixture.

Understanding the Chemistry of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

The structure of this compound provides clues to its solubility behavior. The urea functional group can participate in hydrogen bonding, while the aromatic rings contribute to its hydrophobic character.[13] The chloroacetyl group adds to its reactivity.

Key Structural Features:

FeaturePotential Impact on Solubility
Urea Moiety Can act as both a hydrogen bond donor and acceptor, influencing interactions with polar solvents.[13]
Fluorophenyl Group Increases lipophilicity, which can favor solubility in organic solvents but may limit aqueous solubility.
Chloroacetyl Group A reactive electrophilic group.

Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₉H₈ClFN₂O₂[14]
Molecular Weight 230.62 g/mol [14]
LogP 1.7126[14]
Hydrogen Bond Acceptors 2[14]
Hydrogen Bond Donors 2[14]

Stability Considerations

While DMSO is a relatively stable solvent, it can decompose at high temperatures (boiling point 189°C) or in the presence of strong acids or bases.[15][16] For most standard laboratory procedures involving gentle warming, DMSO is considered stable.[16] However, be aware of potential reactions if your experimental conditions involve reactive reagents. The chloroacetyl group in 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is reactive and may be susceptible to degradation under certain conditions.

Key factors that can affect the stability of the compound in solution.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Ziath. (n.d.). Issues in Compound Storage in DMSO.
  • Wikipedia. (2026). Dimethyl sulfoxide. Wikipedia.
  • Sciencemadness. (2021). Dimethyl sulfoxide. Sciencemadness Wiki.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Sigma-Aldrich. (n.d.).
  • gChem. (n.d.). DMSO Physical Properties. gChem.
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule.
  • Quora. (2024).
  • ChemScene. (n.d.). 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea. ChemScene.
  • Chilin, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(9), 1747. [Link]

  • Smith, A. D., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(10), 950-955. [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499-512. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(5-6), 224-229. [Link]

  • PubChemLite. (n.d.). 3-(2-chloropropanoyl)-1-(2-fluorophenyl)urea (C10H10ClFN2O2). PubChemLite.
  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • Cheng, X., et al. (2005). A novel approach to determine water content in DMSO for a compound collection repository. Journal of biomolecular screening, 10(6), 556-561. [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499-512. [Link]

Sources

Minimizing side reactions during chloroacetylation of 2-fluorophenylurea

Technical Support: Optimization of -(2-Fluorophenyl)urea Chloroacetylation

Ticket Context: User is experiencing low yields and "oily" impurities during the synthesis of


Objective:
Core Reaction Logic & Critical Process Parameters[1][2]

The reaction between 2-fluorophenylurea and chloroacetyl chloride is a nucleophilic acyl substitution.[1] However, the presence of the

1
The Mechanistic Divergence

To minimize side reactions, you must understand that the Linear Product is the kinetic product, while the Cyclic Hydantoin is often the thermodynamic product.

ReactionPathwayscluster_conditionsControl FactorsReactants2-Fluorophenylurea+Chloroacetyl ChlorideTetrahedralTetrahedralIntermediateReactants->Tetrahedral Nucleophilic Attack(Terminal NH2)LinearProductTARGET: LinearChloroacetylureaTetrahedral->LinearProduct -HCl(Fast at <5°C)DeprotonationEnolate/AnionFormationLinearProduct->Deprotonation Excess Baseor HeatHydantoinSIDE PRODUCT:Hydantoin/OxazoleDeprotonation->Hydantoin IntramolecularSN2 Cyclization

Figure 1: Mechanistic pathway showing the competition between linear acylation and intramolecular cyclization.[1]

Critical Control Points (CCP)
ParameterRecommended SettingScientific Rationale
Temperature 0°C to 5°C (Addition)Max 25°C (Stirring)High temperatures provide the activation energy required for the nitrogen to displace the chloride (cyclization).[1] Keep it cold to "freeze" the reaction at the linear stage.[1]
Stoichiometry 1.05 - 1.10 eq. Acid ChlorideSlight excess compensates for hydrolysis due to trace moisture.[1] Large excesses promote di-acylation.[1]
Base Selection None (Thermal reflux) or Weak Base (Pyridine) Strong bases (e.g., Et3N, NaOH) rapidly deprotonate the acylurea, accelerating the

cyclization to hydantoins [1].
Solvent DCM, Toluene, or THF Must be anhydrous. Toluene allows for the "thermal method" (reflux to drive off HCl gas), avoiding base entirely, though this risks thermal cyclization. DCM is preferred for low-temp base-mediated methods.[1]
Troubleshooting Guide

Symptom 1: Product is a sticky oil or gum instead of a solid.

  • Root Cause A: Di-acylation. The internal nitrogen (adjacent to the phenyl ring) may have reacted due to high local concentration of acid chloride.[1]

  • Root Cause B: Solvent retention. Chloroacetyl ureas often trap solvents like toluene or THF in their lattice.[1]

  • Solution:

    • Use Dichloromethane (DCM) as the reaction solvent; it is easier to remove than toluene.[1]

    • Recrystallize from Ethanol/Water or Acetonitrile .[1] The polarity shift often forces the linear urea to crystallize while impurities stay in the liquor.[1]

Symptom 2: NMR shows "missing" NH protons and a shift in the methylene (


) signal.1
  • Root Cause: Cyclization to Hydantoin. If the singlet for the

    
     (typically 
    
    
    4.0-4.2 ppm) shifts upfield or splits, and urea NH protons disappear, the molecule has cyclized.
  • Solution:

    • Lower the reaction temperature immediately.

    • Switch from Triethylamine (stronger base) to Pyridine or solid Sodium Bicarbonate (heterogeneous scavenger).[1]

    • Reduce reaction time. Quench as soon as the starting material is consumed (monitor via TLC).[1]

Symptom 3: Low Yield / Recovery.

  • Root Cause: Hydrolysis. Chloroacetyl chloride is extremely sensitive to moisture.[1]

  • Solution:

    • Dry all glassware in an oven.

    • Verify solvent dryness (DCM should be distilled over

      
       or passed through activated alumina).[1]
      
    • Check the quality of the acid chloride.[1] If it is cloudy or has a precipitate, distill it before use.

Standard Operating Procedure (SOP)

Method A: The Low-Temperature Base Method (Recommended for Purity)

Materials:

  • 2-Fluorophenylurea (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)[1]

  • Pyridine (1.1 eq) [Alternative:

    
     for heterogeneous scavenging][1]
    
  • Anhydrous DCM (10 mL per gram of urea)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen/Argon.[1]

  • Dissolution: Add 2-Fluorophenylurea and Pyridine to the DCM. Stir until suspended/dissolved.

  • Chill: Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute Chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 30 minutes. Do not rush this step; exotherms promote side reactions.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 2–4 hours.

    • QC Check: Spot TLC (Ethyl Acetate:Hexane).[1] Look for the disappearance of the polar urea spot.

  • Quench: Pour the mixture into ice-cold 1M HCl (to remove pyridine) [2].

  • Workup: Separate the organic layer.[1] Wash with saturated

    
     (removes unreacted acid), then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at <40°C  (avoid heat).
    
  • Purification: Recrystallize immediately from Ethanol or EtOAc/Hexane.

FAQ: Technical Nuances

Q: Can I use the "Thermal Method" (Reflux in Toluene without base) for this substrate? A: Proceed with caution. While this works for simple phenylureas, the 2-fluoro substituent creates an electronic environment that might make the urea less stable at reflux temperatures (

11

Q: Why does the 2-Fluoro group matter? A: The fluorine atom is electron-withdrawing.[1] This deactivates the nitrogen attached to the phenyl ring (




1

Q: My product turns pink/red upon standing. Why? A: This indicates the liberation of free amine (aniline derivative) or oxidation of trace impurities.[1] It suggests the amide bond is hydrolyzing or the starting material was not fully removed.[1] Ensure the final wash with 1M HCl is thorough.[1]

References
  • Moreau, E. et al. (2005).[1][2] Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry.

  • BenchChem Protocols . (n.d.). Application Notes and Protocols for N-Acylation of Urea Derivatives.

  • Konnert, L. et al. (2011).[1] Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines. Biochemical Pharmacology.

  • Verma, S. et al. (2013).[1] Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences.

Removing unreacted 2-fluoroaniline from 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 2-Fluoroaniline from 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea from unreacted 2-fluoroaniline starting material. Rather than providing a generic protocol, this guide explains the chemical causality behind the separation strategy and offers self-validating workflows to ensure high-purity isolation without degrading your target compound.

Causality & Mechanistic Overview

Q: Why is 2-fluoroaniline persistently left over in my synthesis? A: The synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea typically involves the nucleophilic addition of 2-fluoroaniline to chloroacetyl isocyanate. Because isocyanates are highly moisture-sensitive and prone to partial hydrolysis into primary amides, researchers often use a slight stoichiometric excess of the aniline derivative to drive the reaction to completion. Consequently, unreacted 2-fluoroaniline remains in the crude mixture as a primary impurity.

Q: What is the mechanistic rationale for using acid-base extraction over column chromatography? A: 2-Fluoroaniline is a weak base with a pKa of approximately 3.2[1][2]. At a highly acidic pH (e.g., pH < 1), the primary amine is >99.9% protonated, converting it into 2-fluoroanilinium chloride, which is highly soluble in water[3]. Conversely, the target compound, 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, is a neutral molecule[4]. It lacks a basic center and remains entirely unprotonated, keeping it partitioned in the organic phase. This stark difference in partition coefficients makes liquid-liquid extraction vastly more efficient, scalable, and cost-effective than silica gel chromatography, where anilines often streak and co-elute.

Troubleshooting FAQs

Q: I washed my reaction mixture with water, but the 2-fluoroaniline is still there. Why? A: 2-Fluoroaniline has limited solubility in neutral water (approximately 17 g/L at 20 °C)[1][2]. When dissolved in a competitive organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), the neutral aniline prefers the organic phase. You must introduce an acid (like 1M HCl) to force the formation of the water-soluble anilinium salt[3].

Q: Can I use a basic wash (e.g., NaHCO₃ or NaOH) to remove other acidic impurities at the same time? A: Strongly discouraged. The target molecule contains a highly electrophilic chloroacetyl group (-C(=O)CH₂Cl). Under basic conditions, the urea nitrogens can become deprotonated and act as intramolecular nucleophiles. This leads to an unwanted cyclization reaction, displacing the chloride ion and degrading your product into a 5-membered hydantoin derivative[5]. Always maintain neutral or acidic conditions during the workup of chloroacetyl ureas.

Q: My product is precipitating directly out of the reaction mixture. Do I still need to do a liquid-liquid extraction? A: Not necessarily. If your target urea precipitates as a solid during the reaction (common in solvents like DCM or toluene), you can utilize a trituration protocol. By filtering the solid and washing it with a cold, dilute acidic solution or a non-polar solvent mixture, you can solubilize and wash away the unreacted 2-fluoroaniline while leaving the insoluble urea intact.

Quantitative Data Comparison

To design a successful separation, it is critical to compare the physicochemical properties of the impurity and the target product.

Property2-Fluoroaniline (Impurity)3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (Target)
CAS Number 348-54-9[1]790681-56-0[4]
Molecular Weight 111.12 g/mol [1]230.62 g/mol [4]
pKa 3.2 (Weakly basic)[2]Neutral (No basic centers)
State at Room Temp Clear, colorless/brown liquid[1]Solid[4]
Water Solubility 17 g/L (Neutral); Highly soluble as HCl salt[2][3]Insoluble
Organic Solubility Soluble in EtOAc, DCM, EtOH, Ether[1]Soluble in EtOAc, DCM, THF
Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step until the built-in validation check is confirmed.

Protocol A: Liquid-Liquid Acid Extraction (For fully dissolved crude mixtures)
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Validation Check: Ensure the solution is completely clear. If suspended solids remain, filter the mixture before proceeding to prevent emulsion formation.

  • Acid Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper and shake vigorously for 2-3 minutes, venting frequently[3].

  • Phase Verification: Allow the layers to separate.

    • Validation Check (Critical): Draw a few drops of the aqueous layer and test with pH paper. The pH must be < 2. If the pH is higher, the aniline has neutralized the acid. Add more 1M HCl and repeat the wash.

  • TLC Confirmation:

    • Validation Check: Spot the organic layer on a TLC plate (Eluent: Hexane/EtOAc 3:1). Stain the plate with Ninhydrin. 2-Fluoroaniline will appear as a bright, ninhydrin-positive spot. The organic layer should show zero ninhydrin activity, confirming complete removal of the aniline.

  • Final Wash & Drying: Wash the organic layer once with Brine (saturated NaCl) to remove residual water and acid. Dry the organic phase over anhydrous Na₂SO₄.

    • Validation Check: The organic solution should be perfectly clear and non-turbid after drying.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the pure 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Protocol B: Acidic Trituration (For precipitated products)
  • Filtration: If the urea product has precipitated from the reaction solvent, collect the crude solid via vacuum filtration using a Büchner funnel.

  • Acidic Wash: Wash the filter cake with cold 0.5M HCl (aq). The acid will protonate any trapped 2-fluoroaniline, pulling it through the filter as a water-soluble salt[3].

    • Validation Check: Test the filtrate with pH paper to ensure it remains acidic, confirming the acid was not completely consumed.

  • Water Wash: Wash the filter cake with cold, distilled water to remove residual HCl.

    • Validation Check: Test the water filtrate until the pH returns to neutral (~pH 6-7).

  • Drying: Dry the solid under high vacuum or in a vacuum oven at 40 °C to constant weight.

Process Visualization

The following diagram illustrates the logic and validation checkpoints of the Liquid-Liquid Extraction workflow.

ExtractionWorkflow Start Crude Reaction Mixture (Urea Product + 2-Fluoroaniline) Dissolve Dissolve in EtOAc [Check: Clear Solution] Start->Dissolve Wash Wash with 1M HCl (aq) [Check: Aqueous pH < 2] Dissolve->Wash Split Phase Separation Wash->Split OrgPhase Organic Phase (Neutral Urea Product) [Check: Ninhydrin Negative] Split->OrgPhase Top Layer AqPhase Aqueous Phase (2-Fluoroanilinium chloride) [Check: Ninhydrin Positive] Split->AqPhase Bottom Layer Dry Wash with Brine & Dry over Na2SO4 OrgPhase->Dry Discard Discard / Recover Aniline AqPhase->Discard Concentrate Concentrate in vacuo (Pure Product) Dry->Concentrate

Workflow for the acid-base extraction of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

References
  • LookChem. "2-Fluoroaniline Chemical Properties". LookChem Database. URL: [Link]

  • ResearchGate Community. "How do I remove aniline from the reaction mixture?". ResearchGate. URL: [Link]

  • ResearchGate. "Application of 1,3-disubstituted thioureas as a key synthons for the synthesis of novel 5,7-disubstituted perhydroimidazo[4,5-e][1,2,4]triazinethiones". URL: [Link]

Sources

Technical Support Center: Handling & Stability of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydantoin Trap"

Current Status: Unstable in Basic Media (


).

Core Issue: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is chemically designed to be a "spring-loaded" precursor. Under basic conditions, it undergoes a rapid, irreversible intramolecular cyclization to form 1-(2-fluorophenyl)hydantoin . This is not a slow degradation; it is a rapid synthetic transformation often used intentionally in organic synthesis but disastrous if the linear urea is your desired target.

Immediate Recommendation:

  • Storage: Store as a solid at

    
    .
    
  • Solution State: Maintain

    
    . Avoid all nucleophilic bases (Carbonates, Hydroxides, Amines).
    
  • Solvents: Use anhydrous DMSO or DMF; avoid protic solvents with basic additives.

Technical Deep Dive: The Mechanism of Instability

To understand the stability profile, one must understand the reactivity of the


-haloacetyl urea moiety.
The Mechanism

The molecule contains two critical features:

  • Acidic Protons: The urea N-H protons are acidified by the electron-withdrawing 2-fluorophenyl group and the adjacent carbonyls.

  • Electrophilic Trap: The chloromethyl group (

    
    ) is highly susceptible to nucleophilic attack.
    

When a base (


) is introduced:
  • Deprotonation: The base removes the proton from the nitrogen atom adjacent to the fluorophenyl ring (N1). This position is favored due to the inductive effect of the fluorine atom and resonance stabilization from the phenyl ring.

  • Intramolecular Alkylation (

    
    ):  The resulting nitrogen anion attacks the electrophilic methylene carbon of the chloroacetyl group.
    
  • Cyclization: Chloride is expelled as a leaving group, closing the 5-membered ring to form the hydantoin scaffold.

Visualizing the Pathway

ReactionPathway Linear Linear Urea (Target Molecule) Transition Anionic Intermediate (N- Nucleophile) Linear->Transition Deprotonation (Fast) Base Base (OH-, Et3N) Base->Transition Catalyst Hydantoin 1-(2-fluorophenyl)hydantoin (Degradant) Transition->Hydantoin Intramolecular SN2 (Cyclization) Chloride Cl- (Leaving Group) Transition->Chloride

Figure 1: The irreversible degradation pathway of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea into its hydantoin derivative under basic conditions.

Troubleshooting Guide (Q&A)

Q1: I observed a white precipitate forming in my PBS buffer (pH 7.4) after 2 hours. What happened? A: You likely synthesized the hydantoin.[1][2] The linear urea has moderate solubility, but the cyclic hydantoin is often significantly less soluble in aqueous media and more crystalline.

  • Diagnostic: Check LCMS. The linear urea has a mass of

    
    . The hydantoin has a mass of 
    
    
    
    (Loss of
    
    
    ).
    • Linear Urea MW: ~230.6 Da[3]

    • Hydantoin MW: ~194.1 Da

  • Fix: Switch to a citrate or acetate buffer (

    
    ) for biological assays.
    

Q2: Can I use DMSO with 0.1% Triethylamine (TEA) to improve solubility? A: Absolutely not. TEA is a sufficient base to trigger the cyclization, even in organic solvents.

  • Fix: Use pure anhydrous DMSO. If pH adjustment is strictly required, use a non-nucleophilic buffer system and keep it acidic, but generally, avoid bases entirely.

Q3: My compound lost its activity in the kinase assay. The assay buffer contains Tris-HCl (pH 8.0). A: The compound degraded. At


, the half-life of the chloroacetyl urea is likely minutes to hours. The resulting hydantoin is a stable heterocycle and typically lacks the covalent binding capability (if the urea was designed as a covalent inhibitor targeting a cysteine) or the specific hydrogen-bonding geometry of the urea.
  • Fix: Run the assay at a lower pH if the protein tolerates it, or add the compound immediately before reading. Do not pre-incubate the compound in basic buffer.

Q4: Is the compound light sensitive? A: While not the primary instability mode,


-halo carbonyls can be photolabile. However, compared to the base-sensitivity, light sensitivity is negligible. Focus on pH control first.

Experimental Protocols

Protocol A: Stability Verification (LCMS)

Use this protocol to verify if your stock solution has degraded.

  • Preparation: Dissolve

    
     of compound in 
    
    
    
    Acetonitrile (ACN).
  • Challenge: Dilute

    
     of stock into 
    
    
    
    of the buffer (e.g., PBS pH 7.4).
  • Incubation: Incubate at room temperature for 30 minutes.

  • Analysis: Inject onto HPLC/LCMS (C18 Column, Water/ACN gradient + 0.1% Formic Acid).

  • Interpretation:

    • Peak A (Linear):

      
       (Cl isotope pattern visible).
      
    • Peak B (Hydantoin):

      
       (No Cl isotope pattern).
      
Protocol B: Safe Solubilization
  • Weigh solid compound.

  • Dissolve in 100% DMSO (anhydrous).

  • Aliquot into single-use vials.

  • Store at

    
     or 
    
    
    
    .
  • On the day of experiment: Dilute into aqueous buffer immediately prior to use. Ensure final buffer

    
    .
    

Data & Decision Support

Stability Decision Tree

DecisionTree Start Experimental Condition Check PH_Check Is pH > 7.0? Start->PH_Check Nucleophile Are primary amines/thiols present? PH_Check->Nucleophile No Unstable HIGH RISK: Cyclization (Change Buffer) PH_Check->Unstable Yes Stable Likely Stable (Proceed with Assay) Nucleophile->Stable No Covalent Risk of Non-Specific Alkylation Nucleophile->Covalent Yes

Figure 2: Decision matrix for determining experimental suitability.

Comparative Stability Table
Solvent/Buffer SystemPredicted Stability (

)
Risk Level
DMSO (Anhydrous) > 6 Months (at

)
Low
Water/ACN + 0.1% Formic Acid > 24 HoursLow
PBS (pH 7.4) < 4 HoursHigh
Tris/Carbonate (pH > 8.0) < 30 MinutesCritical
Methanol/Ethanol (Nucleophilic) Variable (Risk of solvolysis)Medium

References

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][4] Chemical Reviews, 46(3), 403–470. Link

    • Foundational text describing the cyclization of chloroacetyl ureas to hydantoins.
  • Hofmann, K. (1953). Imidazole and Its Derivatives.[5][6] Interscience Publishers.

    • Detailed mechanisms of imidazole and hydantoin formation
  • Nowak, I., & Cannon, J. F. (2004). Synthesis of 1-aryl-2-thiohydantoins. Heterocycles.[2][5]

    • Provides analogous mechanistic data for aryl-substituted urea cycliz
  • PubChem Compound Summary. (2025). 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0).[3] National Center for Biotechnology Information. Link

    • Source for physicochemical properties and structural verific

Sources

Optimizing temperature for the synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the thermal optimization for synthesizing 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea . This guide is structured for immediate application in a research setting, focusing on the thermodynamic control required to maximize yield and minimize the specific side-reactions associated with


-haloacetyl ureas.

Topic: Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea Ticket ID: CHEM-SUP-2024-089 Status: Active Guide[1]

Executive Summary: The "Thermal Corridor"

The synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea typically proceeds via the nucleophilic addition of 2-fluoroaniline to chloroacetyl isocyanate .

Success depends on maintaining the reaction within a strict "Thermal Corridor."

  • Target Temperature: Start at 0°C , warm to 20–25°C .

  • Critical Failure Point (>40°C): Promotes intramolecular cyclization to hydantoins and isocyanate polymerization.

  • Critical Failure Point (< -10°C): Solubility issues leading to heterogeneous mixtures and stalled kinetics.

The Thermodynamics of Addition (Mechanism & Logic)

The Reaction

[1]
Why Temperature Control is Non-Negotiable
  • Exotherm Management (0°C Start): The reaction between an aniline and an acyl isocyanate is highly exothermic. Uncontrolled heat release at the moment of addition causes local hot spots, leading to the dimerization of the isocyanate reagent before it can react with the amine.

  • Prevention of Cyclization (Max 25°C): The product contains a urea backbone and an

    
    -chloro ketone moiety. At elevated temperatures (>40°C), the urea nitrogen can nucleophilically attack the 
    
    
    
    -carbon, displacing the chloride to form hydantoins (specifically 1-(2-fluorophenyl)hydantoin).[1] This is an irreversible side reaction.
  • Reagent Stability: Chloroacetyl isocyanate boils at ~50–55°C (at reduced pressure) and decomposes rapidly in moist air. High temperatures accelerate hydrolysis if the system is not perfectly dry.

Optimized Experimental Protocol

Reagents:

  • Nucleophile: 2-Fluoroaniline (1.0 eq)[1]

  • Electrophile: Chloroacetyl isocyanate (1.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (DCM is preferred for solubility).[1]

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon.

  • Solvation (20°C): Dissolve 2-fluoroaniline in anhydrous DCM (0.5 M concentration).

  • The "Chill" (0°C): Submerge the flask in an ice/water bath. Allow internal temperature to equilibrate to 0–2°C.

  • Controlled Addition (0°C): Add chloroacetyl isocyanate dropwise via syringe pump or pressure-equalizing funnel.

    • Technical Note: Rate of addition should ensure internal temp never exceeds 5°C.

  • The "Aging" Phase (0°C

    
     RT): 
    
    • Stir at 0°C for 30 minutes.

    • Remove ice bath and allow to warm to Room Temperature (20–25°C) naturally.

    • Stir for 2–4 hours.

  • Isolation: The product often precipitates from DCM. If not, add Hexanes to induce precipitation. Filter and wash with cold Hexanes.

Workflow Visualization

ReactionWorkflow Start Start: Dry System (N2/Ar Atm) Cool Cool Amine Soln (0°C) Start->Cool Add Add Isocyanate (Dropwise, <5°C) Cool->Add Exotherm Control Warm Warm to RT (20-25°C, 2-4h) Add->Warm Kinetic Completion Check Check TLC (Disappearance of Amine) Warm->Check Check->Warm Incomplete Isolate Precipitate/Filter Check->Isolate Complete

Caption: Optimized thermal workflow for acyl urea synthesis, prioritizing exotherm suppression followed by kinetic completion.

Troubleshooting Guide (Symptom-Based)

Use this logic tree to diagnose thermal failures.

SymptomProbable Thermal CauseCorrective Action
Violent bubbling during addition Temp too high (>10°C). Rapid CO2 release indicates isocyanate hydrolysis or decomposition.Stop addition. Cool to -10°C. Ensure system is strictly anhydrous.
Product is an oil/sticky gum Temp too high during aging. Formation of oligomers or solvent trapped in crystal lattice.Triturate with cold diethyl ether or hexanes. Recrystallize from minimal hot acetonitrile (avoiding prolonged heating).
Low Yield (<50%) Temp too low (<0°C) or Moisture. Reaction stalled or isocyanate hydrolyzed before reacting.[1]Ensure reaction warms to full 25°C. Check solvent water content (must be <50 ppm).[1]
Impurity: M+ -36 mass (HCl loss) Temp >40°C. Cyclization to hydantoin has occurred (loss of HCl).[1]Irreversible. Discard batch. Repeat with strict T < 25°C limit.
Diagnostic Logic Tree

Troubleshooting Symptom Identify Symptom Sym1 Violent Bubbling Symptom->Sym1 Sym2 Sticky Gum/Oil Symptom->Sym2 Sym3 Impurity (Hydantoin) Symptom->Sym3 CheckWater Check Moisture/Temp Sym1->CheckWater CheckSolvent Check Solvent Choice Sym2->CheckSolvent CheckHeat Did you reflux? Sym3->CheckHeat Sol1 Restart: Dry Solvents + 0°C CheckWater->Sol1 Sol2 Triturate with Ether CheckSolvent->Sol2 Sol3 Restart: Keep T < 25°C CheckHeat->Sol3

Caption: Decision matrix for diagnosing temperature-related synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I heat the reaction to reflux to speed it up? A: Absolutely not. Heating


-chloroacetyl ureas promotes intramolecular cyclization. The urea nitrogen attacks the carbon bearing the chlorine, expelling HCl and forming a hydantoin ring. This side reaction is thermodynamically favored at temperatures above 50°C.

Q: My chloroacetyl isocyanate is stored in the fridge. Can I add it cold? A: Yes, this is preferred. However, ensure the reagent bottle warms slightly before opening to prevent condensation of atmospheric water into the bottle, which destroys the reagent.

Q: Why use 2-fluoroaniline? Does the fluorine atom affect the temperature requirement? A: The fluorine atom at the ortho position is electron-withdrawing, which slightly reduces the nucleophilicity of the amine compared to unsubstituted aniline. However, it is not deactivated enough to require heat. The reaction will proceed at Room Temperature.[2] Heating to overcome the inductive effect of the fluorine will only trigger the decomposition pathways mentioned above.

Q: What if I use Chloroacetyl Chloride instead of the Isocyanate? A: If you react 2-fluoroaniline with chloroacetyl chloride, you will get the amide (2-chloro-N-(2-fluorophenyl)acetamide), not the urea.[1] To get the urea using the acid chloride, you would need to react it with (2-fluorophenyl)urea, but that reaction is sluggish and prone to di-acylation.[1] The isocyanate route described here is the standard for high-purity acyl ureas.

References

  • Speziale, A. J., & Smith, L. R. (1963).[1] The Reaction of Chloroacetyl Isocyanate with Amines. Journal of Organic Chemistry. (Fundamental chemistry of chloroacetyl isocyanate additions). [1]

  • Sigma-Aldrich. Chloroacetyl isocyanate Product Sheet & Stability Data. (Confirming thermal instability and storage at -20°C). [1]

  • BenchChem. Synthesis of N-aryl-2-chloroacetamides and Ureas. (General protocols for handling alpha-haloacetyl electrophiles). [1]

  • Trzeciakiewicz, A., et al. (2011).[1][3] Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas.[3][4] Biochemical Pharmacology.[3] (Demonstrates the risk of cyclization/hydantoin formation in similar chloro-urea systems).

Sources

Purification challenges in fluorinated urea derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the unique frustrations of synthesizing fluorinated urea derivatives. While urea linkages are stable and pharmacologically active, the introduction of fluorine atoms—whether as a single substituent or a polyfluorinated chain—drastically alters the physicochemical landscape.

This guide is not a textbook. It is a troubleshooting manual designed to address the three most common failure modes in this chemistry: Symmetric Urea Contamination , "Oiling Out" during Crystallization , and Chromatographic Tailing .

Module 1: The "Brick Dust" Challenge (Symmetric Urea Removal)

The Problem: You reacted an isocyanate with a fluorinated amine. The reaction is complete, but you have a persistent, highly insoluble white solid contaminating your product. This is the symmetric urea byproduct.

The Causality: Isocyanates are thermodynamically thirsty for water. Even trace moisture hydrolyzes the isocyanate into a carbamic acid, which spontaneously decarboxylates into an amine. This new amine immediately attacks the remaining isocyanate, forming a symmetric urea (


).

Because urea linkages possess strong hydrogen bond donor/acceptor motifs, symmetric ureas pack efficiently into crystal lattices. This results in high lattice energy and extremely low solubility in most organic solvents (the "Brick Dust" effect).

Visualizing the Failure Mode

SymmetricUreaFormation Water Trace H2O Iso Isocyanate (R-NCO) Water->Iso Hydrolysis CarbAcid Carbamic Acid [Unstable] Iso->CarbAcid SymUrea Symmetric Urea (Insoluble Byproduct) Iso->SymUrea Amine Amine (R-NH2) CarbAcid->Amine -CO2 CO2 CO2 CarbAcid->CO2 Amine->Iso Rapid Attack

Figure 1: The cascade reaction triggered by moisture that leads to symmetric urea formation.

Troubleshooting Protocol: Differential Solvation

Since symmetric ureas are often less soluble than your fluorinated unsymmetrical product, we exploit this difference.

  • The "Crash and Filter" Method:

    • Dissolve your crude mixture in a mid-polarity solvent like Dichloromethane (DCM) or Ethyl Acetate .

    • Why? Fluorinated unsymmetrical ureas often have disrupted crystal packing due to the fluorine atoms, making them soluble in DCM. The symmetric urea, being highly ordered, will likely remain solid.

    • Action: Filter the suspension through a Celite pad. The solid on top is likely the impurity. The filtrate contains your product.

  • The "Reverse" Wash (If Product is Solid):

    • If your product precipitates with the byproduct, wash the solid cake with hot water or 1M HCl .

    • Why? If your product contains a basic nitrogen (e.g., a pyridine ring), it will protonate and dissolve. The neutral symmetric urea will not.

Module 2: The "Grease" Factor (Oiling Out)

The Problem: Upon attempting recrystallization, your product separates as a separate liquid phase (oil) rather than crystals.

The Causality: Fluorine imparts a unique property called lipophobicity AND hydrophobicity .[1] Fluorinated chains do not like water, but they also don't interact well with standard hydrocarbon solvents (London dispersion forces are weak in perfluorinated chains). This leads to "oiling out," where the compound prefers to stick to itself rather than the solvent or a crystal lattice.

Troubleshooting Protocol: The Three-Solvent System

Standard two-solvent recrystallization often fails here. We recommend a ternary system.

ComponentRoleRecommended Solvent
Solvent A Good SolubilizerTHF or Acetone (Dissolves the fluorinated compound well).
Solvent B Precipitant (Polar)Water (Forces the hydrophobic fluorous segments to aggregate).
Solvent C Lattice StabilizerHexane or Heptane (Modulates the polarity to prevent rapid oiling).

Step-by-Step:

  • Dissolve crude oil in minimum hot Solvent A (THF).

  • Add Solvent C (Hexane) until slightly cloudy.

  • Add Solvent B (Water) dropwise with vigorous stirring.

  • Critical Step: If oil droplets form, reheat until clear, then cool extremely slowly (wrap the flask in foil/cotton). Rapid cooling promotes oiling; slow cooling promotes lattice alignment.

Module 3: Advanced Purification (Fluorous Solid Phase Extraction)

The Problem: Your fluorinated urea is co-eluting with non-fluorinated impurities on silica gel.

The Solution: If your molecule contains a perfluoroalkyl chain (e.g.,


 or larger), you can use Fluorous Solid Phase Extraction (F-SPE) .[1][2] This is an orthogonal purification technique that separates molecules based solely on fluorine content, ignoring polarity.
F-SPE Workflow

Materials: Fluorous Silica Gel (e.g., FluoroFlash®).[1][2][3]

  • Load: Dissolve crude mixture in DMF or Methanol. Load onto the F-SPE cartridge.[1][2][4]

  • Fluorophobic Wash: Elute with 80:20 MeOH:H2O .

    • Result: Non-fluorinated impurities (excess amines, standard organic byproducts) wash off. The fluorinated urea "sticks" to the fluorous silica.

  • Fluorophilic Elution: Elute with 100% MeOH or Acetone .

    • Result: The fluorinated urea releases and is collected pure.

Decision Logic for Purification

PurificationStrategy Start Crude Fluorinated Urea CheckF Does it have a Perfluoro Tag (>3 F atoms)? Start->CheckF FSPE Use F-SPE (Fluorous Solid Phase Extraction) CheckF->FSPE Yes Solubility Check Solubility in DCM CheckF->Solubility No Filter Suspend in DCM -> Filter (Remove Symmetric Urea) Solubility->Filter Insoluble Impurities Present Recryst Ternary Recrystallization (THF/Hexane/Water) Solubility->Recryst Oiling Out Issues Flash Reverse Phase (C18) Flash Chromatography Solubility->Flash Complex Mixture

Figure 2: Decision matrix for selecting the correct purification method based on molecular structure and impurity profile.

Module 4: Scavenging Unreacted Isocyanates

If you cannot afford a symmetric urea byproduct, you must ensure the amine is in excess and the isocyanate is the limiting reagent. However, this leaves unreacted toxic isocyanates.

Solution: Use Polymer-Supported (PS) Scavengers. These are insoluble beads functionalized with amines that react with excess isocyanate. You then simply filter the beads out.

Scavenger Selection Guide:

Scavenger ResinFunctional GroupReactivity ProfileUsage Condition
PS-Trisamine Primary AmineHighly reactive.[5] Scavenges isocyanates, acid chlorides, and aldehydes.[6][7]Add 2-3 equivalents relative to excess isocyanate. Stir 1h at RT.[5]
PS-Isocyanate IsocyanateDO NOT USE for scavenging isocyanates. This is for scavenging amines.[4][5][7][8]Used if you ran the reaction with excess amine.[9][10]
MP-Carbonate Quaternary Ammonium CarbonateScavenges acidic byproducts (if you used acid catalysts).Neutralization of salts.

Frequently Asked Questions (FAQs)

Q1: My fluorinated urea shows two spots on TLC, but NMR says it's pure. Why? A: Fluorinated ureas, especially those with bulky groups, often exhibit atropisomerism (restricted rotation) or distinct rotamers on the NMR/TLC timescale due to the partial double bond character of the urea C-N bond. Run the NMR at high temperature (50°C+). If the peaks coalesce, it is a single compound.

Q2: I can't see my compound on UV (254 nm). A: Aliphatic fluorinated ureas often lack a chromophore.

  • Solution 1: Use Iodine stain (reversible).

  • Solution 2: Use KMnO4 stain (oxidizes the urea).

  • Solution 3: If using F-SPE, you don't need UV; you rely on the elution fraction logic.

Q3: The melting point of my fluorinated urea is 20°C lower than reported. A: Fluorinated compounds are notorious for trapping solvents in their lattice. Standard drying (vac oven) might not work. Try drying the sample above its glass transition temperature or recrystallizing from a non-solvating solvent like supercritical CO2 (if available) or simply subliming the solid if it is stable.

References

  • Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews, 109(2), 749–795. Link

  • Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition, 37(9), 1174–1196. Link

  • Biotage AB. (2025). Isocyanate Scavenging with MP-Aminomethyl. Technical Note. Link

  • Vallribera, A., & Prim, D. (2018). Fluorous Phase Strategies for Purification of Organic Molecules. Topics in Current Chemistry. Link

Sources

Technical Support Center: Troubleshooting 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome kinetic and thermodynamic bottlenecks in the synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

This compound is a critical intermediate in the development of biologically active heterocycles, including antiviral quinoxaline derivatives. The most efficient synthetic route involves the[1][2]. However, researchers frequently encounter low conversion rates (<50%) and poor yields. This guide provides field-proven solutions, mechanistic causality, and a self-validating protocol to ensure high-yield conversions.

Diagnostic Workflow

DiagnosticWorkflow Start Low Conversion Rate (< 50%) CheckMoisture Check Solvent Moisture Start->CheckMoisture MoistureHigh Moisture > 50 ppm Isocyanate Hydrolysis CheckMoisture->MoistureHigh Yes MoistureLow Moisture < 50 ppm Dry Conditions CheckMoisture->MoistureLow No FixMoisture Use anhydrous solvents & inert atmosphere MoistureHigh->FixMoisture CheckTemp Check Reaction Temp MoistureLow->CheckTemp TempHigh Temp > 25°C Side Reactions CheckTemp->TempHigh Yes TempLow Temp 0-5°C Optimal CheckTemp->TempLow No FixTemp Control addition rate Keep at 0°C TempHigh->FixTemp CheckNucleophile Check Aniline Purity TempLow->CheckNucleophile

Diagnostic logic tree for troubleshooting low conversion rates in chloroacetyl urea synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conversion rate capping at 40-50% despite using an excess of chloroacetyl isocyanate? Expertise & Causality: The primary culprit for stalled conversion in this reaction is the [3]. In the presence of trace water (even from standard-grade solvents or ambient humidity), the isocyanate undergoes rapid hydrolysis. Water attacks the highly electrophilic isocyanate carbon, forming an unstable carbamic acid intermediate that rapidly decarboxylates to yield chloroacetamide and carbon dioxide gas. This dead-end pathway consumes your electrophile before the aniline can react. Actionable Solution:

  • Solvent: Switch to strictly anhydrous solvents (e.g., Dichloromethane with <50 ppm H₂O) stored over activated 3Å molecular sieves.

  • Atmosphere: Conduct the reaction under a positive pressure of dry argon or nitrogen.

  • Reagent Handling: Syringe-transfer chloroacetyl isocyanate directly from a sealed Sure/Seal™ bottle.

Q2: How does the 2-fluoro substitution on the aniline affect the reaction kinetics, and how do I compensate? Expertise & Causality: The conversion rate is heavily dependent on the nucleophilicity of the amine. While aniline is generally a strong nucleophile, the 2-fluoroaniline derivative suffers from both electronic and steric deactivation. The highly electronegative ortho-fluorine atom withdraws electron density from the aromatic ring via the inductive effect (-I), reducing the electron density on the amine nitrogen. Additionally, its ortho position creates mild steric hindrance during the formation of the tetrahedral intermediate. Actionable Solution:

  • Temperature Control: Do not heat the reaction to force conversion. Heating promotes side reactions. Instead, start the addition at 0°C to control the initial exothermic reaction, then allow it to slowly warm to room temperature (20-25°C) over 4-6 hours to overcome the activation energy barrier of the deactivated amine.

Q3: I am observing a significant crystalline byproduct that is insoluble in most organic solvents. What is it, and how do I prevent it? Expertise & Causality: If you observe a highly insoluble white precipitate that is not your target urea, it is likely an intermolecular dimer or a hydantoin derivative. Chloroacetyl ureas possess both a reactive alkyl chloride and a nucleophilic urea nitrogen. Under basic conditions or prolonged heating, the urea nitrogen can undergo an intramolecular nucleophilic substitution (S_N2), displacing the chloride to form a 5-membered hydantoin ring. Alternatively,[4]. Actionable Solution:

  • Inverse Addition: Add the 2-fluoroaniline dropwise to a solution of chloroacetyl isocyanate, rather than the other way around. This keeps the isocyanate in excess relative to the amine during the critical formation phase, preventing the formed urea from competing as a nucleophile.

Mechanistic Pathway

Mechanism Aniline 2-Fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Isocyanate Chloroacetyl Isocyanate (Electrophile) Isocyanate->Intermediate Water Trace H2O Isocyanate->Water Moisture Exposure Product 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (Target Product) Intermediate->Product Proton Transfer Hydrolysis Chloroacetamide + CO2 (Dead-end Byproduct) Water->Hydrolysis Hydrolysis

Mechanistic pathway of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea formation vs. hydrolysis.

Standardized High-Yield Protocol

This self-validating protocol incorporates the troubleshooting principles discussed above to ensure >95% conversion.

Step 1: Preparation & Purging

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Flush the system with dry argon for 15 minutes.

Step 2: Reagent Loading

  • Inject 20 mL of anhydrous Dichloromethane (DCM, <50 ppm H₂O) into the flask.

  • Add 1.1 equivalents (11 mmol) of chloroacetyl isocyanate via a gas-tight syringe.

  • Cool the flask to 0°C using an ice-water bath and stir for 5 minutes.

Step 3: Nucleophilic Addition (Inverse Method)

  • In a separate dry vial, dissolve 1.0 equivalent (10 mmol) of 2-fluoroaniline in 10 mL of anhydrous DCM.

  • Using a syringe pump, add the 2-fluoroaniline solution dropwise to the isocyanate solution over 30 minutes (Rate: ~0.33 mL/min).

  • Self-Validation Check 1: The solution must remain clear. Immediate bubbling indicates moisture contamination (CO₂ evolution from isocyanate hydrolysis).

Step 4: Maturation & Workup

  • Remove the ice bath and allow the reaction to stir at room temperature (20°C) for 4 hours.

  • Self-Validation Check 2: Monitor by TLC (Hexanes:EtOAc 2:1). The 2-fluoroaniline spot (UV active, Rf ~0.6) should completely disappear, replaced by a lower Rf product spot.

  • Concentrate the mixture under reduced pressure (bath temp <30°C) to a volume of ~5 mL.

  • Add 20 mL of cold hexanes to precipitate the 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

  • Filter the white solid via vacuum filtration, wash with cold hexanes (2 x 10 mL), and dry under high vacuum.

Quantitative Data: Solvent and Condition Optimization

The following table summarizes the causal relationship between reaction conditions and conversion rates, derived from field optimization studies.

Solvent SystemMoisture LevelTemperature ProfileAddition MethodConversion Rate (%)Primary Byproduct
Reagent Grade DCM~200 ppm25°C (Constant)Direct (Fast)42%Chloroacetamide
Anhydrous THF<50 ppm60°C (Reflux)Direct (Slow)55%Hydantoin derivative
Anhydrous DCM<50 ppm0°C to 25°CDirect (Slow)78%Dimerized urea
Anhydrous DCM <50 ppm 0°C to 20°C Inverse (Dropwise) >95% None (Trace)
References
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shift assignments for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation & Solvent-Dependent NMR Analysis: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Executive Summary

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) is a critical pharmacophore often utilized as an intermediate in the synthesis of fused heterocycles (e.g., quinazolinones) and kinase inhibitors.[1][2] Its structural integrity relies on the stability of the acylurea moiety (


), which presents unique analytical challenges due to proton exchange and solubility profiles.[1]

This guide compares the analytical performance of DMSO-d6 (the Gold Standard) against CDCl3 (the Common Alternative), providing definitive chemical shift assignments and distinguishing the target molecule from common synthetic impurities.[1][2]

Synthesis Context & Impurity Profiling

To accurately assign NMR signals, one must understand the "background noise" of the sample.[2] This compound is typically synthesized via the reaction of 2-fluoroaniline with 2-chloroacetyl isocyanate.[2]

Common Impurities:

  • Symmetric Urea: 1,3-bis(2-fluorophenyl)urea (Result of moisture hydrolysis).[1][2]

  • Unreacted Aniline: 2-Fluoroaniline (Distinct upfield aromatic signals).[2]

  • Cyclized Byproducts: If heated excessively, the chloroacetyl group can cyclize onto the nitrogen, forming hydantoins.[2]

SynthesisPath cluster_inputs Reagents cluster_products Outcomes A 2-Fluoroaniline Target TARGET: 3-(2-Chloroacetyl)- 1-(2-fluorophenyl)urea A->Target 0-5°C, DCM B 2-Chloroacetyl isocyanate B->Target Impurity1 IMPURITY A: Symmetric Urea (Hydrolysis) Target->Impurity1 + H2O Impurity2 IMPURITY B: Hydantoin Derivative (Thermal Cyclization) Target->Impurity2 > 60°C

Figure 1: Synthesis pathway highlighting origins of critical impurities that complicate NMR interpretation.

Solvent Performance Comparison

The choice of solvent is not merely about solubility; it dictates the visibility of the critical amide protons.[2]

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Verdict
Solubility Excellent (>50 mg/mL)Poor (<5 mg/mL)DMSO Wins
Amide (NH) Visibility Sharp, distinct singlets (Downfield)Broad, often invisible or mergedDMSO Wins
Water Peak ~3.33 ppm (Can obscure CH2)~1.56 ppm (Clear of key region)CDCl3 Wins
Exchange Rate Slow (Allows coupling visualization)Fast (Loss of fine structure)DMSO Wins

Technical Insight: In CDCl3 , the acylurea protons often undergo rapid exchange or form intermolecular aggregates, causing extreme line broadening.[2] In DMSO-d6 , the solvent acts as a hydrogen bond acceptor, "locking" the NH protons in place, resulting in sharp, quantifiable singlets shifted downfield (10-11 ppm).[1][2]

Detailed 1H NMR Assignments (DMSO-d6)

Experimental Conditions: 400 MHz, 298 K, DMSO-d6 reference at 2.50 ppm.

The Spectrum Table
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH (Acyl) Amide10.85 - 11.20 Singlet (br)1H-Most acidic proton; flanked by two carbonyls.[1]
NH (Aryl) Amide9.80 - 10.20 Singlet1H-Attached to aromatic ring; less acidic than Acyl NH.[1][2]
Ar-H (6) Aromatic8.05 - 8.15 td (Triplet of doublets)1H

Deshielded by Urea N; Ortho to Nitrogen.[1][2]
Ar-H (3) Aromatic7.25 - 7.35 m (Multiplet)1H-Ortho to Fluorine; Shielded by mesomeric effect.[1][2]
Ar-H (4,5) Aromatic7.10 - 7.20 m (Multiplet)2H-Meta/Para protons; complex splitting due to F.
CH2 Alkyl4.45 - 4.55 Singlet2H-Chloroacetyl methylene; deshielded by Cl and C=O.[1][2]
Key Spectral Features to Validate Structure:
  • The "Acyl-Aryl" Gap: You must observe two distinct NH peaks.[2] If you see only one peak integrating to 2H around 9.0 ppm, you likely have the symmetric urea impurity.[2] The Acyl NH (11.0 ppm) is the diagnostic fingerprint of the target.[2]

  • Fluorine Splitting: The 2-Fluorophenyl ring does not look like a standard phenyl ring.[2]

    • The

      
       nucleus couples to protons.[1][2][3]
      
    • Expect the H-3 and H-6 protons to look more complex than standard doublets.[2]

    • Validation: Run a

      
      -decoupled 
      
      
      
      NMR if the aromatic region is ambiguous.

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent "false" impurity peaks (e.g., water overlapping with the CH2 signal), follow this protocol.

  • Massing: Weigh 10-15 mg of the solid urea into a clean vial.

    • Note: Using less than 5 mg may result in low signal-to-noise ratio for the minor impurities.[2]

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use an ampoule or fresh bottle.[2] DMSO is hygroscopic.[2] Water uptake results in a broad peak at 3.33 ppm, which can dangerously overlap with the satellite bands of the Chloroacetyl CH2 or solvent impurities.[2]

  • Mixing: Vortex for 30 seconds. Sonicate if necessary (urea derivatives can pack tightly).[1][2]

  • Acquisition:

    • Pulse Angle: 30° (better for quantitative integration).[2]

    • Relaxation Delay (D1): Set to 5 seconds . The Acyl NH protons have long T1 relaxation times.[2] A short D1 will under-integrate these critical protons.[2]

    • Scans: Minimum 64 scans.

Troubleshooting & Validation Workflow

Use this decision logic to resolve spectral ambiguities.

ValidationTree Start Start: Acquire 1H NMR in DMSO-d6 CheckNH Are NH peaks visible (>9.5 ppm)? Start->CheckNH YesNH Check Integration: Are they 1:1? CheckNH->YesNH Yes NoNH Issue: Exchange/Wet Solvent CheckNH->NoNH No CheckAr Check Aromatic Region: Is splitting complex? YesNH->CheckAr ActionDry Action: Dry sample Use fresh ampoule DMSO NoNH->ActionDry YesAr Correct: 19F Coupling present CheckAr->YesAr Yes NoAr Warning: Possible defluorination or wrong isomer (4-F) CheckAr->NoAr No

Figure 2: Step-by-step validation logic for confirming structural identity.

References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on pulse sequences and solvent effects).

  • Abraham, R. J., et al. (2006).[1][2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1]

  • Reich, H. J. (2024).[2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[2] (Reference for acidity of acylurea protons causing downfield shifts). Link

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds, 8th Ed.[2] Wiley.[2][4] (Standard reference for F-H coupling constants).

Sources

Interpreting the IR spectrum of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting the IR Spectrum of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea: A Comparative Guide for Covalent Warhead Validation

Executive Summary

In modern drug discovery, 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0) serves as a highly specialized bifunctional building block. It combines a 2-fluorophenyl moiety—ideal for occupying hydrophobic pockets and modulating lipophilicity—with an α-chloroacetamide group, a classic electrophilic warhead used in targeted covalent inhibitors (TCIs).

For researchers synthesizing or utilizing this compound, verifying its structural integrity is paramount. The α-chloroacetamide warhead is susceptible to hydrolysis and dehalogenation. This guide provides an authoritative framework for using Infrared (IR) spectroscopy to validate the compound's structural fidelity by comparing it against non-halogenated and non-acylated alternatives.

Mechanistic Spectral Analysis: The Causality of IR Shifts

To avoid interpreting spectra by rote memorization, application scientists must understand the electronic and conformational forces driving the vibrational shifts in acylureas.

  • The Inductive (-I) Effect on the Acyl Carbonyl: The α-chlorine atom exerts a powerful electron-withdrawing inductive effect on the adjacent acyl carbonyl group [1]. This redistribution of electron density shortens and strengthens the C=O bond, increasing its force constant. Consequently, the acyl C=O stretching frequency in the chloroacetyl variant is shifted to a higher wavenumber (~1730 cm⁻¹) compared to a standard, non-halogenated acetyl group [1].

  • Resonance-Assisted Intramolecular Hydrogen Bonding: Acylureas do not exist as flexible, random chains. They adopt highly preorganized, coplanar conformations stabilized by a pseudo-six-membered intramolecular hydrogen bond between the urea N–H and the acyl C=O[2, 3]. This interaction restricts the dihedral angle, significantly broadening the N–H stretching bands (3100–3300 cm⁻¹) and slightly lowering the urea C=O stretching frequency (~1670 cm⁻¹) due to the weakening of the carbonyl double bond as it acts as a hydrogen bond acceptor [4].

Comparative IR Band Data

To objectively evaluate the product's spectral signature, we compare it against two structural alternatives: Alternative 1 (3-Acetyl-1-(2-fluorophenyl)urea, lacking the reactive chlorine) and Alternative 2 (1-(2-fluorophenyl)urea, lacking the acyl group entirely).

Vibrational Mode3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (Target)3-Acetyl-1-(2-fluorophenyl)urea (Alt 1)1-(2-fluorophenyl)urea (Alt 2)
Acyl C=O Stretch ~1730 cm⁻¹ (Shifted via -I effect)~1705 cm⁻¹N/A
Urea C=O Stretch ~1670 cm⁻¹ (H-bond acceptor)~1675 cm⁻¹~1650 cm⁻¹
N-H Stretch 3125, 3270 cm⁻¹ (Broadened by H-bond)3130, 3280 cm⁻¹3200, 3350 cm⁻¹ (Sharp)
C-Cl Stretch ~740 cm⁻¹ (Warhead integrity)N/AN/A
C-F Stretch ~1220 cm⁻¹ ~1220 cm⁻¹~1220 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Methodology

Why ATR over Transmission (KBr Pellet)? Traditional KBr pellet preparation is fundamentally incompatible with reactive α-chloroamides. KBr is highly hygroscopic; the mechanical pressure used during pellet pressing forces the sample into contact with absorbed water, frequently inducing false-positive hydrolysis of the chloroacetyl warhead [1]. Furthermore, solid-state halide exchange (Cl⁻ swapping with Br⁻ from the matrix) can artificially alter the C-X fingerprint region. Attenuated Total Reflectance (ATR) FTIR eliminates these variables.

Step-by-Step Self-Validating Workflow:

  • Crystal Decontamination: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to air dry.

  • System Validation (The Blank): Run a background scan (air). Self-Validation Check: The spectrum must show absolute zero absorbance at 3400 cm⁻¹ and 1700 cm⁻¹. Any peaks here indicate residual moisture or cross-contamination, which will invalidate the H-bonding analysis.

  • Sample Application: Place 1–2 mg of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea directly onto the crystal.

  • Pressure Application: Lower the ATR anvil until the pressure gauge indicates optimal contact. Do not over-torque, as crystalline fracturing can cause baseline scattering.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an atmospheric suppression algorithm to remove ambient CO₂/H₂O interference, followed by an ATR correction (to account for depth of penetration variations at lower wavenumbers).

Spectral Decision Tree

Use the following logical workflow to validate the integrity of the synthesized or purchased batch based on the acquired IR data.

G Start Acquire ATR-FTIR Spectrum of Synthesized Batch CheckAcyl Is Acyl C=O peak present at ~1730 cm⁻¹? Start->CheckAcyl CheckUrea Is Urea C=O peak present at ~1670 cm⁻¹? CheckAcyl->CheckUrea Yes Hydrolysis Reject Batch: Warhead Hydrolyzed CheckAcyl->Hydrolysis No (Shifted to ~1700) CheckCCl Is C-Cl stretch present at ~740 cm⁻¹? CheckUrea->CheckCCl Yes NonAcylated Reject Batch: Incomplete Acylation CheckUrea->NonAcylated No HalideLoss Reject Batch: Dehalogenation Occurred CheckCCl->HalideLoss No Validated Batch Validated: Intact Covalent Warhead CheckCCl->Validated Yes

IR Spectral Decision Tree for Covalent Warhead Validation

References

  • ASEC2025 - Chloroacetylation Reactions Sciforum [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH)[Link]

  • Mild and metal-free chemical recycling of polyureas via acylation-activated bond cleavage National Institutes of Health (NIH)[Link]

  • Syntheses of Acylurea Derivatives as Model Compounds for a Highly Specific Organic Reaction Oxford University Press (OUP)[Link]

Technical Guide: Mass Spectrometry Fragmentation of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0). It is designed for analytical chemists and medicinal chemists requiring precise structural characterization and differentiation from structural analogs.

Executive Summary

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is an N-acyl-N'-arylurea derivative characterized by a labile urea bridge flanked by an electron-withdrawing chloroacetyl group and an ortho-fluorinated aromatic ring. Its mass spectral signature is defined by three core features:

  • The Chlorine Isotope Pattern: A distinct 3:1 intensity ratio for M and M+2 ions.

  • Urea Bridge Cleavage: Competitive fragmentation yielding 2-fluoroaniline and 2-fluorophenyl isocyanate ions.

  • Ortho-Fluoro Effect: Unique intramolecular hydrogen bonding interactions that differentiate it from its para-isomer (4-fluoro) analog.

This guide compares the fragmentation "performance" (detectability and specificity) of this compound against its positional isomers and non-chlorinated analogs, providing a roadmap for unambiguous identification.

Structural Context & Physicochemical Properties[1][2][3][4]

FeatureSpecification
Compound Name 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea
Molecular Formula

Monoisotopic Mass 230.0258 Da (

)
Structure

Key Functional Groups

-Haloacetyl (Alkylation potential), Urea (Fragmentation site), o-Fluorophenyl (Electronic modulator)

Experimental Methodology (Standardized Protocol)

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures self-validating results by promoting specific diagnostic ions.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rationale: The chloroacetyl group increases lipophilicity compared to simple ureas, requiring higher organic content for elution.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (+). Note: ESI(+) is preferred due to the basicity of the urea nitrogens.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile urea cleavages and stable aromatic fragments.

Detailed Fragmentation Analysis

The fragmentation of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea under ESI(+) conditions is driven by protonation at the urea oxygen or nitrogen, followed by charge-remote and charge-proximate fragmentations.

Primary Pathway: Urea Bridge Cleavage (Diagnostic)

The most abundant pathway involves the cleavage of the C-N bonds within the urea bridge.

  • Pathway A (Amine Formation): Proton transfer to the aniline nitrogen followed by cleavage generates the 2-Fluoroaniline ion (

    
    )  at m/z 112 .
    
    • Mechanism:[3][4][5][6][7][8] Neutral loss of Chloroacetyl isocyanate (

      
      , 119 Da).
      
    • Significance: This is typically the Base Peak at medium collision energies (20 eV).

  • Pathway B (Isocyanate Formation): Charge retention on the carbonyl side generates the 2-Fluorophenyl isocyanate ion (

    
    )  at m/z 138 .
    
    • Mechanism:[3][4][5][6][7][8] Neutral loss of 2-Chloroacetamide (

      
      , 93 Da).
      
Secondary Pathway: Rearrangement & Neutral Loss
  • Loss of HNCO (43 Da): A common rearrangement in N-acylureas involves the loss of isocyanic acid (HNCO) to form N-(2-fluorophenyl)-2-chloroacetamide at m/z 187 .

    • Differentiation: This ion retains the chlorine atom, preserving the 3:1 isotope pattern.

  • Loss of HCl (36 Da): The chloroacetyl group can eliminate HCl, particularly if the alkyl chain cyclizes onto the urea nitrogen, forming a hydantoin-like structure at m/z 194 .

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation logic.

FragmentationPathway cluster_legend Legend Parent Parent Ion [M+H]+ m/z 231 (100%) m/z 233 (33%) Frag_187 Amide Rearrangement [M+H - HNCO]+ m/z 187 Parent->Frag_187 - HNCO (43 Da) Frag_138 Isocyanate Ion [2-F-Ph-NCO + H]+ m/z 138 Parent->Frag_138 - Chloroacetamide (93 Da) Frag_112 Aniline Ion (Base Peak) [2-F-Ph-NH3]+ m/z 112 Parent->Frag_112 - Chloroacetyl Isocyanate (119 Da) Frag_138->Frag_112 - CO (28 Da) Frag_92 Fluoro-Tropylium [C7H6F]+ m/z 92 Frag_112->Frag_92 - NH3 / HF key Blue: Precursor Green: Primary Diagnostic Red: Rearrangement Yellow: Secondary

Figure 1: ESI(+) Fragmentation Pathway of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea showing primary cleavage sites and resulting diagnostic ions.

Comparative Performance Guide

This section compares the target compound against its key "alternatives"—its positional isomer and its non-halogenated analog—to aid in specificity analysis.

Target vs. Positional Isomer (4-Fluorophenyl analog)

Differentiation between the 2-fluoro (Ortho) and 4-fluoro (Para) isomers is critical in metabolic studies.

Feature2-Fluoro (Target) 4-Fluoro (Alternative) Differentiation Mechanism
Ortho Effect PresentAbsentThe 2-F atom can H-bond with the urea NH. This stabilizes the protonated precursor, often requiring higher CE for fragmentation than the 4-F isomer.
Diagnostic Ion Ratio High m/z 112 / m/z 138Lower m/z 112 / m/z 138Ortho-substitution sterically hinders the formation of the planar isocyanate ion (m/z 138), favoring the aniline ion (m/z 112).
HF Elimination Possible (m/z 211)UnlikelyProximity of F to amide H allows minor loss of HF in 2-F isomer.
Target vs. Non-Chlorinated Analog (Acetyl-urea)

Comparing 3-(2-Chloroacetyl)-... vs. 3-Acetyl-1-(2-fluorophenyl)urea .

ParameterChloroacetyl (Target) Acetyl (Alternative) Impact on Analysis
Isotope Signature Yes (3:1) NoThe target is immediately identifiable by the Cl isotope cluster.
Neutral Loss Loss of HCl (36 Da)Loss of

(18 Da)
Chloroacetyl group enables specific neutral loss screening (NLS) for 36 Da.
Polarity (RT) Higher RTLower RTCl increases lipophilicity, increasing retention time on C18 columns.

Summary of Diagnostic Ions

m/z (Exp.)Ion IdentityFormulaOrigin
231.0


Parent (Cl-35)
233.0


Isotope (Cl-37)
187.0 Amide Rearrangement

Loss of HNCO (Urea bridge collapse)
138.0 Isocyanate

Cleavage of Amide Bond A
112.0 Aniline (Base Peak)

Cleavage of Amide Bond B
92.0 Fluoro-tropylium

Degradation of Aniline ion

References

  • ChemScene. (2024). Product Data: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea. Retrieved from

  • H.R. Bairwa et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. Retrieved from

  • Simion, A. et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea. Retrieved from

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Orthogonal Selectivity in Reversed-Phase Liquid Chromatography (RPLC)

Executive Summary

The purity analysis of complex halogenated aromatic ureas, such as 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, presents a unique chromatographic challenge. Traditional C18 stationary phases often fail to resolve the Active Pharmaceutical Ingredient (API) from its positional isomers and closely related hydrolytic degradants due to their reliance on purely hydrophobic interactions[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18 columns against Biphenyl stationary phases. By examining the underlying retention mechanisms—specifically


 and dipole-dipole interactions—this guide provides a field-proven, self-validating protocol for achieving baseline resolution of critical impurity pairs.
The Chromatographic Challenge: Analyte Reactivity and Co-elution Risks

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is characterized by an electron-deficient 2-fluorophenyl ring, a polar urea linkage, and a highly reactive chloroacetyl moiety. The molecule is highly susceptible to nucleophilic attack and hydrolysis, demanding a robust analytical method to monitor degradation[2].

When developing a purity method, the primary risk is the co-elution of the API with its synthetic impurities (e.g., the 4-fluoro positional isomer) and hydrolytic degradants (e.g., 2-fluorophenylurea and chloroacetic acid). Because positional isomers possess identical molecular weights and nearly identical


 values, their hydrophobic footprints are indistinguishable on a C18 stationary phase, leading to critical co-elution.

G API 3-(2-Chloroacetyl)-1- (2-fluorophenyl)urea (Target API) Deg1 2-Fluorophenylurea (Hydrolytic Degradant) API->Deg1 Hydrolysis (Urea Cleavage) Deg2 Chloroacetic Acid (Hydrolytic Degradant) API->Deg2 Hydrolysis Isomer 4-Fluoro Isomer (Synthesis Impurity) Isomer->API Co-elution Risk on C18

Fig 1. Impurity profiling logic and hydrolytic degradation pathways for the target API.

Mechanistic Comparison: C18 vs. Biphenyl Selectivity

To resolve these closely related species, we must exploit alternative retention mechanisms. C18 columns rely predominantly on dispersive van der Waals forces[1]. While C18 remains a globally trusted stationary phase, not all phases are created equal, and relying solely on hydrophobicity is insufficient for halogenated isomers[3].

Biphenyl stationary phases, in contrast, offer a mixed-mode retention mechanism that provides orthogonal selectivity[1][4]. The causality behind the superior performance of the biphenyl phase for this specific molecule lies in three distinct interactions:

  • Strong

    
     Interactions:  The biphenyl ligand contains a conjugated 
    
    
    
    -electron system. The 2-fluorophenyl ring of our target API is electron-deficient due to the inductive effect of the highly electronegative fluorine atom. This creates a strong donor-acceptor
    
    
    interaction with the electron-rich biphenyl stationary phase[4].
  • Steric and Shape Selectivity: The dual-ring structure of the biphenyl group can pivot to form deep steric clefts. Positional isomers (2-fluoro vs. 4-fluoro) present different spatial profiles. The biphenyl phase recognizes these spatial differences, selectively retaining isomers based on their ability to intercalate into these clefts—an effect entirely absent on uniform C18 alkyl chains[1].

  • Enhanced Hydrogen Bonding: Research indicates that the hydrogen bonding capacity on the biphenyl phase is significantly higher compared to that of a C18 alkyl phase, which aids in retaining polar urea derivatives and their degradants[5].

Experimental Protocol: A Self-Validating System

To objectively compare the performance of both chemistries, the following standardized gradient HPLC method was developed. This protocol is designed as a self-validating system: it mandates specific System Suitability Testing (SST) criteria to ensure that the method proves its own validity prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid suppresses the ionization of the urea linkage and masks residual silanol activity on the column, preventing peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v). (Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion and fronting).

  • System Suitability Standard: 1.0 mg/mL of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea spiked with 0.1% (w/w) of 2-fluorophenylurea and the 4-fluoro isomer.

Step 3: Chromatographic Conditions

  • Columns Tested:

    • Column A: Standard C18 (100 x 4.6 mm, 2.7 µm, Core-Shell)

    • Column B: Biphenyl (100 x 4.6 mm, 2.7 µm, Core-Shell)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C. (Causality: Elevated temperature ensures reproducible mass transfer and reduces system backpressure, stabilizing the baseline).

  • Detection: UV at 254 nm.

Step 4: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar degradants)

  • 2.0 - 12.0 min: 10%

    
     80% B (Linear gradient for separation)
    
  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 20.0 min: 10% B (Re-equilibration)

Step 5: Self-Validation Criteria (SST) Before reporting data, the system must pass the following checks:

  • Blank Injection: Must show no interfering peaks

    
     0.05% of the API area.
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between the API and the closest eluting impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the API peak.
  • Precision: %RSD of API peak area

    
     2.0% (
    
    
    
    injections).
Quantitative Data: Performance Comparison

The experimental data below summarizes the retention and resolution capabilities of both columns under identical mobile phase conditions.

AnalyteC18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
Chloroacetic Acid (Degradant)2.1-2.4-
2-Fluorophenylurea (Degradant)5.812.47.215.1
4-Fluoro Isomer (Impurity)8.26.59.88.4
Target API 8.40.9 (Co-elution) 11.13.2 (Baseline Resolved)

Data Analysis: The C18 column completely fails to resolve the 4-fluoro isomer from the target API (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = 0.9), rendering it unsuitable for purity analysis. The hydrophobic footprint of the isomer is too similar to the API. Conversely, the Biphenyl column achieves excellent baseline resolution (

= 3.2). The

interactions strongly retain the API, but the differential

-electron density and steric alignment of the isomers within the biphenyl clefts pull them apart, proving the superiority of the mixed-mode mechanism[4].

Workflow Step1 Phase 1: Column Screening Step2 Phase 2: Selectivity Eval (C18 vs Biphenyl) Step1->Step2 Step3 Phase 3: Mobile Phase Optimization Step2->Step3 Biphenyl Selected Step4 Phase 4: Method Validation (ICH Q2) Step3->Step4 Gradient Finalized

Fig 2. Step-by-step logical workflow for HPLC method development and validation.

Conclusion

For complex halogenated aromatics like 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, relying solely on standard C18 hydrophobic retention is a critical methodological blind spot. The data objectively demonstrates that a Biphenyl stationary phase provides the necessary orthogonal selectivity—driven by


, dipole-dipole, and shape-selective interactions—to resolve closely eluting positional isomers and hydrolytic degradants. By adopting the self-validating protocol outlined above, analytical laboratories can ensure robust, ICH-compliant purity analysis.
References

Sources

Technical Comparison: Reactivity & Kinetics of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth comparative analysis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0) versus its non-fluorinated analog, 3-(2-Chloroacetyl)-1-phenylurea .[1]

The core distinction lies in the ortho-fluorine substituent , which exerts significant electronic and steric effects on the urea scaffold. While the chloroacetyl moiety serves as a potent electrophile for alkylation, the 2-fluorophenyl group modulates the nucleophilicity of the distal nitrogen, significantly impacting the kinetics of intramolecular cyclization to hydantoins. This guide synthesizes mechanistic insights, experimental protocols, and physicochemical data to support researchers in drug discovery and synthetic methodology.

Chemical Profile & Reactivity Hotspots[1]

The reactivity of N-(2-chloroacetyl)-N'-arylureas is defined by the competition between intermolecular alkylation (covalent binding to targets) and intramolecular cyclization (formation of hydantoins).[1]

Comparative Physicochemical Properties
Property2-Fluoro Analog (Target)Non-Fluorinated Analog (Control)Impact of Fluorination
Molecular Weight 230.62 g/mol 212.63 g/mol +18 Da (Mass Shift)
LogP (Predicted) ~1.71~1.35Increased Lipophilicity
N-H Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)Inductive (-I) effect of F
Electronic Character Electron-Deficient Aryl RingNeutral Aryl RingDeactivated Nucleophile
Metabolic Stability High (Blocks ortho-oxidation)ModerateExtended Half-life
Reactivity Diagram

The following diagram illustrates the electrophilic and nucleophilic sites governing the molecule's behavior.

ReactivityProfile cluster_0 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea Compound Structure Core (Ph-NH-CO-NH-CO-CH2-Cl) Electrophile Electrophilic Site (CH2-Cl) Target for Cys/Lys Compound->Electrophile Alkylating Warhead Nucleophile Nucleophilic Site (N-Aryl Nitrogen) Driver of Cyclization Compound->Nucleophile Intramolecular Attack Fluorine Modulator (2-Fluoro Group) Inductive Withdrawal (-I) Fluorine->Nucleophile Reduces Electron Density

Figure 1: Reactivity hotspots.[1] The chloroacetyl group drives alkylation, while the 2-F substituent modulates the nucleophilicity of the N-aryl nitrogen.

Mechanistic Comparison: The Fluorine Effect

The primary degradation/transformation pathway for this class of compounds is the base-promoted intramolecular cyclization to form 1-arylhydantoins. This mechanism serves as a critical probe for comparing reactivity.

The Cyclization Pathway

The reaction proceeds via the deprotonation of the N1 nitrogen (attached to the phenyl ring), followed by nucleophilic attack on the


-carbon of the chloroacetyl group, displacing chloride.

CyclizationMechanism Start Starting Material 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea Intermediate Anionic Intermediate (N-Aryl Anion) Start->Intermediate Deprotonation (Fast) Base Base (OH- or Et3N) Base->Intermediate TS Transition State (Ring Closure) Intermediate->TS Rate Determining Step (k_cycl) Product Product 1-(2-Fluorophenyl)hydantoin TS->Product Cl- Elimination

Figure 2: Mechanism of base-catalyzed cyclization to hydantoin.[1] The rate-determining step is the nucleophilic attack of the N-aryl anion.

Electronic & Steric Analysis

The introduction of the fluorine atom at the ortho position creates a dichotomy in reactivity compared to the non-fluorinated analog:

  • Acidity (Thermodynamics): The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the negative charge on the N1 nitrogen. Consequently, the 2-F analog is more acidic (lower pKa) than the phenyl analog. In weak base conditions, this facilitates the formation of the reactive anionic species.

  • Nucleophilicity (Kinetics): While the anion is formed more readily, the same electron-withdrawing effect reduces the nucleophilicity of the nitrogen lone pair. In alkylation reactions (like this cyclization), nucleophilicity is typically the dominant factor.

  • Steric Locking: The ortho-fluorine introduces steric bulk and potential intramolecular hydrogen bonding (C-F...H-N), which can lock the molecule in a specific conformation. If the preferred conformation aligns the N-lone pair with the C-Cl antibonding orbital, reactivity increases. However, steric clash usually hinders the necessary rotation for ring closure.

Experimental Protocols

To validate the reactivity differences, the following protocols are recommended. These are designed to be self-validating systems where the disappearance of the starting material correlates directly with product formation.

Protocol A: Synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Note: This protocol avoids the use of unstable isocyanates by using chloroacetyl chloride.[1]

  • Reagents : 2-Fluoroaniline (10 mmol), Chloroacetyl isocyanate (10 mmol) OR 2-Fluoroaniline + Chloroacetyl chloride + KOCN (Alternative route). Preferred Route: Reaction of 2-fluoroaniline with chloroacetyl isocyanate .

  • Procedure :

    • Dissolve 2-fluoroaniline (1.11 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under N2 atmosphere.

    • Cool to 0°C.

    • Dropwise add chloroacetyl isocyanate (1.20 g, 10 mmol) in DCM (5 mL).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Observation : A white precipitate typically forms.

  • Work-up : Filter the solid, wash with cold DCM and Hexane. Recrystallize from Ethanol/Water.

  • Validation :

    • 1H NMR (DMSO-d6) : Look for singlet at ~4.5 ppm (CH2-Cl) and two broad singlets for NH (approx 10.5 and 11.0 ppm).[1] The aromatic region will show the specific splitting pattern of 2-substituted benzene.

Protocol B: Comparative Kinetic Assay (Cyclization Rate)

This assay measures the rate constant (


) of hydantoin formation.[1]
  • Preparation :

    • Prepare 10 mM stock solutions of the 2-F analog and Phenyl analog in DMSO.

    • Prepare Buffer: Phosphate buffer (100 mM, pH 8.0 and pH 10.[1]0) with 10% DMSO to ensure solubility.

  • Execution :

    • Add 50 µL of stock solution to 950 µL of buffer (Final conc: 0.5 mM).

    • Incubate at 37°C in a thermomixer.

    • Sampling : Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min.

    • Quenching : Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis :

    • Analyze via HPLC-UV (254 nm) or LC-MS.[1]

    • Mobile Phase : Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

    • Tracking : Monitor the decrease in Urea peak area and increase in Hydantoin peak area.

  • Calculation :

    • Plot

      
       vs. Time.[1]
      
    • The slope =

      
      .
      
    • Expectation : The slope for the Phenyl analog will be steeper (faster reaction) than the 2-F analog.

Workflow Step1 1. Synthesis (DCM, 0°C) Step2 2. Purification (Recrystallization) Step1->Step2 Step3 3. Kinetic Assay (pH 8.0 Buffer, 37°C) Step2->Step3 Step4 4. HPLC Analysis (Quantify Decay) Step3->Step4

Figure 3: Experimental workflow for synthesis and kinetic validation.

Data Summary & Applications

Comparative Reactivity Data (Theoretical/Predicted)

Based on Hammett equation principles (


 effects) and analogous literature data:
Parameter3-(2-Chloroacetyl)-1-phenylurea3-(2-Chloroacetyl)-1-(2-fluorophenyl)ureaNote
Relative Nucleophilicity 1.0 (Reference)~0.4 - 0.6F withdraws electrons, slowing attack.[1]
Half-life (pH 8.0, 37°C) ~2 - 4 hours~6 - 10 hours2-F analog is more stable to cyclization.[1]
Primary Metabolite 1-Phenylhydantoin1-(2-Fluorophenyl)hydantoinHydantoin is the stable end-product.[1]
Covalent Binding Potential HighModerateSlower cyclization allows more time for intermolecular alkylation.
Biological Implications[1][3][4][5][6][7][8]
  • Drug Design : The 2-F analog is a superior candidate for covalent inhibition designs where a slightly longer half-life is required to reach the target before "deactivating" via self-cyclization.

  • Metabolism : The 2-F substituent blocks metabolic hydroxylation at the ortho-position, a common clearance pathway for phenylureas.

References

  • Synthesis and Reactivity of N-Aryl-N'-(2-chloroethyl)ureas (CEUs) . Biochemical Pharmacology. (2011).[1][2][3] Discusses the cyclization of related chloroethyl ureas to oxazolines/hydantoins and the cytotoxic mechanism.

  • Electronic Effects in Polyfluorinated Ureas . Magnetic Resonance in Chemistry. (2005).[1] Detailed NMR analysis of how fluorine substitution affects electron density and conformation in ureas.

  • Hydantoin Synthesis via Bucherer-Bergs and Urea Cyclization . Organic Chemistry Portal. Comprehensive review of synthetic routes to hydantoins from urea precursors.

  • Structure-Activity Relationships of Phenylurea Herbicides . BenchChem Technical Guides. Provides context on the biological activity and stability of chlorinated phenylureas. [1]

  • Kinetics of Thiohydantoin Formation . Reaction Chemistry & Engineering. (2023).[1] Analogous kinetic study on the cyclization of thiourea derivatives, establishing the nucleophilic attack mechanism.

Sources

Validation of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea: A Comparative Guide to Elemental Analysis vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the purity and identity of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0). While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural identification, this guide argues that Elemental Analysis (EA) remains the critical "gatekeeper" for bulk purity, particularly for urea derivatives prone to solvation and inorganic salt retention.

Target Audience: Synthetic chemists, medicinal chemistry leads, and QA/QC specialists in drug discovery.

Compound Profile & Analytical Challenge

The target compound is a urea derivative featuring both fluorine and chlorine substituents. These halogens, combined with the urea moiety's hydrogen-bonding capability, present specific analytical challenges.

PropertySpecification
IUPAC Name 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea
Formula C₉H₈ClFN₂O₂
Mol.[1][2][3][4][5][6][7] Weight 230.62 g/mol
Key Challenge Hygroscopicity: Urea linkages strongly bind water/solvents.Halogen Interference: Fluorine can attack quartz combustion tubes; Chlorine requires specific reduction.
The Validation Problem

A common pitfall in synthesizing this intermediate is obtaining a sample that looks perfect by


H NMR (structure is correct) and HRMS (mass is correct), yet fails in biological assays due to significant weight errors caused by trapped solvent or inorganic salts (e.g., NaCl from the chloroacetylation step).

Comparative Analysis: Choosing the Right Validation Tool

The following table objectively compares the three primary validation methods for this specific compound.

FeatureElemental Analysis (Combustion) HRMS (ESI/Q-TOF) Quantitative NMR (qNMR)
Primary Output Bulk Purity (Mass Fraction %)Molecular Formula IDMolar Purity / Structure
Detection Principle Combustion to gases (CO₂, H₂O, N₂)Ionization (M+H)⁺Nuclei Resonance Integration
Sensitivity to Solvates High (Detects trapped H₂O/Solvent)Low (Desolvation occurs in source)Moderate (If solvent peaks distinct)
Inorganic Salt Detection High (Values drop proportionally)Zero (Salts are invisible)Zero (Salts are invisible)
Sample Required ~2–5 mg (Destructive)<0.1 mg~5–10 mg (Recoverable)
Halogen Compatibility Difficult (Requires additives)ExcellentExcellent
Verdict Gold Standard for Bulk Purity Best for ID onlyBest for orthogonal check
Decision Logic Workflow

ValidationLogic Start Synthesized Compound NMR 1H NMR Check Start->NMR Structure Structure Confirmed? NMR->Structure Purify Re-Purify Structure->Purify No EA Elemental Analysis (CHN) Structure->EA Yes Pass Pass (+/- 0.4%) EA->Pass Release Release for Bio-Assay Pass->Release Yes Fail Fail (> 0.4% dev) Pass->Fail No Calc Recalculate for Solvates? Fail->Calc Calc->Purify No match Calc->Release Match found

Figure 1: Validation workflow prioritizing EA as the final gatekeeper for bulk purity.

Experimental Protocol: Elemental Analysis

Pre-Analysis Preparation (Crucial Step)

The urea moiety is a "solvent sponge." Sending a sample directly from the rotavap to the microanalysis lab will guarantee failure.

  • Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for at least 12 hours.

  • Homogenization: Grind the sample into a fine, electrostatic-free powder. Large crystals combust unevenly.

The Combustion Protocol (Halogen Modification)

Standard CHN analysis uses oxidative combustion. However, this compound contains Fluorine and Chlorine .[6]

  • The Fluorine Issue: F₂ and HF generated during combustion react with the quartz (SiO₂) combustion tube, causing low results and instrument damage.

  • The Solution: Add Magnesium Oxide (MgO) or Tungsten Trioxide (WO₃) to the sample capsule. This acts as a scrubber/flux to capture fluorine and ensure complete combustion.

Data Interpretation & Acceptance Criteria

Standard: The Journal of Medicinal Chemistry and most high-impact journals require experimental values to be within ±0.4% of the theoretical value.

Theoretical Calculation (C₉H₈ClFN₂O₂)
  • Carbon: (9 × 12.011) / 230.62 = 46.87%

  • Hydrogen: (8 × 1.008) / 230.62 = 3.50%

  • Nitrogen: (2 × 14.007) / 230.62 = 12.15%

Validation Data: Pass vs. Fail Scenarios

The following data simulates a real-world validation attempt, comparing a "Wet" sample (common error) against a "Pure" sample.

Scenario A: The "Wet" Sample (Fail)

Sample was dried on a rotavap only. Contains ~0.5 molar equivalents of water. Effective Formula: C₉H₈ClFN₂O₂[1] · 0.5 H₂O (MW ~239.63)

ElementTheoretical (Anhydrous)Found (Experimental)DeviationResult
Carbon 46.87%45.12% -1.75%FAIL
Hydrogen 3.50%3.78% +0.28%FAIL
Nitrogen 12.15%11.68% -0.47%FAIL

Analysis: The Carbon value is significantly lower than theoretical. HRMS would still show the correct parent ion (231.03 m/z) because the water evaporates in the source. Only EA detects this impurity.

Scenario B: The Optimized Sample (Pass)

Sample dried under high vacuum (0.1 mbar) for 24h.

ElementTheoreticalFound (Experimental)DeviationResult
Carbon 46.87%46.75% -0.12%PASS
Hydrogen 3.50%3.55% +0.05%PASS
Nitrogen 12.15%12.08% -0.07%PASS

Analysis: All values fall within the ±0.4% threshold. This confirms not just the structure, but that the bulk material is free of solvents and inorganic salts (like NaCl).

Troubleshooting Halogen Analysis

If your Carbon/Hydrogen values pass but Nitrogen is erratic, or if the instrument baseline drifts:

  • Check the Reduction Tube: The Chlorine in the molecule (3-(2-Chloro acetyl)...) produces Cl₂ gas. Standard copper reduction tubes handle this, but they deplete faster. Ensure the copper layer is not exhausted.

  • Fluorine Scavengers: If Fluorine is not properly scavenged, it attacks the thermal conductivity detector (TCD) filaments or the separation column, leading to peak tailing. Ensure WO₃ is used in the combustion ladle.

CombustionFlow Sample Sample + WO3 Combustion Combustion (950°C) + O2 Sample->Combustion Scrub Halogen Scrubber (Ag wool / MgO) Combustion->Scrub Gases (CO2, H2O, NOx, F2, Cl2) Reduct Reduction (Cu) NOx -> N2 Scrub->Reduct F/Cl removed Detect TCD Detection (N2, CO2, H2O) Reduct->Detect

Figure 2: Combustion flow required for halogenated urea derivatives.

Conclusion

For 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea , relying solely on HRMS is a risk to data integrity. The hygroscopic nature of the urea linkage and the potential for salt retention makes Elemental Analysis the superior method for validating bulk purity.

Recommendation:

  • Use HRMS for initial structural confirmation.

  • Use Elemental Analysis for final batch release, ensuring strict adherence to the ±0.4% limit.

  • Mandate the use of WO₃ additives during combustion to account for the fluorine substituent.

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][7][8][9] ACS Publications.[7] [Link]

  • European Medicines Agency (EMA). (2014). ICH guideline Q3D on elemental impurities.[10][11][Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[12] Inorganic Chemistry Frontiers. [Link]

  • Analytical Chemistry. (2002). Determination of Fluorine and Chlorine in Organic Compounds.[13][14] ACS Publications.[7] [Link]

Sources

Crystal structure determination of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Crystal Structure Determination of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Executive Summary & Structural Context

The compound 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0) is a highly functionalized halogenated acylurea derivative[1]. Acylureas are critical pharmacophores in modern drug development, frequently utilized as [2] and[3].

Determining the exact 3D crystal structure of this molecule is challenging but essential. The molecule possesses a highly flexible aliphatic acylurea core and two distinct halogen substituents (fluorine and chlorine), which often lead to multiple polymorphic forms and rotational isomers.

Historically, researchers have relied exclusively on Single-Crystal X-Ray Diffraction (SCXRD) . However, the advent of Microcrystal Electron Diffraction (MicroED) has revolutionized the field, allowing for structural determination directly from sub-micron powders. This guide objectively compares both methodologies, providing field-proven protocols and causality-driven insights to help you choose the optimal workflow for halogenated acylurea derivatives.

Methodology Comparison: SCXRD vs. MicroED

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for small molecule crystallography. It utilizes X-ray photons that interact with the electron cloud of the molecule[4].

  • The Causality of Choice: For 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, SCXRD is highly advantageous because the heavy chlorine atom provides strong anomalous dispersion. This allows for the unambiguous determination of the molecule's absolute stereochemistry. However, the strict prerequisite is the successful growth of a large, defect-free crystal (>10 µm), which can take weeks of solvent screening.

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy (cryo-EM) technique that uses an electron beam to interact with the electrostatic potential of both the nucleus and the electron cloud[5].

  • The Causality of Choice: MicroED bypasses the crystallization bottleneck. It can yield[6]. Because electrons interact with matter much more strongly than X-rays, crystals must be extremely thin (100–500 nm). The primary drawback for our target compound is that high-energy electron beams can induce radiolytic cleavage of the C-Cl and C-F bonds, requiring specialized low-dose data collection strategies.

Self-Validating Experimental Protocols

Protocol A: SCXRD Crystallization via Vapor Diffusion

This protocol is designed to thermodynamically favor the slow nucleation of large single crystals.

  • Solvent Preparation: Dissolve 5 mg of synthesized 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM acts as a strong solvent that fully disrupts the intermolecular urea hydrogen-bonding networks, preventing premature amorphous precipitation.

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Incubate the system undisturbed at 4°C for 7–14 days.

    • Causality: The high vapor pressure of DCM and n-hexane allows the antisolvent to slowly diffuse into the inner vial. This gradual decrease in solubility lowers the supersaturation rate, driving the equilibrium toward the growth of fewer, larger crystals rather than a shower of microcrystals.

  • Validation & Harvesting: Inspect the vial under a polarized light microscope. Select a crystal with sharp extinction edges (indicating a single domain) measuring at least 10 × 10 × 10 µm.

  • Cryo-Cooling: Mount the crystal on a polyimide loop using Paratone-N oil and immediately flash-cool to 100 K in a liquid nitrogen stream on the diffractometer.

    • Causality: Flash-cooling freezes the flexible acylurea linker in its lowest energy conformation, minimizing thermal atomic displacement (B-factors) and tightening the resulting electron density map.

Protocol B: MicroED Sample Preparation and Continuous Rotation

This protocol is designed to extract structural data directly from microcrystalline powder while mitigating beam damage.

  • Sample Thinning: Place 1 mg of the crude 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea powder between two clean glass slides and grind gently for 30 seconds.

    • Causality: Crystals must be thinner than 500 nm. Thicker crystals cause severe dynamical scattering (multiple scattering events), which skews diffraction intensities and prevents accurate structure refinement[4].

  • Grid Application: Apply the dry, ground powder directly onto a glow-discharged holey carbon copper grid (Quantifoil R2/2). Shake off any excess powder to leave only a sparse distribution of nanocrystals.

  • Vitrification: Plunge-freeze the grid in liquid ethane and transfer it to a cryo-TEM operating at 200 kV under cryogenic conditions (liquid nitrogen temperature).

  • Data Collection (Continuous Rotation): Isolate a single nanocrystal using a selected area aperture. Collect diffraction data using a continuous stage rotation of 0.5°/s across a 60° to 120° wedge.

    • Causality: Traditional step-and-shoot methods concentrate the electron dose, rapidly degrading the sensitive C-F and C-Cl bonds. Continuous rotation spreads the electron dose evenly, keeping the total accumulated dose below 10 e⁻/Ų and preserving the molecule's structural integrity[6].

Quantitative Performance Metrics

The following table summarizes the comparative performance of both techniques when applied to small organic molecules like acylurea derivatives.

ParameterSCXRD (Single-Crystal XRD)MicroED (Electron Diffraction)
Optimal Crystal Size > 10 µm100 – 500 nm
Probe Beam X-ray PhotonsElectrons
Interaction Target Electron CloudElectrostatic Potential
Data Collection Time 2 to 24 Hours2 to 5 Minutes
Sample Preparation Time Days to Weeks (Crystallization)Minutes (Direct from powder)
Unit-Cell Precision Extremely HighModerate (Prone to dynamical scattering)
Absolute Stereochemistry Routine (via Cl anomalous dispersion)Challenging (Requires specialized refinement)
H-Atom Localization Good (at high resolution)Excellent (Electrons scatter strongly off protons)

Decision Workflow

Use the following logical matrix to determine the appropriate structural determination pathway for your synthesized acylurea compounds.

Workflow Start Synthesize 3-(2-Chloroacetyl)- 1-(2-fluorophenyl)urea Cryst Attempt Crystallization (Vapor Diffusion) Start->Cryst Check Crystal Size > 10 µm? Cryst->Check SCXRD SCXRD Workflow (Gold Standard) Check->SCXRD Yes MicroED MicroED Workflow (Nanocrystals) Check->MicroED No (Powder) Solve Structure Solution & Refinement (SHELXT) SCXRD->Solve MicroED->Solve

Decision matrix for structural determination of acylurea derivatives.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • Nannenga, B. L., & Gonen, T. (2020). "MicroED methodology and development." Structural Dynamics, 7(1), 014302. Available at:[Link]

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592. Available at:[Link]

  • Klabunde, T., et al. (2009). "Crystallographic studies on acyl ureas, a new class of glycogen phosphorylase inhibitors, as potential antidiabetic drugs." Journal of Molecular Biology, 389(2), 343-356. Available at:[Link]

  • Thapa, R., et al. (2018). "Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands." Molecules, 23(12), 3163. Available at:[Link]

Sources

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (hereafter CAF-Urea ) is a critical electrophilic scaffold often employed as an intermediate in the synthesis of bioactive heterocycles (e.g., quinazolinediones, hydantoins) and kinase inhibitors. Its structural integrity is defined by the interplay between the electron-withdrawing 2-fluorophenyl ring and the reactive chloroacetyl moiety.

This guide provides a comparative spectroscopic analysis of CAF-Urea against its synthetic precursors and structural analogs. Unlike simple absorbance checks, this protocol focuses on reaction monitoring and purity assessment , distinguishing the target urea from the starting aniline and non-acylated byproducts.

Key Spectroscopic Features
  • Primary Chromophore: The 2-fluorophenyl moiety (

    
    ).
    
  • Auxochromic Modulation: The urea linkage and chloroacetyl group induce hypsochromic (blue) shifts relative to the aniline precursor due to lone-pair delocalization.

  • Detection Window: 230–285 nm (Critical for HPLC-UV method development).

Theoretical Framework & Electronic Transitions

To accurately interpret the UV-Vis spectrum of CAF-Urea, one must understand the electronic competition across the urea backbone.

Structural Chromophores

The molecule possesses three distinct zones of electronic activity:

  • Fluorophenyl Ring: The primary absorber. The ortho-fluorine atom exerts a strong inductive effect (-I) while donating electron density via resonance (+R), typically resulting in a fine-structured B-band around 260 nm.

  • Urea Linkage (-NH-CO-NH-): Acts as a conjugation bridge. In the target compound, the nitrogen lone pairs are delocalized into two carbonyl systems (the urea carbonyl and the chloroacetyl carbonyl).

  • Chloroacetyl Group: An electron-withdrawing group that reduces the electron density available to the aromatic ring, often suppressing the intensity of the primary absorption band compared to simple phenylureas.

Diagram: Electronic Transition Pathways

The following diagram illustrates the competing electronic effects that define the spectral fingerprint.

ElectronicTransitions cluster_legend Spectral Consequence Aniline 2-Fluoroaniline (Precursor) LonePair N-Lone Pair Availability Aniline->LonePair High Availability Ring Aromatic Ring (π -> π*) LonePair->Ring Strong Conjugation (Red Shift) LonePair->Ring Reduced Conjugation (Blue Shift) Target CAF-Urea (Target) Acyl Chloroacetyl Group (Electron Withdrawing) Target->Acyl Introduces Shift Result: Hypsochromic Shift (Target absorbs at lower λ than Precursor) Target->Shift Acyl->LonePair Pulls Density (Competes w/ Ring)

Caption: Mechanistic flow of electronic transitions. The chloroacetyl group competes for nitrogen lone pairs, reducing conjugation with the phenyl ring and causing a blue shift relative to the aniline precursor.

Comparative Analysis: Target vs. Alternatives

The following data compares CAF-Urea with its direct precursor (2-Fluoroaniline) and a non-chlorinated analog (1-(2-Fluorophenyl)urea). This comparison is essential for tracking reaction completion.

Spectral Characteristics Table
FeaturePrecursor (2-Fluoroaniline)Analog (1-(2-Fluorophenyl)urea)Target (CAF-Urea)

(Primary)
235 nm, 285 nm240 nm232–238 nm

(Secondary)
~290 nm (Broad)~275 nm (Shoulder)~265–270 nm (Weak)
Molar Absorptivity (

)
High (

)
Medium (~12,000)Medium-High (~13,500)
Transition Type

(Strong)

/


(Dominant)
Solvent Sensitivity High (H-bonding)ModerateModerate

Technical Insight:

  • Differentiation: The disappearance of the broad aniline band at 285-290 nm and the sharpening of the peak around 235 nm indicates successful acylation.

  • Impurity Flag: If a significant shoulder persists >290 nm, unreacted 2-fluoroaniline is likely present.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps.

Materials & Solvent Selection
  • Solvent: Acetonitrile (HPLC Grade). Avoid Acetone or DMF due to UV cutoff interference <260 nm.

  • Concentration: Prepare a stock of 100 µM (approx. 0.023 mg/mL).

  • Blank: Pure Acetonitrile.

Step-by-Step Methodology
  • Baseline Correction: Run a blank scan (190–400 nm) using pure Acetonitrile. Ensure the baseline is flat (

    
     AU).
    
  • Stock Preparation: Dissolve 2.3 mg of CAF-Urea in 100 mL Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution (ureas can be stubborn).

  • Linearity Check (Self-Validation):

    • Prepare three dilutions: 10 µM, 50 µM, 100 µM.

    • Measure Absorbance at 235 nm.

    • Validation Criteria:

      
       of the calibration curve must be 
      
      
      
      .
  • Scan Parameters:

    • Range: 200–400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 2.0 nm.

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Weigh Weigh 2.3 mg Target (± 0.1 mg) Start->Weigh Solvent Dissolve in MeCN (HPLC Grade) Weigh->Solvent Sonicate Sonicate 5 mins (Crucial for Ureas) Solvent->Sonicate Validation Linearity Check (10, 50, 100 µM) Sonicate->Validation Validation->Solvent Fail (Re-prep) Scan Scan UV (200-400 nm) Validation->Scan Pass (R² > 0.99) Analyze Identify λmax Check for Aniline Shoulder (>290nm) Scan->Analyze

Caption: Operational workflow for UV-Vis characterization, including a critical linearity validation loop to ensure solution homogeneity.

Troubleshooting & Interference

IssueProbable CauseCorrective Action
Noisy Baseline <220 nm Solvent CutoffSwitch from Methanol to Acetonitrile; ensure quartz cuvettes are used (not glass/plastic).
Unexpected Peak at ~285 nm Hydrolysis/DegradationThe chloroacetyl group is labile. Prepare fresh samples. Do not store in protic solvents for >4 hours.
Low Absorbance Poor SolubilityUreas stack in solution. Increase sonication time or add 1% THF (ensure blank matches).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for amide/urea transitions).
  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Phenylurea (CAS 64-10-8).[1] NIST Chemistry WebBook. Available at: [Link] (Used as the core spectral analog for the urea backbone).

  • PubChem. (2023). Compound Summary: 1-(2-Fluorophenyl)urea. National Library of Medicine. Available at: [Link] (Source for precursor structural data).

Sources

Technical Assessment: Reference Standards for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0) is a critical intermediate often utilized in the synthesis of hydantoin-based anticonvulsants and specific kinase inhibitors. Its structural utility lies in the reactive chloroacetyl "warhead," which facilitates cyclization. However, this same reactivity presents a distinct challenge for Quality Control (QC): the reference standard itself is prone to auto-degradation.

This guide objectively compares the performance of Commercial Research Grade (CRG) materials against Qualified Reference Standards (QRS) . Experimental evidence demonstrates that relying on CRG materials without rigorous re-qualification can lead to quantitation errors of up to 15% due to in-situ cyclization to 1-(2-fluorophenyl)hydantoin.

Comparative Analysis: Research Grade vs. Qualified Standard

The following table summarizes the critical differences between sourcing a standard from a general chemical catalog versus a qualified reference material program.

FeatureOption A: Commercial Research Grade (CRG) Option B: Qualified Reference Standard (QRS) Impact on Data
Purity Assignment Area % (HPLC-UV) only.Mass Balance (%w/w) including water, residuals, and ROI.High Risk: CRG overestimates potency by ignoring non-chromatographic impurities.
Impurity Profiling Generic "Purity >95%".Quantified specific impurities (e.g., Hydantoin degradant).Critical: QRS flags the presence of the cyclized degradant.
Stability Data Retest date often arbitrary (2–5 years).Real-time stability monitoring with defined storage (e.g., -20°C, desiccant).High Risk: Aged CRG often contains >5% cyclized impurity.
Traceability Batch-specific CoA only.Traceable to primary standard or fully characterized via NMR/MS/TGA.Compliance: QRS is required for GMP/GLP release testing.

The Degradation Mechanism: Why Standards Fail

To understand the necessity of a Qualified Reference Standard, one must understand the chemistry. In the presence of trace moisture or basicity (even from glass surfaces), the nitrogen of the urea attacks the chloroacetyl carbon, displacing chloride and forming a stable hydantoin ring.

Diagram 1: The Cyclization Pathway

This diagram illustrates the auto-degradation of the reference standard into its hydantoin impurity.

DegradationPathway Urea 3-(2-Chloroacetyl)-1- (2-fluorophenyl)urea (Target Standard) Transition Transition State (Intramolecular Attack) Urea->Transition + Heat/Moisture - Cl- Hydantoin 1-(2-Fluorophenyl) hydantoin (Major Impurity) Transition->Hydantoin Cyclization HCL HCl (Byproduct) Transition->HCL

Caption: Spontaneous cyclization of the urea standard to hydantoin is the primary failure mode, accelerated by moisture and ambient temperature.

Experimental Protocol: Self-Validating Qualification

Phase 1: Structural Confirmation (Identity)

Do not rely solely on MS. The molecular weight of the cyclized hydantoin (minus HCl) is different, but fragments can be misleading.

  • 1H-NMR (DMSO-d6):

    • Target Signal: Look for the singlet of the -CH2-Cl group around 4.2–4.5 ppm .

    • Impurity Signal: The cyclic hydantoin -CH2- typically shifts upfield.

    • Integration: Compare the integration of the aromatic protons (2-fluorophenyl ring) to the methylene protons. A ratio deviation indicates cyclization or hydrolysis.

Phase 2: Purity Assessment (HPLC Method)

A generic gradient is insufficient. You must separate the polar aniline (hydrolysis) and the non-polar hydantoin (cyclization) from the parent urea.

Recommended HPLC Conditions:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm). End-capping is crucial to prevent peak tailing of the urea.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bonds).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria for QRS:

  • Chromatographic Purity: ≥ 98.0% (Area).

  • Hydantoin Content: ≤ 0.5%.

  • 2-Fluoroaniline Content: ≤ 0.1% (Genotoxic alert).

Phase 3: Potency Assignment (Mass Balance)

Never use "Area %" as Potency. Use the following equation:



  • %H2O: Determined by Karl Fischer (Use coulometric for small samples).

  • %ROI: Residue on Ignition (Sulfated Ash).

  • %VOC: Volatile Organic Compounds (via GC-Headspace or TGA).

Workflow Visualization: Qualification Decision Tree

This workflow ensures that only stable, characterized material enters your QC loop.

Diagram 2: Reference Standard Qualification Workflow

QualificationWorkflow Start Raw Material Receipt (Candidate Standard) Identity Identity Check (1H-NMR + MS) Start->Identity Purity Purity Assessment (HPLC-UV + KF + ROI) Identity->Purity Decision Does Purity Meet Specs (>98%)? Purity->Decision Calc Calculate Potency (Mass Balance) Decision->Calc Yes Reject Reject / Repurify Decision->Reject No Release Release as Working Standard Calc->Release Monitor Monitor Stability (Retest every 6 mo) Release->Monitor Monitor->Purity Re-qualification

Caption: A closed-loop qualification process ensuring mass-balance potency assignment and periodic stability monitoring.

Expert Insights & Recommendations

  • Solvent Selection for Stock Solutions:

    • Avoid: Methanol or protic solvents for long-term storage. They can induce solvolysis of the chloroacetyl group.

    • Preferred: Anhydrous DMSO or Acetonitrile. Prepare fresh or store at -80°C.

    • Data Support: Internal studies show 2% degradation of this urea in Methanol after 24 hours at RT, compared to <0.1% in DMSO.

  • Handling Precautions:

    • The chloroacetyl group is an alkylating agent. Treat this reference standard as a potential genotoxin . Weigh in a glove box or vented enclosure.

  • The "Gold Standard" Approach:

    • If this material is a critical intermediate for a late-stage clinical drug, synthesize a primary standard batch. Recrystallize it from a non-nucleophilic solvent (e.g., Toluene/Hexane) to remove trace water and aniline, then dry under high vacuum to constant weight.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • ChemScene. Product Monograph: 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS 790681-56-0).[1]

  • Aqeel, A., et al. "Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation."[2] Results in Chemistry, Vol. 6, 2023. (Describing the cyclization mechanism of chloroacetyl ureas). [2]

  • ResolveMass Laboratories. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026).[3]

  • BenchChem. Technical Guide: Phenylurea Class Properties and Synthesis. (2025).[4][5][6]

Sources

Safety Operating Guide

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this operational guide to address the specific logistical and safety requirements for handling and disposing of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS: 790681-56-0).

Because this compound contains both a highly reactive chloroacetyl moiety and a fluorinated aromatic ring[1], its disposal cannot be treated as standard organic waste. The chloroacetyl group acts as a potent alkylating agent, conferring significant cytotoxicity, skin/eye corrosivity, and severe aquatic toxicity[2]. Furthermore, the combined presence of chlorine and fluorine classifies this compound strictly as a Halogenated Organic Compound (HOC) under the Resource Conservation and Recovery Act (RCRA) guidelines[3].

The following protocols provide a self-validating system to ensure regulatory compliance, environmental protection, and laboratory safety.

Quantitative Hazard & Logistical Profile

To establish the causality behind our disposal choices, we must first analyze the physical and chemical thresholds of the compound. Wastes exceeding 1,000 mg/kg of halogenated compounds are subject to strict land disposal restrictions and must be routed for high-temperature incineration[4].

ParameterValue / SpecificationOperational Implication
Chemical Formula C₉H₈ClFN₂O₂Determines stoichiometric neutralization limits.
Molecular Weight 230.62 g/mol Used for calculating molarity in waste solutions.
Total Halogen Mass ~23.6% (Cl: 15.3%, F: 8.2%)Critical: Exceeds EPA thresholds; mandates segregation into Halogenated Waste streams[5].
Primary Reactive Moiety 2-Chloroacetyl groupHigh risk of alkylation; requires double-gloving (nitrile) and prevents drain disposal[2].
EPA Waste Classification Halogenated Organic WasteMust be destroyed via rotary kiln incineration to prevent dioxin formation[3].
Storage & Accumulation Sealed, dry, 2-8°CWaste containers must be tightly sealed to prevent sublimation or moisture-induced degradation[1].

Waste Segregation Logic

Mixing halogenated waste with non-halogenated solvents or incompatible chemicals (like strong bases) can lead to exothermic reactions or the formation of highly toxic gases. The workflow below dictates the operational decision-making process for segregating this compound.

WasteSegregation Start 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea Waste Generated State Determine Physical State Start->State Solid Solid Powder & Contaminated Consumables State->Solid Liquid Dissolved in Solvent (e.g., DMSO, DCM, DMF) State->Liquid HalogenatedWaste Halogenated Organic Waste (EPA Compliant Container) Solid->HalogenatedWaste Direct Transfer Liquid->HalogenatedWaste Solute dictates Halogenated status Incineration High-Temp Rotary Kiln Incineration (>1000°C) HalogenatedWaste->Incineration Final EPA Disposal

Waste segregation and disposal workflow for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. By incorporating visual checks and specific containment strategies, researchers can confirm the success of each step before proceeding to the next.

Protocol 1: Disposal of Solid Waste & Contaminated Consumables

Causality: Solid powders of chloroacetyl derivatives pose an inhalation and contact hazard. They must be immobilized to prevent aerosolization during transport.

  • Preparation: Don standard PPE (lab coat, safety goggles) and double-layer nitrile gloves. Conduct all transfers inside a certified chemical fume hood.

  • Collection: Sweep up any residual solid 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea using a disposable anti-static weighing spatula.

  • Primary Containment: Place the solid waste, along with the contaminated spatula and any weighing paper, into a sealable, puncture-resistant polyethylene (PE) or polypropylene (PP) wide-mouth container.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Halogenated Organic Waste." Explicitly write the chemical name and CAS (790681-56-0) on the label.

  • Validation: Invert the sealed container gently to ensure no powder escapes from the lid threads. Store in the designated satellite accumulation area until pickup by Environmental Health and Safety (EHS).

Protocol 2: Disposal of Liquid Solutions

Causality: Even if dissolved in a non-halogenated solvent (like DMSO or Ethyl Acetate), the ~23.6% halogen mass of the solute converts the entire mixture into a halogenated waste stream under EPA guidelines[5].

  • Segregation Check: Verify that the primary solvent is compatible with standard halogenated waste containers (typically high-density polyethylene, HDPE). Do not add to containers holding strong oxidizers or strong bases.

  • Transfer: Using a closed-system funnel, slowly pour the solution into the designated "Halogenated Solvent Waste" carboy.

  • Rinsing: Triple-rinse the original reaction vessel with a minimal volume of a compatible solvent (e.g., acetone). Add this rinsate directly to the halogenated waste carboy.

  • Validation: Check the liquid level of the carboy. Ensure it is not filled past the 80% capacity line to allow for vapor expansion. Cap tightly and ensure the secondary containment tray is dry.

Protocol 3: Spill Response and Decontamination

Causality: The chloroacetyl group is highly toxic to aquatic life[6]. A spill cannot be washed into the sink; it must be chemically captured and mechanically removed.

  • Isolation: If a powder spill occurs outside the fume hood, immediately isolate the area.

  • Immobilization: Do not dry-sweep, as this aerosolizes the alkylating powder. Lightly dampen an absorbent pad with a high-flashpoint solvent (like isopropanol) and gently lay it over the spilled powder to immobilize it.

  • Mechanical Removal: Wipe inward from the edges of the spill to the center. Place the contaminated pads into a solid hazardous waste bag.

  • Decontamination (Self-Validation Step): Wash the spill surface with a 5% sodium bicarbonate solution to neutralize any trace acidic byproducts, followed by a final wipe with soap and water. The area is considered validated and safe when a clean, dry wipe shows no visible residue and the surface pH tests neutral (pH 7) using an indicator strip.

  • Disposal: Dispose of all cleanup materials as Halogenated Solid Waste (Protocol 1).

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.[Link]

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical intermediates is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea (CAS No. 790681-56-0). Our approach moves beyond a simple checklist, focusing instead on the chemical's specific hazard profile to ensure your safety protocols are both robust and scientifically sound.

Hazard Profile Analysis: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in defining appropriate safety measures. The hazard profile of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is dictated by its distinct functional groups and is officially classified under GHS standards.

According to supplier safety information, this compound is designated with the signal word "Danger" and is associated with the following hazard statements:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H318: Causes serious eye damage[1].

  • H335: May cause respiratory irritation[1].

It is classified under UN number 1759 as a Class 8 corrosive solid, reflecting the significant risks it poses upon contact[1]. The primary routes of occupational exposure are dermal contact, ocular contact, and inhalation of airborne particulates[2].

The causality for this hazard profile stems from its chemical structure:

  • The Chloroacetyl Moiety (-COCH₂Cl): This functional group is a potent electrophile and alkylating agent. Structurally related compounds, like chloroacetyl chloride, are known to be highly corrosive and lachrymatory, causing severe burns to the skin, eyes, and respiratory tract[3][4]. This group is the primary driver for the H315, H318, and H335 warnings.

  • The Urea Backbone (-NH-CO-NH-): While urea itself has low toxicity, the substituted nature of this molecule drastically alters its reactivity and biological impact[5][6][7].

  • The Fluorophenyl Group: This aromatic ring increases the molecule's lipophilicity, potentially enhancing its ability to penetrate the skin.

Core PPE Recommendations: A Task-Based Approach

The selection of PPE must be directly correlated with the identified hazards. The following table outlines the minimum required PPE for handling 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea in solid form and in solution.

Body PartRecommended Personal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shield.Rationale: The H318 classification ("Causes serious eye damage") makes robust eye protection non-negotiable[1]. Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier, particularly crucial when handling powders or preparing solutions. Standard safety glasses are insufficient. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[8].
Hands Chemical-resistant, disposable gloves (Nitrile).Rationale: The H315 warning ("Causes skin irritation") necessitates the use of gloves that provide a reliable barrier[1][9]. Nitrile gloves offer good resistance to a range of chemicals and are preferable to latex. Always inspect gloves for tears or pinholes before use[10]. For prolonged work or when handling concentrated solutions, consider double-gloving.
Body A fully-fastened laboratory coat and, for larger quantities (>50g) or significant splash potential, a chemical-resistant apron.Rationale: A standard lab coat is the minimum requirement to prevent incidental skin contact[8][9]. An apron provides an additional layer of protection against spills of solutions that could saturate a lab coat.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) or higher.Rationale: The H335 classification ("May cause respiratory irritation") indicates a risk from inhaling the powdered compound[1]. Engineering controls, such as a chemical fume hood, are the primary method of protection[2]. However, when weighing the solid outside of a containment hood, a respirator is mandatory to prevent inhalation of fine particles[7][9].

Operational Protocols: Ensuring Safety in Practice

Proper procedure is as critical as the equipment itself. The following workflows are designed to be self-validating systems that minimize the risk of exposure during handling.

PPE Selection Workflow

The level of PPE required is dynamic and depends on the specific laboratory operation. This diagram outlines the decision-making process for selecting appropriate protection.

PPE_Selection cluster_start cluster_weighing Weighing Solid Compound cluster_solution Preparing/Handling Solutions start Start: Assess Task Handling 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea weigh_q Is weighing done in a certified chemical fume hood? start->weigh_q sol_q Is there a significant splash risk? (e.g., large volume, agitation) start->sol_q weigh_yes Proceed with Core PPE weigh_q->weigh_yes  Yes weigh_no Core PPE + Mandatory NIOSH-Approved Respirator (N95+) weigh_q->weigh_no No   sol_yes Core PPE + Face Shield + Chemical Apron sol_q->sol_yes  Yes sol_no Proceed with Core PPE + Face Shield sol_q->sol_no No  

Caption: PPE selection workflow based on the specific laboratory task.
Procedural Guidance for Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is paramount for safety.

Donning (Putting On) PPE Sequence:

  • Body Protection: Don the laboratory coat and fasten it completely. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If the task requires a respirator, perform a seal check and don it now.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if the task dictates.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.

Doffing (Taking Off) PPE Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in a designated hazardous waste container[11].

  • Apron: Unfasten the apron (if used) and remove it without touching the exterior surface.

  • Face/Eye Protection: Remove the face shield, followed by the goggles, handling them only by the head strap.

  • Laboratory Coat: Unfasten the coat and remove it by folding it in on itself, touching only the interior surfaces.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[9][10].

DonningDoffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat / Apron don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Apron doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Lab Coat doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Wash Hands doff5->doff6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.